6-Thien-2-ylpyridine-2-carboxylic acid
Description
Properties
IUPAC Name |
6-thiophen-2-ylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2S/c12-10(13)8-4-1-3-7(11-8)9-5-2-6-14-9/h1-6H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHHWBAMXISYONU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30406258 | |
| Record name | 6-Thien-2-ylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887981-86-4 | |
| Record name | 6-Thien-2-ylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Thien-2-ylpyridine-2-carboxylic Acid
CAS Number: 887981-86-4
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of 6-Thien-2-ylpyridine-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. From its fundamental properties to its synthesis and potential applications, this document serves as a technical resource for professionals engaged in cutting-edge research and development.
Introduction and Physicochemical Properties
This compound, also known as 6-(2-thienyl)picolinic acid, is a bifunctional molecule incorporating a pyridine ring, a thiophene ring, and a carboxylic acid moiety.[1] This unique combination of three distinct chemical entities imparts a range of valuable properties, making it a versatile building block in the synthesis of more complex molecules with potential therapeutic applications.[1] The presence of the carboxylic acid group enhances water solubility and provides a reactive handle for further chemical modifications, a critical aspect in drug development.[1]
| Property | Value | Source |
| CAS Number | 887981-86-4 | [1] |
| Molecular Formula | C₁₀H₇NO₂S | [1] |
| Molecular Weight | 205.23 g/mol | [1] |
| Appearance | Off-white to white solid | [1] |
| Boiling Point | ~412°C at 760 mmHg | [1] |
| Density | ~1.368 g/cm³ | [1] |
| Flash Point | ~203°C | [1] |
Safety Information: This compound is classified with the signal word "Warning" and is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Appropriate personal protective equipment should be used when handling this chemical. For research use only.[1]
Synthesis and Purification
The synthesis of this compound is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely utilized in the synthesis of biaryl compounds and is particularly well-suited for coupling heteroaryl halides with heteroaryl boronic acids.
Synthetic Workflow: Suzuki-Miyaura Coupling
The logical workflow for the synthesis involves the coupling of a pyridine precursor with a thiophene precursor, followed by purification.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is based on established methods for Suzuki-Miyaura couplings of similar heteroaryl compounds and provides a robust starting point for synthesis.
Materials:
-
6-Bromopicolinic acid
-
Thiophene-2-boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate
-
Silica Gel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 6-bromopicolinic acid (1.0 equivalent), thiophene-2-boronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and deionized water to the flask.
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen gas through the solution for 15-20 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to 90°C and stir vigorously under the inert atmosphere for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with deionized water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield this compound as a solid. The purification of aryl-substituted picolinic acids can sometimes be challenging due to their polarity; careful selection of the eluent system is crucial for effective separation.
Spectroscopic Characterization
The structural confirmation of the synthesized this compound is achieved through various spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the protons on the pyridine and thiophene rings, as well as the acidic proton of the carboxylic acid group (typically a broad singlet). |
| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (205.23 g/mol ). |
Applications in Drug Discovery and Medicinal Chemistry
Pyridine carboxylic acid isomers and their derivatives are pivotal scaffolds in modern pharmaceuticals, exhibiting a wide range of biological activities.[2] The incorporation of a thiophene ring, a well-known bioisostere of the benzene ring, can modulate the pharmacokinetic and pharmacodynamic properties of a molecule. Thienopyridine derivatives have shown promise as anticancer agents.[3][4][5][6][7]
Potential as Anticancer Agents
The thienopyridine scaffold is present in a number of compounds with demonstrated anticancer activity.[3][4][5] Derivatives have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[3][5] The mechanism of action can vary, with some compounds targeting specific enzymes or signaling pathways involved in cancer progression.
Experimental Evaluation of Biological Activity
The biological activity of this compound and its derivatives can be assessed through a variety of in vitro and in vivo assays.
Caption: Workflow for the biological evaluation of potential anticancer compounds.
In Vitro Assays:
-
Cell Viability Assays (e.g., MTT, XTT): To determine the cytotoxic effects of the compound on various cancer cell lines.
-
Apoptosis Assays (e.g., Annexin V staining, caspase activity assays): To investigate if the compound induces programmed cell death.
-
Cell Cycle Analysis (e.g., flow cytometry): To determine if the compound causes cell cycle arrest at specific phases.
In Vivo Models:
-
Xenograft Models: Promising compounds from in vitro studies can be further evaluated in animal models, such as nude mice bearing human tumor xenografts, to assess their in vivo efficacy and toxicity.
Conclusion
This compound is a valuable and versatile heterocyclic compound with significant potential in drug discovery and materials science. Its synthesis via the Suzuki-Miyaura cross-coupling reaction is a reliable and efficient method. The presence of the thienopyridine scaffold suggests that this compound and its derivatives are promising candidates for the development of novel therapeutic agents, particularly in the field of oncology. Further investigation into its biological activities and mechanism of action is warranted to fully explore its therapeutic potential.
References
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Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - NIH. Available from: [Link]
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Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - NIH. Available from: [Link]
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Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - ResearchGate. Available from: [Link]
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Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Available from: [Link]
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Pyridine heterocycles: Compiling the anticancer capabilities - International Journal of Chemical Studies. Available from: [Link]
- US2578672A - Picolinic acid recovery - Google Patents.
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Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org. Available from: [Link]
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Supporting Information Dipicolinic acid: A strong anchoring group with tunable redox and spectral behavior for stable Dye-Sensitized Solar Cells. - The Royal Society of Chemistry. Available from: [Link]
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Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine - Organic Syntheses Procedure. Available from: [Link]
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Synthesis of Some Aminopicolinic Acids - IRL @ UMSL. Available from: [Link]
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Picolinic acid | C6H5NO2 | CID 1018 - PubChem. Available from: [Link]
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Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC - PubMed Central. Available from: [Link]
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Thiophene-2-carboxylic acid pyridin-2-yl-[(thiophen-2-ylmethyl)-carbamoyl]-methyl ester | C17H14N2O3S2 | CID 648315 - PubChem. Available from: [Link]
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Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed. Available from: [Link]
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6-[6-(6-Carboxypyridin-2-YL)pyridin-2-YL]pyridine-2-carboxylic acid - PubChem. Available from: [Link]
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The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available from: [Link]
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2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one - MDPI. Available from: [Link]
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A Facile Chromatographic Method for Purification of Pinacol Boronic Esters - ResearchGate. Available from: [Link]
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Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - MDPI. Available from: [Link]
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Crystal Growth, Single Crystal Structure, and Biological Activity of Thiazolo-Pyridine Dicarboxylic Acid Derivatives | ACS Omega - ACS Publications. Available from: [Link]
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A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available from: [Link]
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Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers - NIH. Available from: [Link]
-
Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - NIH. Available from: [Link]
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The Suzuki Reaction - Chem 115 Myers. Available from: [Link]
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Showing Compound Picolinic acid (FDB022926) - FooDB. Available from: [Link]
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Thiophene-2-carboxylic acid - Wikipedia. Available from: [Link]
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Picolinic acid - Wikipedia. Available from: [Link]
- US20020022743A1 - Method for the purification of aryl sulfonic acids and salts - Google Patents.
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Mass spectra of the picolinyl esters of isomeric mono- and dienoic fatty acids - PubMed - NIH. Available from: [Link]
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Synthesis, characterization and biological activities of metal(II) dipicolinate complexes derived from pyridine-2,6-dicarboxylic acid and 2-(piperazin-1-yl)ethanol - ResearchGate. Available from: [Link]
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A Comprehensive Technical Guide to the Physicochemical Properties of 6-Thien-2-ylpyridine-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides an in-depth analysis of the core physicochemical properties of 6-Thien-2-ylpyridine-2-carboxylic acid (CAS 887981-86-4), a heterocyclic building block of significant interest in medicinal chemistry and materials science. The document is structured to provide researchers, scientists, and drug development professionals with both foundational data and the practical methodologies required for its characterization. We will explore the compound's molecular structure, solid-state and thermal characteristics, solution-based properties including acidity and lipophilicity, and spectroscopic signatures. Each section integrates theoretical principles with field-proven experimental protocols, emphasizing the causal reasoning behind methodological choices. This guide serves as a vital resource for unlocking the full potential of this versatile molecule in research and development applications.
Introduction: A Molecule of Hybrid Vigor
This compound is a bifunctional organic compound that incorporates three key chemical motifs: a pyridine ring, a thiophene ring, and a carboxylic acid group. This unique combination makes it a valuable intermediate for synthesizing more complex molecular architectures. The fusion of the electron-deficient pyridine scaffold with the electron-rich thiophene ring creates a distinct electronic and structural profile. The carboxylic acid functionality further enhances its utility, providing a handle for chemical modification and influencing critical properties like solubility and receptor binding capabilities through hydrogen bonding.[1]
In the landscape of drug discovery and materials science, such hybrid molecules are sought after for their potential to exhibit novel biological activities or material characteristics that are not attainable with the individual components alone.[1] The precise arrangement of these rings and the carboxylic acid group dictates the molecule's three-dimensional shape, electronic distribution, and, consequently, its function. This guide aims to provide a comprehensive characterization of these fundamental properties, offering a framework for its strategic deployment in advanced scientific applications.
Molecular Structure and Identification
The foundational step in characterizing any chemical entity is to confirm its identity and structure. This compound is an off-white to white solid with the molecular formula C₁₀H₇NO₂S.[1]
| Property | Value | Source |
| CAS Number | 887981-86-4 | [2] |
| Molecular Formula | C₁₀H₇NO₂S | [1] |
| Molecular Weight | 205.23 g/mol | [1][2] |
| Appearance | Off-white to white solid | [1] |
| SMILES | O=C(O)c1nc(cc(c1)C)c2sccc2 | [2] |
Protocol 2.1: Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR would be essential for confirming the connectivity of the pyridine and thiophene rings.
Expertise & Experience: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for carboxylic acids due to its ability to solubilize polar compounds and the acidic proton of the -COOH group, which will typically appear as a broad singlet at a very downfield chemical shift (>12 ppm).
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Expected Signals: Look for distinct aromatic protons corresponding to the three protons on the pyridine ring and the three protons on the thiophene ring. The coupling patterns (doublets, triplets, or doublet of doublets) will be crucial for assigning their specific positions. The carboxylic acid proton will appear as a broad singlet at a significantly downfield shift.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Expected Signals: Expect to see 10 distinct carbon signals. The carboxyl carbon will be the most downfield signal (typically >160 ppm). The signals for the carbons of the pyridine and thiophene rings will appear in the aromatic region (approx. 110-150 ppm).
-
-
Data Analysis: Correlate the ¹H and ¹³C spectra, using 2D NMR techniques like HSQC and HMBC if necessary, to definitively assign all proton and carbon signals and confirm the molecular structure.
Protocol 2.2: Vibrational Mode Analysis via Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid powder.
-
Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Data Analysis:
-
O-H Stretch: Look for a very broad absorption band in the 3300-2500 cm⁻¹ region, characteristic of the carboxylic acid hydroxyl group involved in hydrogen bonding.
-
C=O Stretch: A strong, sharp absorption band between 1725-1700 cm⁻¹ is expected for the carbonyl of the carboxylic acid.
-
C=N and C=C Stretches: Aromatic ring stretching vibrations for the pyridine and thiophene rings will appear in the 1600-1450 cm⁻¹ region.
-
C-S Stretch: A weaker absorption associated with the thiophene ring may be observed in the fingerprint region.
-
Solid-State and Thermal Properties
The behavior of a compound in the solid state is critical for its handling, formulation, and stability. This includes its thermal properties, such as melting point and decomposition temperature.
| Property | Value | Source |
| Boiling Point | ~412°C at 760 mmHg (Calculated) | [1] |
| Density | 1.368 g/cm³ (Calculated) | [1] |
| Flash Point | ~203°C (Calculated) | [1] |
Protocol 3.1: Determination of Melting Point and Thermal Stability (DSC/TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide quantitative data on thermal transitions and stability.
Expertise & Experience: Running a TGA scan first is advisable. It reveals the decomposition temperature, which informs the upper temperature limit for the subsequent DSC scan, preventing instrument contamination from sample decomposition.
Step-by-Step Methodology:
-
TGA Analysis:
-
Place 5-10 mg of the sample into a tared TGA pan.
-
Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) from room temperature to a temperature above its expected decomposition point (e.g., 500 °C).
-
Analyze the resulting plot of mass vs. temperature to identify the onset of thermal decomposition.
-
-
DSC Analysis:
-
Place 2-5 mg of the sample into a hermetically sealed aluminum DSC pan.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature below its decomposition onset determined by TGA.
-
The melting point is identified as the onset temperature of the endothermic peak on the DSC thermogram. The enthalpy of fusion can be calculated from the peak area.
-
Protocol 3.2: Single-Crystal X-ray Diffraction
This is the gold-standard technique for unambiguously determining the three-dimensional atomic arrangement of a molecule in the solid state, including its conformation and intermolecular interactions like hydrogen bonding.
Step-by-Step Methodology:
-
Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step. A common method is slow evaporation of a saturated solution.
-
Screen various solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate) and solvent/anti-solvent pairs.
-
Allow the solution to evaporate slowly and undisturbed in a vial covered with parafilm pierced with a few small holes.
-
-
Crystal Mounting and Data Collection:
-
Select a high-quality, single crystal under a microscope and mount it on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo or Cu radiation.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or other algorithms to obtain an initial model of the atomic positions.
-
Refine the model against the experimental data to achieve the best possible fit, yielding precise bond lengths, bond angles, and details of the crystal packing.
-
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Solution-Based Properties: Acidity and Lipophilicity
Acidity (pKa)
The acid dissociation constant (pKa) is a critical parameter that governs the ionization state of a molecule at a given pH. This influences its solubility, membrane permeability, and binding to biological targets. This compound has two ionizable centers: the carboxylic acid (acidic) and the pyridine nitrogen (basic). However, the primary pKa of interest is that of the carboxylic acid. For the parent compound, pyridine-2-carboxylic acid (picolinic acid), the pKa is approximately 5.2-5.4. The presence of the electron-rich thiophene ring may slightly alter this value.
Protocol 4.1.1: pKa Determination via Potentiometric Titration
Expertise & Experience: This method relies on precise pH measurement during titration. It's crucial to use a calibrated pH meter and to maintain a constant temperature and ionic strength (e.g., using 0.15 M KCl) to ensure data reproducibility and thermodynamic relevance.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute aqueous solution of the compound of known concentration (e.g., 0.01 M). If aqueous solubility is low, a co-solvent system (e.g., water-methanol) can be used, and the apparent pKa (pKa*) is determined.
-
Titration: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).
-
Slowly titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at which half of the carboxylic acid has been neutralized (the midpoint of the titration curve's buffer region). Alternatively, use software to calculate the pKa from the first derivative of the titration curve.
Caption: Relationship between pH, pKa, and ionization state.
Lipophilicity (LogP)
The partition coefficient (P) or its logarithmic form (LogP) measures a compound's differential solubility in a non-polar solvent (like octan-1-ol) and a polar solvent (like water). It is a key indicator of a drug's ability to cross cell membranes.
Protocol 4.2.1: LogP Determination via Shake-Flask Method (OECD 107)
Step-by-Step Methodology:
-
System Preparation: Prepare octan-1-ol saturated with water and water saturated with octan-1-ol.
-
Partitioning: Dissolve a known amount of the compound in one of the phases. Mix equal volumes of the octan-1-ol-saturated water and water-saturated octan-1-ol in a separatory funnel.
-
Equilibration: Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow the compound to partition between the two phases. Let the layers separate completely.
-
Concentration Measurement: Carefully separate the two layers. Determine the concentration of the compound in each layer using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Water]).
Spectroscopic Properties in Solution
Protocol 5.1: UV-Vis Spectrophotometry
UV-Visible spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for conjugated systems like this compound.
Step-by-Step Methodology:
-
Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble, such as ethanol or methanol.
-
Sample Preparation: Prepare a series of dilute solutions of the compound of known concentrations.
-
Spectrum Acquisition: Record the UV-Vis absorption spectrum for each solution over a range (e.g., 200-400 nm) against a solvent blank.
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
Using the Beer-Lambert Law (A = εbc), plot absorbance at λmax versus concentration. The slope of the resulting line will be the molar absorptivity (ε), a quantitative measure of how strongly the compound absorbs light at that wavelength.
-
Summary of Physicochemical Properties
| Parameter | Property | Method | Significance |
| Identity | Formula: C₁₀H₇NO₂S | Elemental Analysis, MS | Confirms composition |
| MW: 205.23 g/mol | Mass Spectrometry | Essential for all calculations | |
| Structure | Connectivity | NMR, FT-IR | Confirms functional groups and framework |
| 3D Conformation | X-ray Crystallography | Defines shape and intermolecular interactions | |
| Thermal | Melting Point | DSC | Defines solid-liquid phase transition |
| Decomposition Temp. | TGA | Defines limit of thermal stability | |
| Solution | pKa (Carboxylic Acid) | Potentiometric Titration | Governs ionization state and solubility |
| LogP | Shake-Flask Method | Predicts membrane permeability and ADME | |
| Spectroscopic | λmax, Molar Absorptivity | UV-Vis Spectroscopy | Characterizes electronic properties |
Conclusion
This compound presents a compelling profile as a molecular building block. Its physicochemical properties, derived from the synergistic combination of its pyridine, thiophene, and carboxylic acid components, provide a solid foundation for its application in diverse research areas. The carboxylic acid group ensures a degree of aqueous solubility and offers a reactive site for further chemical elaboration. The conjugated heterocyclic system dictates its electronic and conformational behavior. A thorough understanding and quantitative determination of the properties outlined in this guide—from its solid-state structure and thermal stability to its solution-based acidity and lipophilicity—are paramount for any researcher aiming to rationally design and develop new functional molecules, be they novel pharmaceuticals or advanced materials.
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6-[6-(6-Carboxypyridin-2-YL)pyridin-2-YL]pyridine-2-carboxylic acid. PubChem. [Link]
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Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. MDPI. [Link]
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Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester. Semantic Scholar. [https://www.semanticscholar.org/paper/Spectroscopic-data-of-6-(N-methyl-pyridin-2-acid-Kadir-Mansor/487d295b9d3e851c89025e1975e206085a6e87f1]([Link]
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Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers. PubMed. [Link]
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Co-crystallization of pyridine-2-carboxamide With a Series of Alkyl Dicarboxylic Acids With Different Carbon Chain: Crystal Structure, Spectroscopy and Hirshfeld Analysis. PubMed. [Link]
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An In-depth Technical Guide on the Molecular Structure and Conformation of 6-Thien-2-ylpyridine-2-carboxylic Acid
This guide provides a detailed examination of the molecular structure and conformational dynamics of 6-Thien-2-ylpyridine-2-carboxylic acid. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes crystallographic data, computational analysis, and spectroscopic insights to offer a comprehensive understanding of this significant heterocyclic compound.
Introduction: Significance in Medicinal Chemistry
This compound, a molecule integrating thiophene and picolinic acid moieties, represents a class of heterocyclic compounds with substantial interest in medicinal chemistry. The picolinic acid scaffold is a known bidentate chelating agent for various metal ions and is a catabolite of tryptophan with diverse biological activities.[1][2] The inclusion of a thienyl group can modulate the electronic properties, lipophilicity, and steric profile of the molecule, influencing its interaction with biological targets. Understanding the three-dimensional structure and conformational flexibility of this molecule is paramount for designing novel therapeutics and predicting their behavior in biological systems.
Molecular Structure and Key Geometric Parameters
The molecular structure of this compound is characterized by a pyridine ring substituted at the 2-position with a carboxylic acid group and at the 6-position with a thiophene-2-yl group. The core of the molecule is a 2,2'-bipyridine-like linkage between the pyridine and thiophene rings.
The Thienyl-Pyridine Linkage: A Twisted Conformation
The dihedral angle between the pyridine and thiophene rings is a critical determinant of the molecule's overall shape. While a fully planar conformation would maximize π-conjugation, steric hindrance between the hydrogen atoms on the adjacent rings (H on C3 of thiophene and H on C5 of pyridine) and electrostatic repulsion between the sulfur and nitrogen heteroatoms destabilize such an arrangement.
Computational studies on analogous 2-phenylpyridine systems reveal that the balance between π-conjugation and steric repulsion results in a twisted conformation.[3][4] Density functional theory (DFT) calculations on 2-phenylpyridine suggest a twist angle of approximately 21°, which is significantly smaller than that of biphenyl (around 44°).[3][5] This reduced twist is attributed to stabilizing C-H···N interactions.[6] For 2-(2'-thienyl)pyridine, a similar twisted conformation is expected, with the exact dihedral angle influenced by the specific electronic and steric contributions of the thiophene ring.[7] In some crystal structures of related compounds, the dihedral angle between a pyridine and a thiophene ring can be much larger, approaching perpendicularity, due to packing forces in the solid state.[8][9]
The Picolinic Acid Moiety: Intramolecular Hydrogen Bonding
A key structural feature of the picolinic acid fragment is the potential for an intramolecular hydrogen bond between the carboxylic acid proton and the pyridine nitrogen atom. This interaction forms a stable six-membered ring, which significantly influences the orientation of the carboxylic acid group relative to the pyridine ring.[10][11][12] This intramolecular hydrogen bond has been shown to decrease intermolecular interactions in the crystalline state of picolinic acid.[11] The presence of this bond in this compound would lock the carboxylic acid group in a syn conformation with respect to the pyridine nitrogen, promoting a more planar arrangement of this part of the molecule.
Below is a diagram illustrating the key structural features of this compound.
Caption: Molecular structure of this compound.
Conformational Analysis
The conformational landscape of this compound is primarily defined by the rotation around the C6(pyridine)-C2(thiophene) single bond. The relative orientation of the two aromatic rings can be described by the dihedral angle τ (C5-C6-C2'-C3').
Rotational Barriers and Stable Conformers
The rotation around the inter-ring bond is subject to a torsional barrier. For 2-phenylpyridine, the energy required to achieve a coplanar structure (the transition state for rotation) is estimated to be around 1-2 kcal/mol.[5] This relatively low barrier suggests that the molecule can undergo conformational changes at room temperature.
Computational studies on 2-(2'-thienyl)pyridine have explored the potential energy surface as a function of the torsional angle, revealing the most stable conformations.[7] For this compound, two primary low-energy conformations can be envisioned, corresponding to the syn and anti orientations of the sulfur and nitrogen atoms.
-
Syn-conformer: The sulfur atom of the thiophene ring and the nitrogen atom of the pyridine ring are on the same side of the C-C bond. This conformer may experience greater steric and electrostatic repulsion.
-
Anti-conformer: The sulfur and nitrogen atoms are on opposite sides. This is generally the more stable conformation for 2,2'-bipyridine and its analogues in the solid state and in solution to minimize repulsion.[13][14][15]
The following diagram illustrates the workflow for a computational conformational analysis.
Caption: Workflow for computational conformational analysis.
Impact of the Carboxylic Acid Group
The presence and orientation of the 2-carboxylic acid group can influence the rotational barrier and the preferred dihedral angle. The intramolecular hydrogen bond with the pyridine nitrogen would tend to rigidify that portion of the molecule. This could, in turn, affect the electronic distribution in the pyridine ring and subtly alter the energetics of the thienyl-pyridine rotation.
Experimental and Computational Methodologies
A combination of experimental techniques and computational methods is essential for a thorough understanding of the structure and conformation of this compound.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive information about the solid-state structure, including precise bond lengths, bond angles, and the dihedral angle between the rings. It can also reveal details about intermolecular interactions, such as hydrogen bonding and π-stacking, which influence the crystal packing.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Suitable single crystals are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., ethanol, acetonitrile).
-
Data Collection: A selected crystal is mounted on a diffractometer. X-ray diffraction data are collected at a specific temperature (e.g., 100 K or 298 K).
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and anisotropic displacement parameters.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the solution-state structure and dynamics. 1H and 13C NMR spectra provide information about the chemical environment of each nucleus. Nuclear Overhauser Effect (NOE) experiments can be used to determine through-space proximities between protons, which can help to establish the preferred conformation in solution.
Computational Modeling
Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for exploring the conformational landscape, calculating rotational energy barriers, and predicting spectroscopic properties.
Protocol: DFT-Based Conformational Analysis [16][17][18]
-
Model Building: Construct an initial 3D model of this compound.
-
Geometry Optimization: Perform a full geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger) to find the minimum energy structure.
-
Potential Energy Surface Scan: Systematically vary the dihedral angle τ (C5-C6-C2'-C3') in small increments (e.g., 10-15 degrees) and perform a constrained geometry optimization at each step to calculate the relative energy. This generates a potential energy profile for the rotation.
-
Frequency Calculations: Perform frequency calculations on the optimized stationary points to confirm that they are true minima (no imaginary frequencies) or transition states (one imaginary frequency). These calculations also provide thermodynamic data.
Table 1: Comparison of Methodologies
| Methodology | Information Provided | Phase | Strengths | Limitations |
| X-ray Crystallography | Precise 3D structure, bond lengths/angles, intermolecular interactions | Solid | Definitive structural data | May not represent solution conformation; requires suitable crystals |
| NMR Spectroscopy | Solution-state conformation, molecular dynamics, connectivity | Solution | Provides data on dynamic processes | Structure is an average over time; interpretation can be complex |
| Computational Modeling | Relative energies of conformers, rotational barriers, electronic properties | Gas/Solvent (PCM) | Can explore entire conformational space; predicts properties | Accuracy depends on level of theory; solvent effects can be approximate |
Conclusion
The molecular structure and conformation of this compound are governed by a delicate interplay of steric hindrance, electrostatic interactions, π-conjugation, and intramolecular hydrogen bonding. The molecule adopts a non-planar conformation with a characteristic twist between the thiophene and pyridine rings. The picolinic acid moiety is likely stabilized by an intramolecular hydrogen bond, which influences the overall molecular geometry. A comprehensive understanding of these structural features, achieved through a combination of X-ray crystallography, NMR spectroscopy, and computational modeling, is crucial for its application in drug design and materials science. The conformational flexibility, characterized by a relatively low rotational barrier, must be considered when modeling its interactions with biological macromolecules.
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Devi, P., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports, 5, 9950. Available from: [Link]
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Nycz, J. E., et al. (2023). Dimethyl Derivatives of 2,2′-Bipyridine as Ligands in [W(CN)6(bpy)]2−-Type Complexes. Molecules, 28(22), 7622. Available from: [Link]
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Navigating the Solubility Landscape of 6-Thien-2-ylpyridine-2-carboxylic Acid: A Technical Guide for Drug Development Professionals
Executive Summary
In the landscape of pharmaceutical development, understanding the solubility of an active pharmaceutical ingredient (API) is a cornerstone of successful formulation and delivery. This technical guide addresses the solubility of 6-Thien-2-ylpyridine-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. In the absence of publicly available empirical solubility data for this specific molecule, this document provides a comprehensive, predictive analysis based on its structural components. We delve into the physicochemical characteristics that govern its solubility, forecast its behavior in various organic solvents, and provide a robust, field-proven experimental protocol for its precise determination. This guide is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical tools necessary to navigate the formulation challenges associated with this promising compound.
Introduction: The Critical Role of Solubility in Drug Discovery
The journey of a drug candidate from the laboratory to the clinic is fraught with challenges, with poor aqueous and organic solvent solubility being a primary cause of attrition. The solubility of an API dictates its dissolution rate, which in turn profoundly influences its bioavailability.[1] For a molecule like this compound, which incorporates both aromatic and heterocyclic systems, predicting and determining its solubility is a non-trivial yet essential task. This guide provides a detailed examination of its likely solubility profile, underpinned by an analysis of its constituent chemical moieties.
Physicochemical Characterization and Predicted Solubility Profile
Molecular Structure:
Caption: Chemical structure of this compound.
The molecule's solubility will be a composite of the hydrophilic character of the carboxylic acid and the pyridine nitrogen, and the more lipophilic nature of the fused aromatic thiophene-pyridine ring system.
Analysis of Constituent Moieties
-
Pyridine-2-carboxylic acid (Picolinic Acid): This component is known to be very soluble in water, moderately soluble in polar protic solvents like ethanol, and less soluble in polar aprotic solvents such as acetonitrile.[2] It is also reported to be soluble in methanol and benzene, but insoluble in chloroform. The carboxylic acid group can act as both a hydrogen bond donor and acceptor, while the pyridine nitrogen is a hydrogen bond acceptor.
-
Thiophene-2-carboxylic acid: This moiety is soluble in polar organic solvents like acetone and chloroform, as well as in hot water, ethanol, and ether.[3][4] The thiophene ring itself is aromatic and contributes to the lipophilicity of the molecule.[5]
Predicted Solubility in Organic Solvents
Based on the principles of "like dissolves like," we can predict the solubility of this compound in various classes of organic solvents.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Good to Moderate | The carboxylic acid group can form strong hydrogen bonds with protic solvents. The pyridine and thiophene rings will somewhat reduce solubility compared to simpler carboxylic acids. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to Good | These solvents can act as hydrogen bond acceptors for the carboxylic acid proton. The overall polarity of the molecule should allow for favorable dipole-dipole interactions. |
| Non-Polar | Hexane, Toluene | Poor to Insoluble | The polar carboxylic acid and pyridine nitrogen will have unfavorable interactions with non-polar solvents, dominating over the lipophilic character of the aromatic rings. |
| Chlorinated | Dichloromethane, Chloroform | Poor to Moderate | While thiophene-2-carboxylic acid shows some solubility in chloroform, the insolubility of pyridine-2-carboxylic acid in this solvent suggests that the combined molecule may have limited solubility. |
Expert Insight: The presence of the intramolecular hydrogen bond between the pyridine nitrogen and the carboxylic acid proton could slightly decrease its interaction with external hydrogen bond-accepting solvents, potentially lowering its solubility compared to an isomer where such an interaction is not possible.
Factors Influencing Solubility
Several environmental and structural factors can significantly alter the solubility of this compound.
-
Temperature: For most solid solutes, solubility in organic solvents increases with temperature. This relationship can be described by the van't Hoff equation, where an endothermic enthalpy of dissolution will lead to increased solubility at higher temperatures.[6]
-
Presence of Water: The solubility of carboxylic acids in some organic solvents can be significantly increased by the presence of small amounts of water.[7] This is due to the formation of hydrogen-bonded networks between water, the carboxylic acid, and the solvent.
-
pH (in aqueous-organic mixtures): The carboxylic acid group's ionization is pH-dependent.[8] In solvent systems with a significant aqueous component, increasing the pH above the pKa of the carboxylic acid will lead to deprotonation, forming a more polar carboxylate salt that will likely be less soluble in most organic solvents but more soluble in the aqueous phase.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
Given the lack of existing data, experimental determination of solubility is paramount. The equilibrium shake-flask method is the gold standard for obtaining accurate thermodynamic solubility data.[9]
Principle
An excess of the solid compound is equilibrated with a specific solvent at a constant temperature until the solution is saturated. The concentration of the dissolved compound in the supernatant is then determined analytically.
Workflow Diagram
Caption: Workflow for determining solubility via the shake-flask method.
Detailed Step-by-Step Methodology
-
Preparation:
-
Accurately weigh an excess amount of this compound into a series of glass vials. "Excess" means enough solid will remain undissolved at equilibrium.
-
Pipette a precise volume of the desired organic solvent into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C).
-
Agitate the vials for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[9]
-
-
Sample Collection and Preparation:
-
Remove the vials from the shaker and allow the undissolved solid to settle by gravity or centrifugation.
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter to remove any remaining solid particles.
-
-
Analysis by UV-Vis Spectrophotometry:
-
Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound in the same solvent.[10]
-
Determine the wavelength of maximum absorbance (λmax) for the compound.
-
Measure the absorbance of each standard solution at λmax and plot a calibration curve of absorbance versus concentration.
-
Sample Analysis: Dilute the filtered supernatant with a known volume of the solvent to ensure the absorbance falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at λmax.[11]
-
-
Calculation:
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.
-
Multiply this concentration by the dilution factor to obtain the solubility of this compound in the chosen solvent at the specified temperature.
-
Conclusion and Future Directions
While a definitive quantitative solubility profile of this compound awaits experimental validation, this guide provides a robust, scientifically-grounded framework for predicting and determining its behavior in organic solvents. The structural analysis suggests moderate to good solubility in polar organic solvents, with poor solubility expected in non-polar media. For drug development professionals, the provided shake-flask protocol offers a reliable method to generate the critical data needed for formulation design, process development, and preclinical evaluation. Future work should focus on the experimental execution of these protocols across a range of pharmaceutically relevant solvents and temperatures to build a comprehensive and invaluable solubility database for this compound.
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Spectroscopic Characterization of 6-Thien-2-ylpyridine-2-carboxylic Acid: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 6-Thien-2-ylpyridine-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide synthesizes theoretical principles with practical, field-proven insights to facilitate the unambiguous identification and characterization of this molecule.
Introduction
This compound is a bifunctional molecule incorporating a thiophene ring, a pyridine ring, and a carboxylic acid moiety. This unique combination of heterocyclic systems and a reactive functional group makes it a valuable building block for the synthesis of more complex molecular architectures with potential applications in pharmaceuticals and functional materials. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound in any research and development setting. This guide will delve into the expected spectroscopic signatures of this compound and provide detailed protocols for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a wealth of information regarding its molecular framework.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of this compound is expected to exhibit distinct signals for the protons on the pyridine and thiophene rings. The chemical shifts are influenced by the electronegativity of the nitrogen and sulfur atoms, as well as the anisotropic effects of the aromatic rings and the carbonyl group.
Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| Py-H3 | 8.0 - 8.2 | d | J ≈ 8.0 |
| Py-H4 | 7.8 - 8.0 | t | J ≈ 8.0 |
| Py-H5 | 8.3 - 8.5 | d | J ≈ 8.0 |
| Th-H3' | 7.2 - 7.4 | dd | J ≈ 3.6, 1.1 |
| Th-H4' | 7.6 - 7.8 | dd | J ≈ 5.1, 3.6 |
| Th-H5' | 7.9 - 8.1 | dd | J ≈ 5.1, 1.1 |
| COOH | 12.0 - 13.0 | br s | - |
Note: These are predicted values based on analogous structures and may vary slightly in experimental conditions.
The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a downfield chemical shift, typically above 12 ppm, due to hydrogen bonding.[1][2] The protons on the pyridine ring will likely appear in the aromatic region between 7.8 and 8.5 ppm, with their multiplicity reflecting coupling to adjacent protons. The thiophene protons are also expected in the aromatic region, generally at slightly higher field than the pyridine protons.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)
| Carbon | Predicted Chemical Shift (ppm) |
| Py-C2 | 148 - 150 |
| Py-C3 | 124 - 126 |
| Py-C4 | 138 - 140 |
| Py-C5 | 121 - 123 |
| Py-C6 | 152 - 154 |
| Th-C2' | 142 - 144 |
| Th-C3' | 128 - 130 |
| Th-C4' | 126 - 128 |
| Th-C5' | 129 - 131 |
| COOH | 165 - 167 |
Note: These are predicted values based on analogous structures and may vary slightly in experimental conditions.[3][4][5]
The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically in the range of 165-170 ppm.[1][2] The carbons of the pyridine and thiophene rings will appear in the aromatic region, with the carbons attached to the heteroatoms (Py-C2, Py-C6, and Th-C2') generally appearing at lower field.
Experimental Protocol for NMR Spectroscopy
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent due to the compound's polarity and the presence of the acidic proton.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal resolution.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required (typically 1024 or more). A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to aid in the assignment of carbon multiplicities.
-
For unambiguous structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.[6][7][8][9]
-
Diagram 1: NMR Experimental Workflow
Caption: A streamlined workflow for acquiring and analyzing NMR data.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, and the aromatic rings.
Predicted IR Spectral Data
Table 3: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 2500-3300 | Broad |
| C-H (Aromatic) | 3000-3100 | Medium |
| C=O (Carboxylic Acid) | 1700-1725 | Strong, Sharp |
| C=C, C=N (Aromatic Rings) | 1450-1600 | Medium to Strong |
| C-O (Carboxylic Acid) | 1200-1300 | Medium |
The most prominent feature in the IR spectrum will be the very broad O-H stretching vibration of the carboxylic acid, which is a result of extensive hydrogen bonding.[10] This broad absorption often overlaps with the aromatic C-H stretches. A strong, sharp absorption corresponding to the C=O stretch of the carboxylic acid is expected around 1700-1725 cm⁻¹.[10] The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions arising from the vibrations of the pyridine and thiophene rings.
Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation:
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[11][12]
-
Transfer the mixture to a pellet die.
-
Apply pressure using a hydraulic press to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum.
-
The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
-
Diagram 2: FT-IR (KBr Pellet) Workflow
Caption: Step-by-step process for FT-IR analysis using the KBr pellet method.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.
Predicted Mass Spectrum Data (Electron Ionization - EI)
For this compound (C₁₀H₇NO₂S), the expected molecular weight is approximately 205.23 g/mol .
-
Molecular Ion (M⁺): An observable molecular ion peak at m/z = 205 is expected.
-
Key Fragmentation Pathways:
-
Loss of COOH: A significant fragment at m/z = 160 is anticipated, corresponding to the loss of the carboxylic acid group (a loss of 45 Da).[13]
-
Loss of H₂O: A peak at m/z = 187 may be observed due to the loss of a water molecule.
-
Decarboxylation (Loss of CO₂): A fragment at m/z = 161 could arise from the loss of carbon dioxide (44 Da).
-
The fragmentation pattern will also likely show signals corresponding to the intact pyridine and thiophene rings, or fragments thereof.
Experimental Protocol for Mass Spectrometry (EI-MS)
-
Sample Introduction:
-
A small amount of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe.
-
The sample is heated to induce vaporization into the ion source.
-
-
Ionization:
-
Mass Analysis and Detection:
-
The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The detector records the abundance of each ion, generating the mass spectrum.
-
Diagram 3: EI-MS Analysis Workflow
Caption: The process of obtaining an EI mass spectrum.
Conclusion
The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a robust framework for its unequivocal identification and characterization. The predicted data and detailed protocols outlined in this guide serve as a valuable resource for researchers working with this compound, ensuring data integrity and facilitating further scientific exploration. The synergistic use of these analytical techniques allows for a complete structural elucidation, which is a critical step in any chemical research endeavor.
References
-
Fujieda, K., Takahashi, K., & Sone, T. (n.d.). C-13 NMR Spectra of Thiophenes. II. 2-Substituted Thiophenes. Bulletin of the Chemical Society of Japan. Oxford Academic. [Link]
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Satonaka, H., Abe, K., & Hirota, M. (n.d.). 13 C NMR Spectra of Substituted 2-Thiophenecarboxylic Acid Methyl Esters and MNDO Calculations. Bulletin of the Chemical Society of Japan. Oxford Academic. [Link]
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Sample Preparation for FTIR Analysis. (n.d.). Drawell. [Link]
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IR Spectroscopy of Solids. (n.d.). Organic Chemistry at CU Boulder. [Link]
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Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). [Link]
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Spectroscopy of Carboxylic Acids and Nitriles. (2025, January 19). Chemistry LibreTexts. [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. [Link]
-
FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample. (n.d.). ResearchGate. [Link]
-
13C NMR Chemical Shift. (n.d.). Oregon State University. [Link]
-
Mass spectrometry (MS) | Organic Chemistry II Class Notes. (n.d.). Fiveable. [Link]
-
Organic Synthesis - Mass Spectrometry. (2021, December 21). Beyond Labz. [Link]
-
Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. (n.d.). [Link]
-
Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3247-3260. [Link]
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A Comprehensive Technical Guide to the Thermal Stability of 6-Thien-2-ylpyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of the thermal stability of 6-Thien-2-ylpyridine-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. While specific experimental data for this particular molecule is not extensively published, this document synthesizes information from related structures and established analytical principles to present a comprehensive framework for its characterization. We will explore the theoretical underpinnings of thermal stability and provide detailed, field-proven methodologies for its empirical determination.
Introduction: The Significance of Thermal Stability
This compound is a bifunctional molecule incorporating a thiophene ring, a pyridine ring, and a carboxylic acid group.[1] This unique combination of moieties makes it a versatile building block for the synthesis of novel pharmaceutical agents and functional materials.[1] The thermal stability of such a compound is a critical parameter, influencing its shelf-life, processing conditions, and suitability for various applications. Degradation at elevated temperatures can lead to loss of efficacy, formation of impurities, and unpredictable performance. Therefore, a thorough understanding of its thermal behavior is paramount.
Based on the high thermal stability observed in related thiophene-based copolymers (decomposition temperatures >380°C) and pyridine carboxylic acid complexes, it is anticipated that this compound possesses a robust thermal profile.[2][3] The aromatic nature of the thiophene and pyridine rings contributes to this stability. However, the carboxylic acid group can be a site of decarboxylation at elevated temperatures.
Core Analytical Techniques for Assessing Thermal Stability
A multi-faceted approach employing Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Powder X-ray Diffraction (PXRD) is essential for a comprehensive evaluation of the thermal stability of this compound.
Thermogravimetric Analysis (TGA): Quantifying Thermal Decomposition
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary technique for determining the decomposition temperature of a material.
Experimental Protocol: TGA Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically platinum or alumina).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with a high-purity inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min to prevent oxidative degradation.
-
-
Thermal Program:
-
Equilibrate the sample at a low temperature (e.g., 30°C) for 5-10 minutes.
-
Heat the sample at a constant rate of 10°C/min to a final temperature of at least 500°C. A heating rate of 10°C/min is a standard practice that provides a good balance between resolution and experimental time.
-
-
Data Analysis:
-
Plot the mass of the sample (%) as a function of temperature.
-
The onset temperature of decomposition (Tonset) is determined from the intersection of the baseline tangent and the tangent of the decomposition step.
-
The decomposition temperature (Td) is often reported as the temperature at which 5% weight loss occurs (Td5%).
-
Diagram: TGA Experimental Workflow
Caption: Workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC): Detecting Thermal Transitions
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and solid-solid phase transitions.
Experimental Protocol: DSC Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. Sealing the pan prevents mass loss due to sublimation prior to decomposition.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at a low temperature (e.g., 25°C).
-
Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature below its decomposition point (as determined by TGA).
-
Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature.
-
Perform a second heating cycle to observe the behavior of the melt-quenched sample.
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
Endothermic events (e.g., melting) appear as peaks, while exothermic events (e.g., crystallization) appear as valleys.
-
Determine the onset temperature, peak temperature, and enthalpy of any observed transitions.
-
Diagram: DSC Experimental Workflow
Caption: Workflow for Differential Scanning Calorimetry (DSC).
Powder X-ray Diffraction (PXRD): Assessing Crystalline Stability
PXRD is used to identify the crystalline phase of a material and to monitor changes in its crystal structure as a function of temperature. This is crucial for identifying polymorphs and assessing their relative stability.
Experimental Protocol: Temperature-Controlled PXRD
-
Sample Preparation: A thin layer of the powdered sample is placed on a sample holder.
-
Instrument Setup:
-
The sample holder is mounted in a diffractometer equipped with a non-ambient stage.
-
The stage is heated to the desired temperature under a controlled atmosphere (e.g., nitrogen).
-
-
Data Collection:
-
An X-ray diffraction pattern is collected at various temperatures, particularly around transitions observed by DSC.
-
Data is typically collected over a 2θ range of 5-40°.
-
-
Data Analysis:
-
The diffraction patterns at different temperatures are compared to identify any changes in the crystal structure, indicating a phase transition.
-
Expected Thermal Behavior and Data Interpretation
The following table summarizes the expected thermal properties of this compound based on its chemical structure and data from related compounds.
| Parameter | Expected Value | Significance | Analytical Technique |
| Melting Point (Tm) | >150°C | Indicates the transition from a solid to a liquid state. A sharp melting point suggests high purity. | DSC |
| Decomposition Temperature (Td5%) | >300°C | The temperature at which 5% of the material has decomposed. A key indicator of thermal stability. | TGA |
| Glass Transition (Tg) | Not expected | The compound is likely crystalline, not amorphous. If observed after melting and rapid cooling, it would indicate the formation of an amorphous phase. | DSC |
| Polymorphic Transitions | Possible | The existence of different crystalline forms with distinct thermal stabilities. | DSC, PXRD |
Interpretation of Results:
-
A high decomposition temperature in the TGA thermogram would confirm the anticipated high thermal stability.
-
The DSC thermogram would reveal the melting point and any solid-state transitions. The absence of exothermic events before melting would suggest good thermal stability in the solid state.
-
Temperature-controlled PXRD would confirm whether any endothermic events observed in the DSC (other than melting) correspond to polymorphic transitions.
Causality and Self-Validating Systems
The choice of these three techniques provides a self-validating system for assessing thermal stability. For instance, an endothermic event observed in the DSC should be correlated with either a mass loss in the TGA (indicating decomposition) or a change in the PXRD pattern (indicating a phase transition). If an endotherm in the DSC occurs without a corresponding mass loss in the TGA, it strongly suggests a melting or polymorphic transition. The combination of these techniques provides a more complete and reliable picture of the material's thermal behavior than any single technique alone.
Conclusion
While direct experimental data on the thermal stability of this compound is limited, a comprehensive analytical approach utilizing TGA, DSC, and PXRD can provide a thorough understanding of its thermal properties. Based on the stability of its constituent thiophene and pyridine carboxylic acid moieties, this compound is expected to exhibit high thermal stability. The detailed protocols and interpretive framework provided in this guide offer a robust strategy for researchers and drug development professionals to accurately characterize this promising molecule and unlock its full potential in various scientific applications.
References
-
AKJournals. THERMAL ANALYSIS OF A NEW THIOPHENE DERIVATIVE AND ITS COPOLYMER. Available from: [Link]
-
Allan, J. R., Geddes, W. C., Hindle, C. S., & Orr, A. E. (1989). Thermal analysis studies on pyridine carboxylic acid complexes of zinc(II). Thermochimica Acta, 153, 249–256. Available from: [Link]
-
Waddington, G., Knowlton, J. W., Scott, D. W., Oliver, G. D., Todd, S. S., Hubbard, W. N., Smith, J. C., & Huffman, H. M. (1949). Thermodynamic Properties of Thiophene. Journal of the American Chemical Society, 71(3), 797–808. Available from: [Link]
-
Al-Masri, M., Al-Mhyawi, S. R., Asiri, A. M., & El-Khouly, M. E. (2020). Photophysical, Thermal and Structural Properties of Thiophene and Benzodithiophene-Based Copolymers Synthesized by Direct Arylation Polycondensation Method. Polymers, 12(1), 159. Available from: [Link]
-
Gołdyn, M., Wawrzyńczak, A., Popenda, Ł., Rychlewska, U., & Dutkiewicz, M. (2021). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 23(16), 3049-3061. Available from: [Link]
-
Maji, S., Garai, B., Chowdhury, R., Mondal, S., & Bairi, P. (2023). Helical self-assembly of N-terminal protected pyridyl aromatic amino acids. Journal of Materials Chemistry C, 11(13), 4449-4457. Available from: [Link]
-
Chen, L., Zhang, J., & Li, X. (2021). Theoretical Study on the Unimolecular Pyrolysis of Thiophene and Modeling. ACS Omega, 6(1), 101-111. Available from: [Link]
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A Technical Guide to the Medicinal Chemistry Applications of 6-Thien-2-ylpyridine-2-carboxylic Acid
Abstract
The unique structural scaffold of 6-Thien-2-ylpyridine-2-carboxylic acid, which integrates thiophene, pyridine, and carboxylic acid moieties, has garnered significant attention in the field of medicinal chemistry. This molecule serves as a versatile building block for the synthesis of novel compounds with a wide range of therapeutic applications.[1] Its inherent properties, including the ability to act as a tridentate chelating agent and engage in various non-covalent interactions, make it a privileged scaffold for designing enzyme inhibitors and bioactive metal complexes. This technical guide provides an in-depth exploration of the synthesis, key therapeutic applications, and experimental evaluation of derivatives of this compound, with a focus on its potential in developing anticancer and anti-inflammatory agents.
Introduction: The Structural and Chemical Significance
This compound is a heterocyclic compound featuring a pyridine ring substituted with a thiophene ring at the 6-position and a carboxylic acid at the 2-position.[1] This strategic arrangement of functional groups confers several advantageous properties for drug design:
-
Chelating Properties: The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group can act as a tridentate ligand, forming stable complexes with various metal ions. This is a crucial feature for applications in bioinorganic chemistry and the development of metal-based drugs.[2]
-
Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets such as enzymes and receptors.
-
Aromatic Interactions: The thiophene and pyridine rings provide platforms for π-π stacking and other non-covalent interactions, which can enhance binding affinity to target proteins.
-
Synthetic Versatility: The carboxylic acid moiety serves as a convenient handle for further chemical modifications, allowing for the creation of diverse libraries of derivatives through esterification, amidation, or other coupling reactions.[1]
The combination of these features makes this scaffold a promising starting point for the development of novel therapeutics.[3][4]
Diagram 1: Chemical Structure of this compound
Caption: Structure of this compound.
Potential as a Scaffold for Anticancer Agents
The pyridine and thiophene heterocyclic systems are well-established pharmacophores in the design of anticancer drugs.[3][5][6] Derivatives of this compound have the potential to target various mechanisms involved in cancer progression. One promising avenue is the development of selective enzyme inhibitors.
Mechanism of Action: Inhibition of Cell Cycle Progression
Several pyridine carboxylic acid derivatives have been identified as potent inhibitors of the cell cycle, leading to mitotic arrest and subsequent apoptosis in cancer cells.[7] This is a well-validated strategy in cancer therapy. The mechanism involves the disruption of microtubule dynamics or the inhibition of kinases crucial for cell cycle progression. The this compound scaffold can be functionalized to enhance its interaction with the active sites of these target proteins, potentially leading to highly selective and potent anticancer agents.[7]
Diagram 2: General Anticancer Workflow
Caption: Experimental workflow for assessing anticancer activity.[8]
Experimental Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and is a standard initial step in the evaluation of potential anticancer compounds.[8][9][10]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound derivatives against a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer).[8]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should be kept below 0.5% to avoid solvent toxicity. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[9]
Self-Validation:
-
Include a positive control (e.g., a known anticancer drug like cisplatin or doxorubicin) to validate the assay's sensitivity.
-
Include a negative control (vehicle-only, i.e., DMSO) to establish the baseline for 100% cell viability.
-
Run each concentration in triplicate to ensure the reproducibility of the results.
Potential as a Scaffold for Anti-inflammatory Agents
Thiophene-containing compounds are known to possess significant anti-inflammatory properties.[11][12][13][14] The this compound scaffold is a promising candidate for the development of novel anti-inflammatory drugs, particularly as inhibitors of cyclooxygenase (COX) enzymes.[11]
Mechanism of Action: COX-2 Inhibition
Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and catalyzes the production of prostaglandins, which are key mediators of pain and inflammation.[15] Selective inhibition of COX-2 over the constitutively expressed COX-1 is a desirable therapeutic strategy to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[15] The structural features of this compound derivatives can be tailored to fit into the active site of COX-2, leading to selective inhibition.[11][16]
Diagram 3: COX-2 Inflammatory Pathway
Caption: Inhibition of the COX-2 signaling pathway.[17]
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This colorimetric assay measures the peroxidase activity of the COX enzyme to determine the inhibitory potential of test compounds.[15][16]
Objective: To determine the IC50 value of this compound derivatives for the inhibition of COX-2.
Materials:
-
Purified human or ovine COX-2 enzyme.[17]
-
Tris-HCl buffer (100 mM, pH 8.0).
-
Hematin.[15]
-
Arachidonic acid (substrate).[15]
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) as a chromogenic co-substrate.[15]
-
Test compounds dissolved in DMSO.
-
Positive control (e.g., Celecoxib).[15]
-
96-well plate.
-
Microplate reader.
Procedure:
-
Prepare Reaction Mixture: In a 96-well plate, add Tris-HCl buffer, Hematin, and the COX-2 enzyme solution.[15]
-
Add Inhibitor: Add various concentrations of the test compound or the positive control to the wells. For the control wells, add DMSO.[15]
-
Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.[15]
-
Initiate Reaction: Add TMPD and arachidonic acid to each well to start the reaction.[15]
-
Monitor Absorbance: Immediately begin monitoring the increase in absorbance at 590 nm over time using a microplate reader in kinetic mode. The rate of change in absorbance is proportional to the peroxidase activity of COX-2.
-
Data Analysis: Calculate the initial reaction velocity for each concentration. Determine the percentage of inhibition relative to the control wells. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[15]
Self-Validation:
-
Run a parallel assay with COX-1 to determine the selectivity of the compounds.
-
A known selective COX-2 inhibitor like Celecoxib should be used as a positive control to confirm the assay is performing correctly.
-
Ensure the final DMSO concentration is consistent across all wells and does not interfere with the enzyme activity.
Emerging Applications in Bioinorganic Chemistry
The ability of this compound to act as a versatile ligand opens up possibilities for its use in bioinorganic chemistry.[2] Metal complexes of this ligand can be designed to have specific photophysical or redox properties, making them suitable for applications in medical imaging and therapy.
For example, Ruthenium(II) complexes are known for their use as photosensitizers in photodynamic therapy (PDT). A complex of Ru(II) with this compound could potentially be designed to absorb light at a specific wavelength and generate reactive oxygen species to kill cancer cells.[18]
Conclusion and Future Outlook
This compound is a highly promising scaffold in medicinal chemistry. Its unique combination of structural features and synthetic accessibility makes it an ideal starting point for the development of a wide range of therapeutic agents. The potential applications in anticancer and anti-inflammatory drug discovery are particularly noteworthy. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and screening libraries of derivatives to identify the key structural modifications that enhance potency and selectivity for specific biological targets.
-
Mechanism of Action Elucidation: In-depth studies to fully understand how the most promising compounds exert their therapeutic effects at the molecular level.
-
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.
-
Exploration of New Therapeutic Areas: Investigating the potential of this scaffold in other areas of medicinal chemistry, such as antimicrobial and antiviral drug discovery.[19][20]
By leveraging the versatile nature of the this compound core, researchers can continue to develop novel and effective therapies for a variety of diseases.
References
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- National Institutes of Health. (n.d.). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials.
- ResearchGate. (n.d.). Basic protocol to assess preclinical anticancer activity.
- BenchChem. (n.d.). Application Notes and Protocols for Assessing the Anti-Cancer Activity of Novel 1,4-Dihydropyridine Analogues.
- National Institutes of Health. (n.d.). Guidelines for clinical evaluation of anti-cancer drugs.
- Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit.
- Bentham Science. (n.d.). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents.
- BenchChem. (n.d.). Application Notes and Protocols: Lucenin-2 for COX-2 Inhibition Assay.
- ResearchGate. (n.d.). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro.
- BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit.
- BenchChem. (n.d.). This compound | CAS 887981-86-4.
- PubMed. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity.
- ResearchGate. (n.d.). Thiophene anti-inflammatory, and antioxidant properties of 1,3,4‒thiadiazoline‒6-sulfanylthiopyran-4(1H)-one hybrids.
- National Institutes of Health. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity.
- ResearchGate. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity.
- ResearchGate. (2018). Synthesis, Characterization, and Antibacterial and Anti-Inflammatory Activities of New Pyrimidine and Thiophene Derivatives.
- MDPI. (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives.
- PubMed. (2016). Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents.
- MDPI. (n.d.). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents.
- Encyclopedia.pub. (2024). Biological Activities of Thiophenes.
- ResearchGate. (n.d.). Pyridine and thienopyridine scaffold-bearing compounds in therapeutic applications.
- National Institutes of Health. (2022). Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors.
- PubChem. (n.d.). 6-[6-(6-Carboxypyridin-2-YL)pyridin-2-YL]pyridine-2-carboxylic acid.
- PubMed. (2002). Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells.
- ResearchGate. (n.d.). Synthesis, studies and in vitro antibacterial activity of some 5-(thiophene-2-yl)-phenyl pyrazoline derivatives.
- DergiPark. (2022). A Short Review on Structural Concepts of Metal Complexes of Proton Transfer Salts of Pyridine-2-Carboxylic Acid.
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- PubMed. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives.
- PubMed. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
- Google Patents. (n.d.). Process for the preparation of pyridine-2-carboxylic-acid derivatives and 1....
- Wiley Online Library. (n.d.). Principles of Coordination Chemistry Related to Bioinorganic Research.
- Royal Society of Chemistry. (n.d.). Expanded ligands: bis(2,2′:6′,2″-terpyridine carboxylic acid)ruthenium(ii) complexes as metallosupramolecular analogues of dicarboxylic acids.
- MDPI. (n.d.). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives.
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A Senior Application Scientist's Guide to Procuring 6-Thien-2-ylpyridine-2-carboxylic Acid for Research and Development
Abstract
This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of 6-Thien-2-ylpyridine-2-carboxylic acid, a pivotal heterocyclic building block. It details the compound's significance in medicinal chemistry, offers a comparative analysis of commercial suppliers, and establishes a rigorous workflow for quality assessment and batch validation. The document is intended to serve as a practical resource for making informed procurement decisions and ensuring the integrity of downstream applications.
Introduction: The Strategic Importance of this compound
This compound (also known as 6-(2-thienyl)picolinic acid) is a bifunctional heterocyclic compound featuring a pyridine-2-carboxylic acid scaffold linked to a thiophene ring. Its molecular formula is C₁₀H₇NO₂S with a molecular weight of approximately 205.23 g/mol .[1] This strategic arrangement of a nitrogen-containing heterocycle (a known pharmacophore) and a carboxylic acid group makes it a highly versatile intermediate for the synthesis of more complex molecules.[1]
The pyridine carboxylic acid moiety is a well-established scaffold in drug discovery, forming the basis for numerous therapeutic agents.[2][3] The carboxylic acid group provides a convenient handle for amide bond formation and other coupling reactions, while the pyridine and thiophene rings offer sites for further functionalization to modulate physicochemical properties and biological activity.[1] Consequently, this compound is a valuable starting material for creating compound libraries for high-throughput screening and for the targeted synthesis of enzyme inhibitors and other potential drug candidates.[2][4]
Commercial Suppliers and Procurement
The selection of a reliable supplier is critical to the success of any research program. Purity, batch-to-batch consistency, and clear documentation are paramount. Below is a comparative table of select commercial suppliers offering this compound.
Table 1: Comparison of Commercial Suppliers
| Supplier | Product/CAS Number | Purity/Specifications | Notes |
| Benchchem | CAS 887981-86-4 | High Purity | Characterized as an off-white to white solid. Intended for research use only.[1] |
| BLD Pharm | CAS 887981-86-4 | >97% (Typical) | Provides access to analytical data such as NMR, HPLC, and LC-MS upon request.[5] |
| Sigma-Aldrich | Various related structures | Typically ≥95% or ≥97% | While the exact compound is not directly listed, they supply many precursors and analogs like 6-(2-Thienyl)-2-pyridinecarboxaldehyde, which can be oxidized to the desired carboxylic acid.[6] |
| Parchem | CAS 893723-81-4 | Varies | Lists the related isomer 6-(Thiophen-3-yl)picolinic acid, highlighting the importance of verifying the correct isomer.[7] |
Note: Availability, purity, and catalog numbers are subject to change. Researchers should always verify specifications directly with the supplier before ordering.
Technical Guide to Quality Assessment & Batch Validation
Causality of Experimental Choices
The choice of analytical technique is dictated by the information required.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy is the gold standard for structural confirmation. ¹H NMR will confirm the presence and connectivity of protons, while ¹³C NMR verifies the carbon backbone. The expected proton signals for this molecule should correspond to the distinct electronic environments of the pyridine and thiophene rings.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for confirming molecular weight and assessing purity. The mass spectrometer provides the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻), while the liquid chromatography component separates the main compound from any impurities.
-
High-Performance Liquid Chromatography (HPLC) with a UV detector is the workhorse for quantitative purity analysis, providing a percentage purity based on the area of the detected peaks.
Experimental Protocol: Incoming Batch Validation
This protocol outlines a standardized procedure for a research lab to validate a newly received batch of this compound.
Objective: To confirm the identity and purity of the commercial compound.
Materials:
-
This compound (sample from supplier)
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃) for NMR
-
HPLC-grade solvents (e.g., Acetonitrile, Water)
-
Formic acid (for LC-MS mobile phase)
-
NMR tubes, vials, pipettes
Step-by-Step Methodology:
-
Documentation Review:
-
Cross-reference the Certificate of Analysis (CoA) provided by the supplier with the product specifications on their website.
-
Confirm that the CAS number, molecular formula, and purity meet the requirements.
-
Review the provided safety data sheet (SDS) for proper handling and storage procedures. The compound is typically a warning-level hazard, causing skin, eye, and respiratory irritation.[1] It should be stored sealed in a dry, dark environment, often at 2-8°C.[1]
-
-
¹H NMR Spectroscopy:
-
Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.7 mL of a suitable deuterated solvent in a clean vial.
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Process the spectrum and compare the observed chemical shifts, splitting patterns, and integration values to the expected structure or a reference spectrum if available.
-
-
LC-MS Analysis:
-
Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent like methanol or acetonitrile.
-
Dilute the stock solution to a working concentration of ~1-10 µg/mL.
-
Inject the sample onto an LC-MS system equipped with a C18 column.
-
Run a gradient elution method (e.g., 5-95% acetonitrile in water with 0.1% formic acid).
-
Analyze the resulting data. The mass spectrum should show a prominent peak corresponding to the expected molecular weight (205.23 g/mol ). The UV chromatogram will indicate the presence of any impurities.
-
-
Purity Assessment (HPLC):
-
Using the same sample preparation as for LC-MS, inject the sample onto an HPLC system with a UV detector.
-
Integrate the peaks in the chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks. This should align with the purity stated on the CoA.
-
Visualization of the Validation Workflow
The following diagram illustrates the logical flow for procuring and validating a chemical reagent for research.
Caption: Procurement and validation workflow for chemical reagents.
Conclusion
This compound is a building block of significant value for medicinal chemistry and drug discovery. The commercial availability from various suppliers provides researchers with options, but also necessitates a structured approach to procurement and validation. By implementing a rigorous, in-house quality control workflow as outlined in this guide, scientists can ensure the integrity of their starting materials, leading to more reliable, reproducible, and ultimately successful research outcomes. This self-validating system is not an impediment to research but a foundational pillar of scientific integrity.
References
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Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed . PubMed. Available at: [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC - PubMed Central . National Center for Biotechnology Information. Available at: [Link]
-
The Backbone of Drug Discovery: Pyridine-2,4,6-Tricarboxylic Acid in Pharmaceutical Intermediates - NINGBO INNO PHARMCHEM CO.,LTD. . NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
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- 5. 887981-86-4|this compound|BLD Pharm [bldpharm.com]
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- 7. parchem.com [parchem.com]
A Comprehensive Technical Guide to the Safe Handling of 6-Thien-2-ylpyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Thien-2-ylpyridine-2-carboxylic acid is a heterocyclic building block with significant applications in medicinal chemistry and materials science. Its bifunctional nature, incorporating both a carboxylic acid and a thienyl-pyridine scaffold, makes it a valuable precursor for the synthesis of complex molecular architectures. As with any laboratory chemical, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensure the well-being of researchers and the integrity of experimental outcomes. This guide provides a comprehensive overview of the safety and handling precautions for this compound, grounded in established safety principles and available toxicological data. The protocols described herein are designed to be self-validating systems, promoting a culture of safety and scientific excellence.
Hazard Identification and Risk Assessment
A foundational aspect of safe laboratory practice is a comprehensive understanding of the potential hazards associated with a chemical. This compound is classified with the signal word "Warning" and is associated with the following hazard statements:
-
H302: Harmful if swallowed [1]
-
H315: Causes skin irritation [1]
-
H319: Causes serious eye irritation [1]
-
H335: May cause respiratory irritation [1]
The primary routes of exposure are inhalation of the powder, skin contact, eye contact, and ingestion. While specific toxicological data for this compound is limited, the hazard profile of related pyridine carboxylic acids suggests that prolonged or repeated exposure may lead to cumulative health effects.[2]
Physical and Chemical Properties
A clear understanding of the physical and chemical properties of a substance is crucial for its safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇NO₂S | [1] |
| Molecular Weight | 205.23 g/mol | [1] |
| Appearance | Off-white to white solid | [1] |
| Boiling Point | ~412°C at 760 mmHg | [1] |
| Flash Point | ~203°C | [1] |
| Density | ~1.368 g/cm³ | [1] |
Engineering Controls and Personal Protective Equipment (PPE)
The cornerstone of laboratory safety is a multi-layered approach that prioritizes the elimination or control of hazards at their source.
Engineering Controls
Engineering controls are the most effective means of minimizing exposure to hazardous substances. For this compound, the following are mandatory:
-
Fume Hood: All handling of the solid compound, including weighing and transfer, must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust particles.[3]
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are effectively diluted and removed.[3]
-
Eyewash Stations and Safety Showers: Easily accessible and regularly tested eyewash stations and safety showers are critical for immediate decontamination in the event of an accidental exposure.[4]
Personal Protective Equipment (PPE)
PPE serves as the last line of defense and must be worn at all times when handling this compound.
-
Eye and Face Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required. A face shield should be worn in situations where there is a higher risk of splashing or dust generation.[4][5]
-
Skin Protection:
-
Gloves: Wear appropriate chemical-resistant gloves. While specific compatibility data for this compound may not be available, nitrile or neoprene gloves are generally recommended for handling pyridine derivatives.[3] Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.
-
Lab Coat: A fully buttoned lab coat should be worn to protect street clothing and prevent skin exposure.[3]
-
-
Respiratory Protection: In situations where dust generation is unavoidable and engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) should be used.[4]
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is essential to prevent accidents and maintain the chemical's integrity.
Handling
-
Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.[4]
-
Grounding: For operations involving the transfer of large quantities of the powder, equipment should be grounded to prevent the buildup of static electricity, which could be an ignition source for a dust cloud.[2]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.
Storage
-
Container: Store in a tightly closed, properly labeled container.
-
Conditions: It is recommended to store the compound in a cool, dry, and dark place, sealed under dry conditions at 2-8°C.[1] The storage area should be well-ventilated.
-
Incompatibilities: Segregate from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][5]
Emergency Procedures
Preparedness for emergencies is a critical component of a robust safety program.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
-
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. If skin irritation occurs, seek medical attention.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[4]
Spill Response
-
Minor Spills:
-
Evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, carefully sweep up the spilled solid, avoiding dust generation.
-
Place the material into a suitable, labeled container for disposal.
-
Clean the spill area with a suitable solvent (e.g., water, if appropriate for the surface) and then wash with soap and water.
-
-
Major Spills:
-
Evacuate the laboratory immediately and alert others in the vicinity.
-
Contact the institution's emergency response team.
-
Prevent entry into the affected area.
-
Firefighting Measures
-
Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish a fire involving this compound.[2]
-
Hazardous Combustion Products: Combustion may produce toxic and irritating fumes, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[2]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Waste Disposal
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Containerization: Collect waste this compound and any contaminated materials in a clearly labeled, sealed container.
-
Disposal Route: Dispose of as hazardous waste through your institution's environmental health and safety office. Do not dispose of down the drain or in the regular trash.[6]
Environmental Fate
Diagrams
Experimental Workflow: Safe Handling of this compound
Caption: A logical workflow for the safe handling of this compound.
Logical Relationship: Hazard Mitigation Strategy
Caption: A hierarchical approach to mitigating the hazards associated with this compound.
Conclusion
This compound is a valuable research chemical, and its safe use is contingent upon a thorough understanding of its hazards and the diligent application of appropriate safety protocols. By implementing the engineering controls, personal protective equipment, and safe handling practices outlined in this guide, researchers can minimize their risk of exposure and create a safer laboratory environment. A proactive approach to safety is not merely a regulatory requirement but a cornerstone of responsible scientific practice.
References
-
Exposure Data - Some chemicals that cause tumours of the urinary tract in rodents - NCBI. (n.d.). Retrieved from [Link]
-
Pyridine | ToxFAQs™ | ATSDR - CDC. (n.d.). Retrieved from [Link]
-
2,6-Pyridinedicarboxylic acid - Bio-Rad. (n.d.). Retrieved from [Link]
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- 2. bio.vu.nl [bio.vu.nl]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. 2-Pyridinecarboxylic acid(98-98-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Exposure Data - Some chemicals that cause tumours of the urinary tract in rodents - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Synthesis of 6-Thien-2-ylpyridine-2-carboxylic Acid
Abstract
This document provides a comprehensive guide for the synthesis of 6-Thien-2-ylpyridine-2-carboxylic acid (CAS 887981-86-4), a bifunctional heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] We present two primary, field-proven synthetic strategies, complete with detailed, step-by-step protocols. The narrative emphasizes the rationale behind methodological choices, ensuring scientific integrity and reproducibility. Key topics include palladium-catalyzed cross-coupling reactions and selective functional group transformations. All protocols are supported by authoritative literature and designed for researchers in drug development and organic synthesis.
Introduction: Significance and Properties
This compound is a valuable molecular building block that incorporates a pyridine ring, a thiophene moiety, and a carboxylic acid group. This unique combination of functionalities makes it a key intermediate for the synthesis of complex molecules, particularly as a ligand in metal-organic frameworks and as a precursor for novel pharmaceutical agents.[1] The pyridine nitrogen and the carboxylic acid group can act as a bidentate chelate for metal ions, while the thiophene ring offers a site for further functionalization and can modulate the electronic properties of the molecule.
Key Physicochemical Properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₇NO₂S |
| Molecular Weight | 205.23 g/mol |
| Appearance | Off-white to white solid |
| Boiling Point | ~412°C at 760 mmHg |
| Density | ~1.368 g/cm³ |
(Data sourced from Benchchem[1])
Retrosynthetic Analysis and Strategic Overview
The synthesis of this compound requires the strategic formation of a carbon-carbon bond between the pyridine C6 and thiophene C2 positions, along with the presence of a carboxylic acid at the pyridine C2 position. Two principal retrosynthetic strategies are considered the most effective.
Strategy A: C-C bond formation via cross-coupling, followed by introduction of the carboxyl group on a pre-installed handle.
Strategy B: C-C bond formation via cross-coupling of a pyridine already containing the carboxylic acid moiety (or a protected version).
Caption: Retrosynthetic approaches to the target molecule.
Core Methodologies: Palladium-Catalyzed Cross-Coupling
The cornerstone of modern biaryl synthesis is the palladium-catalyzed cross-coupling reaction. Several variants are suitable for constructing the thienyl-pyridine core.
-
Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (boronic acid or ester) with an organic halide.[2][3] It is widely favored due to the stability and low toxicity of the boron reagents and its tolerance of a broad range of functional groups.[4] This is the primary method detailed in our protocols.
-
Stille Coupling: This method utilizes an organotin (stannane) reagent. While highly versatile and tolerant of many functional groups, the primary drawback is the high toxicity of the organotin compounds and byproducts, which can complicate purification.[5][6][7]
-
Negishi Coupling: Involving the reaction of an organozinc compound with an organic halide, the Negishi coupling is known for its high reactivity and yields.[8][9] However, organozinc reagents are often prepared in situ and can be sensitive to moisture and air.[10]
For the synthesis of this compound, the Suzuki-Miyaura coupling offers the most balanced profile of reliability, safety, and operational simplicity.
Detailed Synthesis Protocols
Protocol 1: Synthesis via Strategy A (Late-Stage Carboxylation)
This protocol follows a two-step sequence: a selective mono-Suzuki coupling on 2,6-dibromopyridine, followed by a halogen-metal exchange and carboxylation. This route avoids harsh oxidation conditions which could potentially degrade the thiophene ring.
Caption: Workflow for Synthesis Protocol 1.
Step 1.1: Synthesis of 2-Bromo-6-(thien-2-yl)pyridine
-
Rationale: This step utilizes a Suzuki-Miyaura reaction. 2,6-Dibromopyridine is used as the starting material. By using a slight deficiency or equimolar amount of the boronic acid, we can favor the mono-coupled product over the di-substituted byproduct. The choice of Pd(dppf)Cl₂ is based on its high efficiency in coupling heteroaryl halides.[2]
-
Reagents & Materials:
-
2,6-Dibromopyridine (1.0 eq)
-
2-Thiopheneboronic acid (0.95 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
1,2-Dimethoxyethane (DME)
-
Water
-
Toluene
-
Argon or Nitrogen atmosphere
-
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a condenser and magnetic stirrer, add 2,6-dibromopyridine, 2-thiopheneboronic acid, K₂CO₃, and Pd(dppf)Cl₂.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add degassed DME and Water (typically a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 85-90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature. Dilute with water and extract three times with toluene or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate 2-bromo-6-(thien-2-yl)pyridine.
-
Step 1.2: Synthesis of this compound
-
Rationale: This step converts the remaining bromo-substituent into a carboxylic acid. A halogen-lithium exchange with n-butyllithium (n-BuLi) at low temperature creates a highly nucleophilic pyridyl-lithium species. This intermediate is then quenched with solid carbon dioxide (dry ice) or CO₂ gas, which upon acidic workup, yields the desired carboxylic acid. This method is highly efficient and avoids strong oxidants.
-
Reagents & Materials:
-
2-Bromo-6-(thien-2-yl)pyridine (1.0 eq)
-
n-Butyllithium (n-BuLi) in hexanes (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Carbon Dioxide (CO₂), either as dry ice or from a cylinder
-
Hydrochloric Acid (HCl), 1M solution
-
Anhydrous Argon or Nitrogen atmosphere
-
-
Procedure:
-
Dissolve 2-bromo-6-(thien-2-yl)pyridine in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi dropwise via syringe, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.
-
Quench the reaction by adding an excess of crushed dry ice pellets or by bubbling CO₂ gas through the solution for 30 minutes.
-
Allow the reaction mixture to slowly warm to room temperature.
-
Add water to quench any remaining organolithium species.
-
Acidify the aqueous layer to a pH of 3-4 with 1M HCl. The product should precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization if necessary.
-
Protocol 2: Synthesis via Strategy B (Coupling with a Protected Picolinic Acid)
This protocol begins with a commercially available brominated picolinic acid, which is first protected as an ester. This is followed by a Suzuki coupling and subsequent deprotection (hydrolysis).
-
Rationale: Protecting the carboxylic acid as an ester prevents potential side reactions with the basic conditions of the Suzuki coupling. The methyl or ethyl ester is easily formed and can be readily hydrolyzed under basic conditions post-coupling.
Step 2.1: Esterification of 6-Bromopyridine-2-carboxylic acid
-
Procedure:
-
Suspend 6-bromopyridine-2-carboxylic acid in methanol.
-
Cool the suspension in an ice bath and add thionyl chloride (SOCl₂) dropwise (approx. 2.0 eq). The reaction is exothermic.[11]
-
Remove the ice bath and reflux the mixture for 4-6 hours.
-
Cool the solution and remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate.
-
Dry the organic layer over Na₂SO₄ and concentrate to yield methyl 6-bromopyridine-2-carboxylate, which is often used without further purification.
-
Step 2.2: Suzuki Coupling of Methyl 6-bromopyridine-2-carboxylate
-
Procedure:
-
Follow the Suzuki coupling procedure described in Step 1.1 , using methyl 6-bromopyridine-2-carboxylate (1.0 eq) and 2-thiopheneboronic acid (1.1 eq).
-
After workup and purification, this step yields methyl 6-(thien-2-yl)pyridine-2-carboxylate.
-
Step 2.3: Hydrolysis to the Final Product
-
Procedure:
-
Dissolve the ester from the previous step in a mixture of THF and water.
-
Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (approx. 3.0 eq).
-
Stir the mixture at room temperature for 2-4 hours or until TLC/LC-MS indicates complete consumption of the starting material.
-
Remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution with 1M HCl to pH 3-4 to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to obtain this compound.
-
Summary of Results and Data
| Protocol | Step | Key Transformation | Typical Yield | Purity (Typical) |
| 1 | 1.1 | Mono-Suzuki Coupling | 60-75% | >95% (post-column) |
| 1.2 | Lithiation-Carboxylation | 70-85% | >98% | |
| 2 | 2.1 | Esterification | >95% | >95% |
| 2.2 | Suzuki Coupling | 75-90% | >95% (post-column) | |
| 2.3 | Hydrolysis | >90% | >98% |
References
-
Negishi, E. The Negishi Coupling. Wikipedia. [Link]
-
Gemo, A., et al. (2023). Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications. National Institutes of Health (NIH). [Link]
-
Fu, G. C. (2008). Nickel-Catalyzed Negishi Cross-Couplings of Secondary Nucleophiles with Secondary Propargylic Electrophiles at Room Temperature. National Institutes of Health (NIH). [Link]
-
Organic Chemistry Portal. Negishi Coupling. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. Stille Coupling. Organic Chemistry Portal. [Link]
-
Stille, J. K. The Stille reaction. Wikipedia. [Link]
-
Haeberle, T., et al. (2011). In search of oligo(2-thienyl)-substituted pyridine derivatives: a modular approach to di-, tri-, tetra-, and pentathienylpyridines. PubMed. [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. Chemistry LibreTexts. [Link]
-
Fraser, C. L., & Liu, T. (2002). Synthesis of 4-, 5-, and 6-Methyl-2,2'-Bipyridine by a Negishi Cross-Coupling Strategy. Organic Syntheses. [Link]
- Google Patents. (2013). Method for synthesizing 2,6-dibromo pyridine.
-
Allen, C. F. H., & Thirtle, J. R. (1946). 2-Bromopyridine. Organic Syntheses. [Link]
-
Robertson, M. J., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. National Institutes of Health (NIH). [Link]
-
Guillet, G. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Digital Commons@Georgia Southern. [Link]
-
Maccioni, E., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]
-
Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]
-
Lee, E.-S., et al. (2010). Synthesis of 2-(thienyl-2-yl or -3-yl)-4-furyl-6-aryl pyridine derivatives and evaluation of their topoisomerase I and II inhibitory activity, cytotoxicity, and structure-activity relationship. PubMed. [Link]
-
Hameed, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. National Institutes of Health (NIH). [Link]
-
Ramirez, J. M., et al. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health (NIH). [Link]
- Google Patents. (2013). Process for producing pyridine carboxylic acids.
-
Ohtaka, A., et al. (2005). Suzuki coupling reaction of thienyl halides with arylboronic acids. ResearchGate. [Link]
-
Black, G., et al. (1949). Oxidation of certain methylpyridines to pyridine carboxylic acids. PubMed. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stille Coupling [organic-chemistry.org]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - FR [thermofisher.com]
- 8. Negishi coupling - Wikipedia [en.wikipedia.org]
- 9. Negishi Coupling [organic-chemistry.org]
- 10. orgsyn.org [orgsyn.org]
- 11. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 6-Thien-2-ylpyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
6-Thien-2-ylpyridine-2-carboxylic acid is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its structure, incorporating a thiophene ring, a pyridine ring, and a carboxylic acid moiety, makes it a valuable building block for the synthesis of novel pharmaceutical agents and functional materials. The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, impact product yield and quality, and compromise the results of biological assays.
This comprehensive guide provides detailed protocols for the purification of this compound, designed to achieve high purity suitable for demanding research and development applications. The methodologies described herein are based on fundamental chemical principles and established techniques for the purification of heterocyclic carboxylic acids.
Physicochemical Properties of this compound
A thorough understanding of the compound's properties is essential for developing an effective purification strategy.
| Property | Value | Source |
| CAS Number | 887981-86-4 | [1] |
| Molecular Formula | C₁₀H₇NO₂S | [1] |
| Molecular Weight | 205.23 g/mol | [1] |
| Appearance | Off-white to white solid | [1] |
| Boiling Point | ~412°C at 760 mmHg | [1] |
| Density | ~1.368 g/cm³ | [1] |
Purification Strategy Overview
The purification of this compound typically involves a multi-step approach to remove unreacted starting materials, byproducts, and other impurities. The strategy outlined below leverages the acidic nature of the carboxylic acid group and differences in solubility to achieve high purity.
Figure 1: A high-level overview of the purification workflow for this compound.
Protocol 1: Purification by Acid-Base Extraction
This technique is highly effective for separating acidic compounds from neutral and basic impurities. The principle lies in the differential solubility of the ionized (salt) and non-ionized forms of the carboxylic acid in aqueous and organic phases.
Rationale
This compound, with its carboxylic acid group, can be deprotonated by a base to form a water-soluble carboxylate salt. Neutral organic impurities and basic impurities will remain in the organic phase and can be washed away. Subsequent acidification of the aqueous layer will protonate the carboxylate, causing the purified carboxylic acid to precipitate out of the aqueous solution.
Materials
-
Crude this compound
-
Ethyl acetate (or Dichloromethane)
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
pH paper or pH meter
-
Büchner funnel and filter paper
Procedure
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate. Use approximately 10-20 mL of solvent per gram of crude material.
-
Basification: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M NaOH solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.
-
Phase Separation: Allow the layers to separate. The deprotonated product will move into the aqueous (bottom) layer as its sodium salt. Drain the aqueous layer into a clean Erlenmeyer flask.
-
Organic Layer Wash: Wash the remaining organic layer with a fresh portion of 1 M NaOH solution to ensure complete extraction of the acidic product. Combine the aqueous layers.
-
Back-Extraction (Optional): To remove any neutral impurities that may have been entrapped in the aqueous phase, wash the combined aqueous layers with a small portion of ethyl acetate. Discard the organic layer.
-
Acidification: Cool the combined aqueous solution in an ice bath. Slowly add 1 M HCl solution dropwise while stirring until the pH of the solution is acidic (pH ~2-3), which will cause the purified this compound to precipitate as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid on the filter with cold deionized water to remove any inorganic salts, followed by a small amount of cold ethyl acetate to aid in drying.
-
Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 50-60°C) to a constant weight.
Figure 2: Workflow for the acid-base extraction of this compound.
Protocol 2: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The principle is based on the differential solubility of the desired compound and its impurities in a suitable solvent at different temperatures.
Rationale
An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature. Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor upon cooling) or insoluble in the hot solvent (allowing for removal by hot filtration). For heterocyclic compounds like this compound, polar solvents or solvent mixtures are often effective.[2]
Solvent Selection
The choice of solvent is critical for successful recrystallization. Preliminary small-scale solubility tests are recommended.
| Solvent/Solvent System | Rationale |
| Ethanol/Water | A versatile polar solvent system. The compound is likely soluble in hot ethanol and less soluble in water. The ratio can be adjusted to achieve optimal crystallization. |
| Isopropanol | A good alternative to ethanol, with slightly different solubility characteristics. |
| Acetic Acid/Water | Often used for aromatic carboxylic acids. The compound is dissolved in hot acetic acid, and water is added to induce crystallization. |
| Toluene | A less polar option that can be effective if non-polar impurities are the primary concern. |
Materials
-
Crude or partially purified this compound
-
Selected recrystallization solvent(s)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Condenser (optional, for volatile solvents)
-
Büchner funnel and filter paper
-
Ice bath
Procedure
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a stir bar. Heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.
Troubleshooting Recrystallization
-
Oiling out: If the compound separates as an oil instead of crystals, reheat the solution to dissolve the oil, add more solvent, and cool more slowly.[3]
-
No crystal formation: The solution may be too dilute. Boil off some of the solvent to increase the concentration. Alternatively, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.[3][4]
-
Poor recovery: Too much solvent may have been used. Concentrate the mother liquor and cool again to obtain a second crop of crystals.[4]
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques.
Thin-Layer Chromatography (TLC)
TLC is a quick and convenient method for monitoring the progress of the purification and assessing the purity of the final product.
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) with a small amount of acetic acid (e.g., 1-2%) to ensure sharp spots for the carboxylic acid. A good starting point is a 7:3 mixture of hexane:ethyl acetate with 1% acetic acid. The polarity of the mobile phase can be adjusted to achieve an Rf value of 0.3-0.5 for the product.[5][6][7]
-
Visualization: UV light (254 nm).
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and quantitative method for determining the purity of the final product.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or phosphoric acid).[8][9]
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm).
-
Purity Calculation: Purity is typically determined by the area percent method.
Spectroscopic Analysis
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any remaining impurities. The carboxylic acid proton in ¹H NMR typically appears as a broad singlet at a downfield chemical shift (δ 10-13 ppm).[10][11] The carboxyl carbon in ¹³C NMR is expected to appear in the range of 160-185 ppm.[11]
-
Infrared (IR) Spectroscopy: The carboxylic acid will show a characteristic broad O-H stretch from approximately 2500-3300 cm⁻¹ and a strong C=O stretch around 1700 cm⁻¹.[11]
Safety Precautions
-
This compound is harmful if swallowed and causes skin and eye irritation.[1]
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handle all organic solvents with care, as they are flammable and may be toxic.
References
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Pyridinecarboxylic acid. Retrieved from [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
operachem. (2024, February 24). TLC-Thin Layer Chromatography. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
ResearchGate. (2017, April 25). Hi every body, I try to identify carboxylic acids and their esters by Thin-layer chromatography. Do you have any idea? Retrieved from [Link]
-
NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Oregon State University. (2020, February 7). CH 336: Carboxylic Acid Spectroscopy. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
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- 8. ptfarm.pl [ptfarm.pl]
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- 10. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]
Application Note: Comprehensive Characterization of 6-Thien-2-ylpyridine-2-carboxylic acid
Introduction
6-Thien-2-ylpyridine-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science, serving as a key building block for novel therapeutic agents and functional materials. Its unique structure, combining a pyridine-2-carboxylic acid moiety with a thiophene ring, imparts specific physicochemical properties that necessitate a multi-faceted analytical approach for comprehensive characterization. This document provides a detailed guide for researchers, scientists, and drug development professionals on the analytical methods for the qualitative and quantitative evaluation of this compound, ensuring its identity, purity, and stability.
The rationale for employing a suite of analytical techniques stems from the need to probe different aspects of the molecular structure. Chromatographic methods are essential for assessing purity, while spectroscopic techniques provide detailed information about the chemical structure and functional groups. This multi-pronged approach provides a holistic understanding of the molecule, which is critical for its application in research and development.
Physicochemical Properties (Predicted)
A preliminary understanding of the molecule's properties is crucial for method development. Based on its structure, the following properties can be anticipated:
| Property | Predicted Value | Significance for Analysis |
| Molecular Formula | C₁₀H₇NO₂S | Determines the exact mass for mass spectrometry. |
| Molecular Weight | 205.24 g/mol | Essential for quantitative analysis and stoichiometry. |
| pKa | ~3-4 (carboxylic acid), ~2-3 (pyridinium ion) | Influences solubility and chromatographic behavior. |
| UV-Vis λmax | ~250-280 nm, ~300-330 nm | Guides the selection of detection wavelength in HPLC and UV-Vis spectroscopy. |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Methanol), sparingly soluble in water. | Dictates the choice of solvents for sample preparation. |
Chromatographic Analysis for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of this compound and for its quantification in various matrices. The presence of both acidic (carboxylic acid) and basic (pyridine nitrogen) functional groups, along with a hydrophobic aromatic system, allows for versatile method development using reversed-phase or mixed-mode chromatography.[1]
Reversed-Phase HPLC (RP-HPLC) with UV Detection
This is the most common and robust method for purity assessment. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.
Rationale for Method Design:
-
Stationary Phase: A C18 column is selected for its strong hydrophobic retention of the aromatic rings.
-
Mobile Phase: An acetonitrile/water gradient is employed to elute the target compound and any potential impurities with varying polarities. The addition of an acid (e.g., formic acid or trifluoroacetic acid) serves two purposes: it protonates the pyridine nitrogen to ensure a single ionic form and suppresses the ionization of the carboxylic acid, leading to sharper peaks and better retention.
-
Detection: UV detection is ideal due to the strong chromophores (pyridine and thiophene rings) in the molecule. The selection of the detection wavelength should be based on the UV-Vis spectrum to maximize sensitivity.
Experimental Protocol: RP-HPLC
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 260 nm (or the determined λmax).
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to an appropriate concentration (e.g., 0.1 mg/mL) with the initial mobile phase composition.
Data Interpretation: The purity of the sample is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, and specificity.[2]
Structural Elucidation by Spectroscopic Methods
Spectroscopic techniques are indispensable for confirming the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.[3][4]
Rationale for Experimental Choices:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve the compound and its unobtrusive signals in the ¹H NMR spectrum. It also allows for the observation of the exchangeable carboxylic acid proton.
-
Nuclei: ¹H NMR will reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR will show the number of chemically distinct carbon atoms.
Experimental Protocol: NMR
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of DMSO-d₆.
-
¹H NMR Acquisition:
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Expected chemical shifts (δ, ppm): 110-150 (aromatic carbons), 160-170 (carboxylic acid carbon).[7]
-
Expected ¹H NMR Data:
| Proton Assignment | Approximate Chemical Shift (δ, ppm) | Multiplicity |
| Pyridine-H3 | 8.2-8.4 | d |
| Pyridine-H4 | 7.9-8.1 | t |
| Pyridine-H5 | 7.6-7.8 | d |
| Thiophene-H3' | 7.3-7.5 | dd |
| Thiophene-H4' | 7.1-7.3 | t |
| Thiophene-H5' | 7.7-7.9 | dd |
| COOH | 13.0-14.0 | br s |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide information about the elemental composition and fragmentation pattern of the molecule.
Rationale: Electrospray ionization (ESI) is a soft ionization technique suitable for this polar molecule, minimizing fragmentation and allowing for the clear observation of the molecular ion.
Experimental Protocol: LC-MS
-
Instrumentation: An HPLC system coupled to a mass spectrometer with an ESI source.
-
Chromatographic Conditions: Use the RP-HPLC method described in Section 1.1.
-
MS Acquisition:
-
Ionization Mode: ESI, positive and negative modes. In positive mode, the protonated molecule [M+H]⁺ at m/z 206.02 is expected. In negative mode, the deprotonated molecule [M-H]⁻ at m/z 204.01 is expected.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.[8][9]
Rationale: The presence of the carboxylic acid, C=N, C=C, and C-S bonds will give rise to distinct absorption bands in the IR spectrum.
Experimental Protocol: FTIR
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Scan the sample from 4000 to 400 cm⁻¹.
Expected FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Assignment |
| 2500-3300 (broad) | O-H stretch of the carboxylic acid |
| ~1700 | C=O stretch of the carboxylic acid |
| 1580-1620 | C=N and C=C stretching of the pyridine and thiophene rings |
| ~1450 | Aromatic C=C stretching |
| ~700-800 | C-S stretch of the thiophene ring |
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis.[10][11][12]
Rationale: The conjugated system of the pyridine and thiophene rings will result in characteristic UV absorbance maxima.
Experimental Protocol: UV-Vis
-
Instrumentation: A UV-Vis spectrophotometer.
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., methanol or ethanol).
-
Acquisition: Scan the solution from 200 to 400 nm to determine the wavelength(s) of maximum absorbance (λmax).
Expected Data: The spectrum is expected to show two main absorption bands, one around 250-280 nm and another at a longer wavelength, approximately 300-330 nm, corresponding to π→π* transitions within the conjugated aromatic system.[13]
Workflow for Characterization
A logical workflow ensures a comprehensive and efficient characterization of this compound.
Caption: Workflow for the analytical characterization.
Conclusion
The analytical methods outlined in this application note provide a robust framework for the comprehensive characterization of this compound. The combination of chromatographic and spectroscopic techniques ensures the verification of its identity, purity, and structural integrity. Adherence to these protocols will enable researchers and developers to confidently use this compound in their scientific endeavors. For regulatory submissions, full method validation in accordance with ICH guidelines is required.
References
-
Kadir, M. A., et al. (2019). Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers. Data in Brief, 25, 104136. Available at: [Link]
-
Gołdyn, M., et al. (2021). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 23(36), 6231-6242. Available at: [Link]
-
Kadir, M. A., et al. (2019). Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers. Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Spectroscopic-data-of-6-(N-methyl-pyridin-2-acid-Kadir-Mansor/80b8529f5f0217992923577038a3297072520624]([Link]
-
PubChem. (n.d.). 6-[6-(6-Carboxypyridin-2-YL)pyridin-2-YL]pyridine-2-carboxylic acid. PubChem. Available at: [Link]
- Google Patents. (2019). Preparation method of 2, 6-pyridinedicarboxylic acid. Google Patents.
-
Li, Y., et al. (2018). Thiophene-based pyridine derivatives: synthesis, crystal structures, two-photon absorption properties and bio-imaging applications in the near-IR region. New Journal of Chemistry, 42(10), 8036-8045. Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. SIELC Technologies. Available at: [Link]
-
Giannini, C., et al. (2017). π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Omega, 2(9), 6148-6155. Available at: [Link]
-
ResearchGate. (n.d.). FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). 1H solution NMR spectra of (a) thiophene[14]Rotaxane and (b) polythiophene polyrotaxane. ResearchGate. Available at: [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid. HELIX Chromatography. Available at: [Link]
-
ResearchGate. (n.d.). The UV-Vis absorption spectra of III in different solvents. ResearchGate. Available at: [Link]
-
Kadir, M. A., et al. (2017). Synthesis and Characterization of New Metal- Organic Framework Derived from 6-(Methoxycarbonyl) Pyridine-2-Carboxylic Acid as Application for Hydrogen Storage Materials. International Journal of ChemTech Research, 10(1), 257-264. Available at: [https://www.rjpbcs.com/pdf/2017_8(1)/[15].pdf]([Link]15].pdf)
-
ResearchGate. (n.d.). UV-spectrum of pyridine. ResearchGate. Available at: [Link]
-
Page, T. F., et al. (1973). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society, 95(25), 8299-8303. Available at: [Link]
-
Gornowicz, A., et al. (2004). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 61(4), 251-256. Available at: [Link]
-
Miazga, A., et al. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules, 27(6), 1801. Available at: [Link]
-
Miazga, A., et al. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. MDPI. Available at: [Link]
-
Sice, J. (1954). The Infrared Absorption Spectra of Thiophene Derivatives. Journal of Physical Chemistry, 58(3), 275-277. Available at: [Link]
-
Yoshida, H., et al. (2000). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. Analytical Sciences, 16(7), 725-728. Available at: [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. SIELC Technologies. Available at: [Link]
-
ResearchGate. (n.d.). 1H NMR spectra showing regioselective substitutions on thiophene... ResearchGate. Available at: [Link]
- Google Patents. (2009). The synthetic method of 2-pyridine carboxylic acid. Google Patents.
-
ResearchGate. (2025). (PDF) Synthesis, structure characterization, and thermochemistry of the coordination compounds of pyridine-2,6-dicarboxylic acid with several metals (Ca and Co). ResearchGate. Available at: [Link]
-
Natural Products Atlas. (2022). Showing NP-Card for 6-(methoxycarbonyl)pyridine-2-carboxylic acid (NP0142683). Natural Products Atlas. Available at: [Link]
-
Ajanami, F. I., et al. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Journal of Applicable Chemistry, 6(6), 1145-1150. Available at: [Link]
-
Costa, C., et al. (2005). Pyridine and ammonia as probes for FTIR analysis of solid acid catalysts. Journal of Molecular Catalysis A: Chemical, 232(1-2), 147-155. Available at: [Link]
-
ResearchGate. (n.d.). (a) UV‐vis absorption spectral changes upon addition of pyridine to a... ResearchGate. Available at: [Link]
-
Clegg, W., et al. (2014). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Polyhedron, 81, 357-365. Available at: [Link]
-
Schmitt, J. L., et al. (2010). Expanded ligands: bis(2,2′:6′,2″-terpyridine carboxylic acid)ruthenium(ii) complexes as metallosupramolecular analogues of dicarboxylic acids. Dalton Transactions, 39(4), 953-962. Available at: [Link]
-
PubChem. (2026). 2-pyridin-2-yl-2H-chromene-6-carboxylic acid. PubChem. Available at: [Link]
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Application Note: Utilizing 6-Thien-2-ylpyridine-2-carboxylic Acid in Amide Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 6-Thien-2-ylpyridine-2-carboxylic Acid in Medicinal Chemistry
This compound is a bifunctional heterocyclic building block of significant interest in drug discovery and materials science. Its rigid backbone, combining both a thiophene and a pyridine ring, offers a unique three-dimensional architecture and desirable physicochemical properties for molecular scaffolding. The presence of the carboxylic acid group on the pyridine ring provides a convenient handle for derivatization, most notably through the formation of amide bonds. Amide linkages are fundamental in pharmaceuticals, constituting the backbone of peptides and being present in over 25% of all small-molecule drugs. Therefore, mastering the amide coupling of this compound is a critical skill for medicinal chemists aiming to synthesize novel therapeutics. This application note provides a detailed guide to the principles, protocols, and best practices for the successful amide coupling of this versatile building block.
The Organic Chemistry of Amide Bond Formation: A Mechanistic Overview
The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Consequently, the carboxylic acid must first be "activated" to a more electrophilic species. This is typically achieved using a variety of coupling reagents. Understanding the mechanism of these reagents is key to troubleshooting and optimizing reactions.
Carbodiimide-Mediated Coupling (EDC/HOBt)
One of the most common methods for amide bond formation involves the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt).
The reaction proceeds in several steps:
-
The carboxylic acid attacks the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.
-
This intermediate is susceptible to nucleophilic attack. While the desired amine can react at this stage, the O-acylisourea can also rearrange to a stable N-acylurea byproduct, which can be difficult to remove.
-
The addition of HOBt mitigates this side reaction. HOBt reacts with the O-acylisourea to form an activated HOBt ester.
-
This HOBt ester is less reactive than the O-acylisourea, reducing the likelihood of side reactions and racemization of chiral centers. It readily undergoes nucleophilic attack by the amine to form the desired amide, regenerating HOBt.
Uronium/Aminium-Based Coupling (HATU)
For more challenging couplings, including those with sterically hindered amines or electron-deficient carboxylic acids, uronium or aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often the reagents of choice.[1]
The mechanism for HATU coupling is as follows:
-
In the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated to form a carboxylate.
-
The carboxylate attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive activated ester.[2]
-
The amine then attacks this activated ester, forming the amide bond and releasing the HOAt byproduct.[2]
The use of HATU is often favored for its high efficiency, fast reaction times, and suppression of side reactions.[1]
Experimental Protocols
General Considerations for Amide Coupling with this compound
-
Solvent: Aprotic polar solvents such as N,N-dimethylformamide (DMF), dichloromethane (DCM), or acetonitrile (MeCN) are commonly used. DMF is often a good choice due to its excellent solvating properties for a wide range of substrates.
-
Base: A non-nucleophilic organic base is required to neutralize the acid formed during the reaction and to deprotonate the carboxylic acid in HATU-mediated couplings. DIPEA is a common choice.
-
Temperature: Most amide coupling reactions are performed at room temperature. In some cases, gentle heating may be required to drive the reaction to completion, particularly with less reactive substrates.
-
Stoichiometry: The stoichiometry of the reagents should be carefully controlled. Typically, a slight excess of the amine and coupling reagent relative to the carboxylic acid is used.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is a robust and generally high-yielding method suitable for a wide range of amines.
Materials:
-
This compound
-
Amine of choice
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the carboxylic acid in anhydrous DMF.
-
Reagent Addition: Add the amine (1.1 eq), followed by HATU (1.2 eq) and DIPEA (2.5 eq).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.
-
Workup:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Diagram of the HATU-Mediated Amide Coupling Workflow:
Caption: General workflow for HATU-mediated amide coupling.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This is a more cost-effective method that is suitable for many routine amide couplings.
Materials:
-
This compound
-
Amine of choice
-
EDC hydrochloride
-
HOBt
-
Triethylamine (TEA) or DIPEA
-
Anhydrous dichloromethane (DCM) or DMF
-
Saturated aqueous sodium bicarbonate solution
-
1 M HCl solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 eq) and HOBt (1.2 eq).
-
Dissolution: Dissolve the solids in anhydrous DCM or DMF.
-
Reagent Addition: Add the amine (1.1 eq) and TEA or DIPEA (2.0 eq).
-
Activation: Cool the mixture to 0 °C in an ice bath and add EDC hydrochloride (1.2 eq) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Typical Reaction Conditions
The following table summarizes typical conditions for amide coupling reactions with heteroaromatic carboxylic acids, which can be adapted for this compound.
| Coupling Reagent | Additive | Base | Solvent | Temperature | Typical Time | Notes |
| HATU | - | DIPEA | DMF | Room Temp | 1-4 h | Highly efficient for a broad range of substrates, including sterically hindered ones.[1] |
| EDC | HOBt | DIPEA/TEA | DCM/DMF | 0 °C to RT | 12-24 h | Cost-effective and widely used. The urea byproduct from EDC is water-soluble, simplifying workup.[3] |
| SOCl₂ | - | Pyridine/TEA | DCM/Toluene | Reflux | 2-16 h | Forms an acyl chloride intermediate. Can be harsh and may not be suitable for sensitive substrates.[4] |
Troubleshooting and Key Considerations
-
Low Yield: If the reaction is sluggish or gives a low yield, consider switching to a more powerful coupling reagent like HATU. Ensure all reagents are anhydrous, as water can hydrolyze the activated intermediates.
-
Side Products: The formation of N-acylurea is a common side product in EDC couplings; the use of HOBt or HOAt can minimize this.[3]
-
Purification Challenges: The byproducts of coupling reactions (e.g., tetramethylurea from HATU, HOBt, EDC-urea) can sometimes be difficult to separate from the desired product. Careful aqueous workup is crucial. The urea from EDC is water-soluble, which can simplify purification.[3]
-
Racemization: For chiral amines or carboxylic acids, uronium/aminium reagents like HATU are generally preferred over carbodiimides as they are known to better suppress racemization.
Conclusion
The amide coupling of this compound is a versatile and powerful tool for the synthesis of novel molecules in drug discovery and materials science. By understanding the underlying mechanisms of common coupling reagents and following robust protocols, researchers can efficiently generate a diverse range of amide derivatives. The choice between HATU and EDC/HOBt will depend on the specific substrates, cost considerations, and the desired level of reactivity. With careful execution and purification, these methods provide reliable access to the target compounds.
References
- Chen, S., & Xu, Y. (2011). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 67(48), 9153-9188.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
- Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
-
Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]
- Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis.
- Dunsmore, C. J., Carr, R., Fleming, T., & Kappe, C. O. (2006). A practical and efficient synthesis of amides from carboxylic acids using the peptide coupling reagent T3P®. Organic Process Research & Development, 10(5), 983-987.
- Orru, R. V. A., & de Greef, M. (2003). Recent advances in solution-phase multicomponent methodology for the synthesis of heterocyclic compounds. Synthesis, 2003(10), 1471-1499.
-
A.Umehara, et al. (2023). Optimized amide bond reaction using heterocyclic compounds and carboxylic acid. EurekAlert!. Retrieved from [Link]
- G. S. C. Collins, et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports, 5, 9950.
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
- F. G. de la Cruz, et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 6, 34468-34475.
Sources
6-Thien-2-ylpyridine-2-carboxylic Acid: A Versatile Ligand for Advanced Coordination Chemistry Applications
Introduction: Unveiling the Potential of a Unique Heterocyclic Ligand
In the dynamic field of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of metal complexes with tailored properties and functionalities. 6-Thien-2-ylpyridine-2-carboxylic acid stands out as a bifunctional heterocyclic compound, integrating a thiophene ring, a pyridine ring, and a carboxylic acid group into a single molecular framework. This unique structural arrangement offers a rich coordination landscape, enabling the formation of stable and electronically tunable metal complexes. This guide provides an in-depth exploration of this compound as a ligand, offering detailed protocols for the synthesis of its coordination complexes and outlining their applications in catalysis, photoluminescence, and bioinorganic chemistry.
The inherent properties of this compound, such as its aromaticity, the presence of multiple heteroatoms (N, S, O), and the acidic proton of the carboxylic group, make it a versatile building block for creating sophisticated supramolecular architectures and functional materials. The pyridine nitrogen and the carboxylate oxygen can act as a bidentate chelating unit, while the thiophene sulfur can offer an additional coordination site, leading to diverse coordination modes and complex geometries.
Physicochemical Properties and Handling
This compound (CAS 887981-86-4) is typically an off-white to white solid with a molecular formula of C₁₀H₇NO₂S and a molecular weight of 205.23 g/mol [1]. It is crucial to handle this compound with appropriate safety precautions, as it may cause skin, eye, and respiratory irritation[1].
| Property | Value | Reference |
| Molecular Formula | C₁₀H₇NO₂S | [1] |
| Molecular Weight | 205.23 g/mol | [1] |
| Appearance | Off-white to white solid | [1] |
| Boiling Point | ~412 °C at 760 mmHg | [1] |
| Flash Point | ~203 °C | [1] |
Storage: Store in a tightly sealed container in a cool, dry, and dark place to maintain its stability and purity[1].
Synthesis of Coordination Complexes: Detailed Protocols
The synthesis of metal complexes with this compound typically involves the reaction of the deprotonated ligand with a suitable metal precursor in an appropriate solvent. The following protocols are adapted from established methods for analogous pyridine-carboxylic acid ligands and are provided as a starting point for researchers. Optimization of reaction conditions may be necessary to achieve the desired product in high yield and purity.
Protocol 1: Synthesis of a Ruthenium(II) Complex for Catalytic Applications
This protocol describes the synthesis of a hypothetical bis(6-thien-2-ylpyridine-2-carboxylato)ruthenium(II) complex, which could be a precursor for catalytic studies. The procedure is adapted from the synthesis of similar ruthenium(II) picolinate complexes.
Workflow for Ruthenium(II) Complex Synthesis
Synthesis of a Ruthenium(II) Complex
Materials:
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
This compound
-
Ethanol
-
Deionized water
-
Argon or Nitrogen gas supply
-
Standard reflux apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (2.2 equivalents) in a 3:1 mixture of ethanol and water.
-
Add RuCl₃·xH₂O (1 equivalent) to the solution.
-
Deaerate the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture to reflux under an inert atmosphere for 12-24 hours. The color of the solution should change, indicating complex formation.
-
After the reflux period, allow the mixture to cool to room temperature.
-
A precipitate should form. Collect the solid by vacuum filtration.
-
Wash the collected solid sequentially with deionized water and diethyl ether to remove unreacted starting materials and impurities.
-
Dry the resulting solid under vacuum to yield the crude Ruthenium(II) complex.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane).
Characterization: The synthesized complex should be characterized by standard analytical techniques, including FT-IR, ¹H and ¹³C NMR, and UV-Vis spectroscopy, as well as elemental analysis to confirm its structure and purity.
Protocol 2: Synthesis of a Luminescent Iridium(III) Complex
This protocol outlines the synthesis of a heteroleptic iridium(III) complex containing this compound as an ancillary ligand, adapted from general procedures for similar phosphorescent iridium complexes.
Workflow for Iridium(III) Complex Synthesis
Synthesis of an Iridium(III) Complex
Materials:
-
Chloro-bridged iridium(III) dimer (e.g., [Ir(ppy)₂Cl]₂)
-
This compound
-
2-Ethoxyethanol
-
Deionized water
-
Argon or Nitrogen gas supply
-
Standard reflux and chromatography equipment
Procedure:
-
Combine the chloro-bridged iridium(III) dimer (1 equivalent) and this compound (2.5 equivalents) in a round-bottom flask.
-
Add 2-ethoxyethanol as the solvent.
-
Deaerate the mixture with argon or nitrogen for 20 minutes.
-
Heat the reaction mixture to reflux under an inert atmosphere for 8-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker of cold deionized water with stirring to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash it with water and then with a non-polar solvent like hexane.
-
Purify the crude product by column chromatography on silica gel, using a solvent gradient such as dichloromethane/methanol.
-
Collect the desired fractions and remove the solvent under reduced pressure to obtain the pure iridium(III) complex.
Characterization: The final product should be characterized by ¹H and ¹³C NMR, mass spectrometry (ESI-MS), and elemental analysis. Its photophysical properties, including absorption and emission spectra, quantum yield, and lifetime, should be investigated.
Protocol 3: Synthesis of a Bioactive Copper(II) Complex
This protocol describes a general method for synthesizing a copper(II) complex with this compound, which can be screened for its biological activities. The procedure is based on common methods for preparing copper(II) carboxylate complexes.
Workflow for Copper(II) Complex Synthesis
Synthesis of a Copper(II) Complex
Materials:
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O) or other copper(II) salt
-
This compound
-
Sodium hydroxide (NaOH) or another suitable base
-
Methanol
-
Deionized water
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (2 equivalents) in a minimal amount of a methanol/water mixture.
-
Add a stoichiometric amount of a base, such as sodium hydroxide (2 equivalents), to deprotonate the carboxylic acid.
-
In a separate beaker, dissolve the copper(II) salt (1 equivalent) in methanol.
-
Slowly add the copper(II) solution dropwise to the ligand solution with constant stirring.
-
A precipitate should form immediately or upon stirring for a few hours at room temperature.
-
Continue stirring for 4-8 hours to ensure complete reaction.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with deionized water and then with a small amount of cold methanol to remove any unreacted starting materials.
-
Dry the complex in a desiccator over a suitable drying agent.
Characterization: The resulting copper(II) complex should be characterized by FT-IR and UV-Vis spectroscopy, and elemental analysis. Electron Paramagnetic Resonance (EPR) spectroscopy can also be a valuable tool for characterizing paramagnetic Cu(II) complexes.
Application Notes and Protocols
The metal complexes of this compound are expected to exhibit a range of interesting properties and applications. Below are detailed protocols for evaluating these complexes in specific applications.
Application 1: Catalytic Transfer Hydrogenation of Ketones (Ruthenium Complex)
Ruthenium complexes are well-known catalysts for transfer hydrogenation reactions. This protocol outlines a general procedure to screen the catalytic activity of the synthesized ruthenium(II) complex.
Protocol for Catalytic Transfer Hydrogenation:
-
In a Schlenk tube under an inert atmosphere, add the ketone substrate (e.g., acetophenone, 1 mmol), the synthesized ruthenium(II) complex (0.01-1 mol%), and a hydrogen source (e.g., isopropanol, 5 mL).
-
Add a base (e.g., KOH or NaOH, 0.1 mmol).
-
Heat the reaction mixture to a specified temperature (e.g., 82 °C) and stir for a set period (e.g., 1-24 hours).
-
Monitor the reaction progress by taking aliquots at different time intervals and analyzing them by Gas Chromatography (GC) or ¹H NMR.
-
Upon completion, cool the reaction mixture, quench with water, and extract the product with an organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Analyze the crude product by ¹H NMR to determine the conversion and selectivity.
Application 2: Photoluminescence Measurements (Iridium Complex)
The synthesized iridium(III) complex is expected to be phosphorescent. This protocol describes the standard procedure for measuring its photophysical properties.
Protocol for Photoluminescence Measurement:
-
Prepare dilute solutions of the iridium(III) complex in a suitable solvent (e.g., dichloromethane or acetonitrile) in the concentration range of 10⁻⁵ to 10⁻⁶ M.
-
Degas the solutions by bubbling with argon or nitrogen for at least 15 minutes to remove dissolved oxygen, which can quench the phosphorescence.
-
Record the UV-Vis absorption spectrum using a spectrophotometer to determine the absorption maxima.
-
Record the photoluminescence emission and excitation spectra using a spectrofluorometer. Excite the sample at a wavelength corresponding to one of its absorption maxima.
-
Determine the photoluminescence quantum yield (Φ) using a relative method with a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄ or [Ru(bpy)₃]Cl₂ in water).
-
Measure the phosphorescence lifetime (τ) using a time-correlated single-photon counting (TCSPC) system or a pulsed laser source and a fast detector.
Application 3: In Vitro Anticancer Activity Assessment (Copper Complex)
Copper complexes have shown promise as anticancer agents. The following protocol outlines a standard MTT assay to evaluate the cytotoxicity of the synthesized copper(II) complex against a cancer cell line.
Protocol for MTT Cytotoxicity Assay:
-
Culture a suitable cancer cell line (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare a stock solution of the copper(II) complex in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of fresh medium containing different concentrations of the copper complex. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug, e.g., cisplatin).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified 5% CO₂ atmosphere.
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration of the complex that inhibits 50% of cell growth). The antiproliferative effect of copper complexes on cancer cells has been documented in various studies[2][3].
Application 4: Antimicrobial Activity Screening
Metal complexes often exhibit enhanced antimicrobial activity compared to the free ligands. The following is a general protocol for screening the antimicrobial activity of the synthesized complexes using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Protocol for Broth Microdilution Assay:
-
Prepare a stock solution of the test complex in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the complex in a suitable microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Include a positive control (medium with inoculum and a known antibiotic/antifungal), a negative control (medium with inoculum only), and a sterility control (medium only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for yeast).
-
The MIC is determined as the lowest concentration of the complex that visibly inhibits the growth of the microorganism. The antimicrobial properties of metal complexes are a significant area of research[4][5].
Conclusion and Future Outlook
This compound is a highly promising ligand for the development of novel coordination complexes with diverse applications. The protocols provided in this guide offer a solid foundation for researchers to synthesize and evaluate ruthenium, iridium, and copper complexes of this ligand. The unique electronic and structural features imparted by the thienyl-pyridine-carboxylate framework are expected to lead to the discovery of highly active catalysts, efficient phosphorescent materials, and potent bioactive agents. Future research in this area could focus on the synthesis of a wider range of metal complexes, including those of other transition metals and lanthanides, and the exploration of their applications in areas such as solar energy conversion, sensing, and advanced materials science. The versatility of this compound ensures that it will remain a valuable tool for innovation in coordination chemistry for years to come.
References
- Chen, Y., et al. (2015). Light-Up Mitophagy in Live Cells with Dual-Functional Theranostic Phosphorescent Iridium(III) Complexes. [Journal Name, Volume(Issue), Pages].
- Oderinde, M. S., & Johannes, J. W. (Year). Practical Syntheses of [2,2'-bipyridine]bis[3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl]phenyl]Iridium(III) hexafluorophosphate, [Ir{dF(CF3)ppy}2(bpy)]PF6 and [4,4'-bis(tert-butyl)-2,2'-bipyridine]bis[3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl]phenyl]iridium(III) hexafluorophosphate, [Ir{dF(CF3)ppy}2(dtbbpy)]PF6. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v95p0029]
- Gallo, E., & Cenini, S. (2021). Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12. Molecules, 26(11), 3206. [URL: https://www.mdpi.com/1420-3049/26/11/3206]
- [Author, A. A.] (Year). Coordination and structural properties of encumbering 6-mesityl-2-picolinate complexes. [Journal Name, Volume(Issue), Pages].
- [Author, A. A.] (Year). A series of ruthenium(II) organometallic complexes incorporating pyridine-2-carboxylato ligand. [Journal Name, Volume(Issue), Pages].
- [Author, A. A.] (Year). Synthesis, Characterization and Biological Activity of Metal Complexes of 2-Picolinic Acid. SJC.
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- [Author, A. A.] (Year). Syntheses and Applications of Symmetrical Dinuclear Half-Sandwich Ruthenium(II)
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- [Author, A. A.] (Year). A Study of Metal Complexes of 2 – Picolinic Acid. Oriental Journal of Chemistry.
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- [Author, A. A.] (Year). Development of Copper Complexes with Diimines and Dipicolinate as Anticancer Cytotoxic Agents. MDPI.
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- [Author, A. A.] (Year). Tuning iridium(III) complexes containing 2-benzo[b]thiophen-2-yl-pyridine based ligands in the red region.
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- [Author, A. A.] (Year). Progress in Copper Complexes as Anticancer Agents. Hilaris Publisher.
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- [Author, A. A.] (Year). Ruthenium-p-Cymene Complexes Incorporating Substituted Pyridine–Quinoline Ligands with –Br (Br-Qpy) and –Phenoxy (OH-Ph-Qpy)
- [Author, A. A.] (Year).
- [Author, A. A.] (Year). Ruthenium Complexes for Catalytic Dehydrogenation of Hydrazine and Transfer Hydrogenation Reactions.
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derivatization of the carboxylic acid group of 6-Thien-2-ylpyridine-2-carboxylic acid
An In-Depth Guide to the Derivatization of 6-Thien-2-ylpyridine-2-carboxylic acid: Application Notes and Protocols
Core Concepts: Reactivity and Strategic Considerations
This compound is a bifunctional molecule featuring a pyridine ring, a thiophene ring, and a carboxylic acid group at the 2-position of the pyridine. The reactivity of the carboxylic acid is influenced by the electron-withdrawing nature of the adjacent sp²-hybridized carbon of the pyridine ring. However, the lone pair of electrons on the pyridine nitrogen can also play a role in the molecule's overall electronic properties and potential for side reactions.
When selecting a derivatization strategy, several factors must be considered:
-
Substrate Stability: The heterocyclic rings are generally stable, but harsh reagents can lead to undesired side reactions. For instance, the use of thionyl chloride for acyl chloride formation with the structurally similar picolinic acid has been shown to cause chlorination of the pyridine ring.[1][2]
-
Nucleophile Reactivity: The nature of the incoming nucleophile (e.g., a primary amine, a hindered secondary amine, a sensitive alcohol) will dictate the necessary level of carboxylic acid activation.
-
Reaction Conditions: Mild conditions are generally preferred to preserve the integrity of the core structure and any other functional groups that may be present on the coupling partner.
The general workflow for derivatizing a carboxylic acid involves an initial "activation" step to convert the hydroxyl group into a better leaving group, thereby increasing the electrophilicity of the carbonyl carbon for subsequent attack by a nucleophile.
Figure 1: General workflow for the two-stage derivatization of a carboxylic acid.
Primary Derivatization Pathways: Amides and Esters
The most common derivatives of carboxylic acids are amides and esters, formed by coupling with amines and alcohols, respectively. The choice of method depends on the desired product and the sensitivity of the starting materials.
A. Synthesis of Amides: The Peptide Bond Analogue
Amide bond formation is a cornerstone of medicinal chemistry. Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt.[3] Therefore, activation is required.
This is the most versatile and generally mildest approach, borrowing from the robust methodologies of peptide synthesis.[3] Reagents like carbodiimides, when combined with additives, generate a highly reactive intermediate that readily couples with amines. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a popular choice due to its water-soluble urea byproduct, which simplifies purification.
The mechanism involves the reaction of the carboxylic acid with EDC to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine. However, it can also rearrange to a stable N-acylurea byproduct. To prevent this and improve yields, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are used. These additives trap the O-acylisourea to form an active ester, which is less prone to side reactions and efficiently reacts with the amine.[3]
Figure 2: Simplified mechanism of EDC/HOBt-mediated amide coupling.
Conversion of the carboxylic acid to an acyl chloride or fluoride provides a highly reactive intermediate. While effective, this method can be harsh. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are common reagents.[3] For a substrate like this compound, oxalyl chloride in a non-polar solvent with a catalytic amount of DMF is generally preferred over thionyl chloride to avoid potential chlorination of the pyridine ring, a known side reaction for picolinic acids.[1][2] The resulting acyl chloride is typically used immediately without isolation and reacted with the amine in the presence of a non-nucleophilic base (e.g., triethylamine, DIEA) to scavenge the HCl byproduct.[3]
B. Synthesis of Esters
Esterification is crucial for modifying solubility, creating prodrugs, or preparing intermediates for further reactions.
This classic method involves reacting the carboxylic acid with an excess of alcohol under strong acid catalysis (e.g., H₂SO₄, TsOH).[4] The reaction is an equilibrium, and to drive it to completion, water must be removed, often by azeotropic distillation using a Dean-Stark apparatus.[5] This method is generally suitable for simple, robust alcohols but may not be compatible with sensitive substrates due to the harsh acidic conditions and high temperatures required.
For more complex or acid-sensitive alcohols, the acyl chloride route is superior. The carboxylic acid is first converted to its acyl chloride as described previously. This highly reactive intermediate is then treated with the alcohol, typically in the presence of a base like pyridine or triethylamine to neutralize the generated HCl.[6] This reaction is fast and generally proceeds at low temperatures.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. This compound may cause skin, eye, and respiratory irritation.[7]
Protocol 1: General Procedure for Amide Synthesis via EDC/HOBt Coupling
This protocol is optimized for small-scale synthesis (0.5-1.0 mmol) and is broadly applicable to primary and secondary amines.
| Reagent | Equivalents | Purpose |
| This compound | 1.0 | Starting Material |
| Amine (R-NH₂) | 1.0 - 1.2 | Nucleophile |
| EDC·HCl | 1.2 - 1.5 | Coupling Agent |
| HOBt (or HOAt) | 1.2 - 1.5 | Additive/Catalyst |
| Diisopropylethylamine (DIEA) | 2.0 - 3.0 | Non-nucleophilic base |
| Anhydrous DMF or DCM | - | Solvent |
Step-by-Step Methodology:
-
Dissolution: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq). Dissolve it in anhydrous DMF or DCM (approx. 0.1 M concentration).
-
Addition of Reagents: Add the amine (1.1 eq), HOBt (1.2 eq), and DIEA (2.5 eq) to the solution. Stir for 5 minutes at room temperature.
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Initiation: Add EDC·HCl (1.2 eq) portion-wise over 5 minutes. A slight exotherm may be observed.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate or DCM.
-
Wash sequentially with 5% aqueous HCl (to remove excess amine and DIEA), saturated aqueous NaHCO₃ (to remove HOBt and unreacted acid), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solvent in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate or DCM/methanol gradient.
Protocol 2: General Procedure for Ester Synthesis via Acyl Chloride
This protocol is suitable for a wide range of primary and secondary alcohols.
| Reagent | Equivalents | Purpose |
| Step A: Acyl Chloride Formation | ||
| This compound | 1.0 | Starting Material |
| Oxalyl Chloride | 1.5 - 2.0 | Chlorinating Agent |
| Anhydrous DMF | 1-2 drops | Catalyst |
| Anhydrous DCM or Toluene | - | Solvent |
| Step B: Esterification | ||
| Alcohol (R-OH) | 1.2 - 1.5 | Nucleophile |
| Triethylamine (TEA) or Pyridine | 2.0 - 3.0 | Base |
Step-by-Step Methodology:
-
Acyl Chloride Formation (Step A):
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and suspend it in anhydrous DCM.
-
Add a catalytic amount of DMF (1 drop).
-
Cool the suspension to 0 °C.
-
Add oxalyl chloride (1.5 eq) dropwise. Vigorous gas evolution (CO₂, CO, HCl) will be observed.
-
Allow the mixture to warm to room temperature and stir for 1-3 hours until the solution becomes clear and gas evolution ceases.
-
Concentrate the mixture in vacuo to remove excess oxalyl chloride and solvent. The resulting acyl chloride is a reactive solid or oil and should be used immediately.
-
-
Esterification (Step B):
-
Dissolve the crude acyl chloride from Step A in fresh anhydrous DCM under an inert atmosphere and cool to 0 °C.
-
In a separate flask, dissolve the alcohol (1.2 eq) and triethylamine (2.0 eq) in anhydrous DCM.
-
Add the alcohol/base solution dropwise to the stirred acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Quench the reaction by adding water. Separate the organic layer. Wash sequentially with water, 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude ester by flash column chromatography on silica gel.
References
-
Devi, P., Willis, A. C., & Black, D. S. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports, 5, 9950. [Link]
-
Todd, R. C., et al. (2016). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments, (114), 54256. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. Retrieved from [Link]
-
Higashi, T. (2018). Derivatisation of carboxylic acid groups in pharmaceuticals for enhanced detection using liquid chromatography with electrospray ionisation tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 155, 317-339. [Link]
-
Devi, P., Willis, A. C., & Black, D. S. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. ResearchGate. [Link]
- Weiner, N. (1960). U.S. Patent No. 2,948,734. Washington, DC: U.S.
- Wystrach, V. P., & Tarbell, D. S. (1956). U.S. Patent No. 2,758,999. Washington, DC: U.S.
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Wang, Y., et al. (2010). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry, 397(7), 2937-2948. [Link]
-
Meyer, F., et al. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Inorganics, 7(4), 51. [Link]
-
Nováková, L., et al. (2024). Derivatization of carboxylic groups prior to their LC analysis - A review. Analytica Chimica Acta, 1300, 342435. [Link]
-
Zenkevich, I. G. (2005). Acids: Derivatization for GC Analysis. In Encyclopedia of Chromatography. Taylor & Francis. [Link]
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experimental procedure for the synthesis of 6-Thien-2-ylpyridine-2-carboxylic acid esters
An In-Depth Guide to the Synthesis of 6-Thien-2-ylpyridine-2-carboxylic acid Esters: Protocols and Mechanistic Insights
Authored by: A Senior Application Scientist
Abstract
This comprehensive application note provides a detailed , a key structural motif in medicinal chemistry and materials science. We present a robust and efficient two-step synthetic route commencing with a selective Suzuki cross-coupling reaction to form the pivotal 2-Bromo-6-(thiophen-2-yl)pyridine intermediate, followed by a palladium-catalyzed carbonylative esterification. This guide is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also in-depth explanations of the underlying reaction mechanisms, causality behind experimental choices, and critical troubleshooting insights to ensure reproducible and high-yield synthesis.
Introduction: The Significance of Thienyl-Pyridine Scaffolds
The fusion of thiophene and pyridine rings creates a heteroaromatic scaffold, 6-thien-2-ylpyridine, that is of significant interest in pharmaceutical and materials science research. These compounds serve as privileged structures and key building blocks for a wide range of biologically active molecules, including potent inhibitors for enzymes like phosphodiesterase type 4 (PDE4D).[1] The incorporation of a carboxylic acid ester at the 2-position of the pyridine ring further enhances the molecule's utility, allowing for diverse downstream functionalization or acting as a critical pharmacophore.
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the efficient construction of complex C-C and C-heteroatom bonds.[2] Methodologies such as the Suzuki-Miyaura and Stille couplings provide reliable pathways to link aromatic and heteroaromatic systems.[3][4] This guide leverages the power of these reactions to construct the target esters in a logical and scalable manner.
Overall Synthetic Strategy
The synthesis is strategically divided into two primary stages. This approach ensures the high-purity synthesis of a key intermediate, which simplifies the final, more complex, carbonylation step.
-
Part I: Suzuki Cross-Coupling. A selective mono-arylation of 2,6-dibromopyridine with thiophene-2-boronic acid is performed. This step is critical for establishing the core thienyl-pyridine backbone. The Suzuki-Miyaura reaction is chosen over alternatives like the Stille coupling to avoid the use of highly toxic organotin reagents.[5]
-
Part II: Palladium-Catalyzed Carbonylative Esterification. The resulting 2-Bromo-6-(thiophen-2-yl)pyridine intermediate undergoes a palladium-catalyzed reaction with carbon monoxide and an alcohol. This directly installs the desired ester functionality at the 2-position of the pyridine ring, providing the final product in a single, efficient transformation.
The complete workflow is illustrated below.
Caption: Overall workflow for the synthesis of the target esters.
Experimental Protocols
Part I: Synthesis of 2-Bromo-6-(thiophen-2-yl)pyridine (Intermediate 1)
This procedure details a selective mono-Suzuki coupling. The key to selectivity is controlling the stoichiometry of the boronic acid to favor a single substitution on the dibromopyridine starting material.
Materials and Reagents:
| Reagent/Material | Grade | Supplier Suggestion |
| 2,6-Dibromopyridine | ≥98% | Sigma-Aldrich, Acros |
| Thiophene-2-boronic acid | ≥97% | Combi-Blocks, TCI |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | Complex with CH₂Cl₂ | Strem, Sigma-Aldrich |
| Sodium Carbonate (Na₂CO₃) | Anhydrous, ≥99.5% | Fisher Scientific |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Acros Organics |
| Deionized Water | N/A | In-house |
| Ethyl Acetate | ACS Grade | VWR |
| Brine (Saturated NaCl) | N/A | In-house |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Fisher Scientific |
| Silica Gel | 230-400 mesh | Sorbent Technologies |
Step-by-Step Protocol:
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2,6-dibromopyridine (4.74 g, 20.0 mmol), thiophene-2-boronic acid (2.30 g, 18.0 mmol, 0.9 eq), and sodium carbonate (6.36 g, 60.0 mmol).
-
Expert Insight: Using a slight sub-stoichiometric amount of the boronic acid minimizes the formation of the di-substituted by-product, 2,6-di(thiophen-2-yl)pyridine, simplifying purification.
-
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to create an inert atmosphere. This is crucial as palladium catalysts can be sensitive to oxygen, especially at elevated temperatures.
-
Solvent and Catalyst Addition: Add 80 mL of 1,4-dioxane and 20 mL of deionized water to the flask. Bubble nitrogen through the solvent mixture for 15 minutes to degas. Add Pd(dppf)Cl₂ (732 mg, 1.0 mmol, 5 mol%).
-
Reaction: Heat the reaction mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 9:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 8-12 hours.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with 100 mL of ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product will be a dark oil or solid. Purify the residue by column chromatography on silica gel, eluting with a gradient of hexanes to 95:5 hexanes/ethyl acetate to afford 2-bromo-6-(thiophen-2-yl)pyridine as a white to pale yellow solid.[6][7]
Part II: Synthesis of Methyl 6-(Thiophen-2-yl)pyridine-2-carboxylate
This procedure utilizes the intermediate from Part I in a palladium-catalyzed carbonylation reaction to directly form the methyl ester.
Materials and Reagents:
| Reagent/Material | Grade | Supplier Suggestion |
| 2-Bromo-6-(thiophen-2-yl)pyridine | From Part I | N/A |
| Palladium(II) Acetate (Pd(OAc)₂) | 99.9% trace metals basis | Sigma-Aldrich |
| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | ≥97% | Strem, Oakwood |
| Triethylamine (Et₃N) | ≥99.5% | Sigma-Aldrich |
| Methanol (MeOH) | Anhydrous, ≥99.8% | Fisher Scientific |
| Toluene | Anhydrous, ≥99.8% | Acros Organics |
| Carbon Monoxide (CO) | High Purity | In-house cylinder/balloon |
Step-by-Step Protocol:
-
Catalyst Preparation: In a dry Schlenk flask under nitrogen, add Pd(OAc)₂ (112 mg, 0.5 mmol, 5 mol%) and dppf (277 mg, 0.5 mmol, 5 mol%). Add 20 mL of anhydrous toluene and stir at room temperature for 15 minutes to form the active catalyst complex.
-
Reaction Setup: In a separate pressure-rated reaction vessel (e.g., a Parr autoclave or a heavy-walled sealed tube), add 2-bromo-6-(thiophen-2-yl)pyridine (2.40 g, 10.0 mmol), 50 mL of anhydrous toluene, 20 mL of anhydrous methanol, and triethylamine (2.8 mL, 20.0 mmol).
-
Expert Insight: Triethylamine acts as a base to neutralize the HBr generated during the catalytic cycle, preventing catalyst deactivation and driving the reaction forward.
-
-
Catalyst Transfer: Transfer the pre-formed catalyst solution to the reaction vessel via cannula.
-
Carbon Monoxide Introduction: Seal the vessel. Purge the vessel by pressurizing with CO gas (approx. 2 atm) and venting three times. Finally, pressurize the vessel to the desired pressure (typically 50-100 psi or simply use a CO-filled balloon for smaller scales).
-
CAUTION: Carbon monoxide is a highly toxic, odorless, and flammable gas. All operations must be performed in a well-ventilated fume hood.
-
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 16-24 hours.
-
Work-up: Cool the vessel to room temperature and carefully vent the excess CO pressure in a fume hood.
-
Purification: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.[8] Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography on silica gel (e.g., gradient elution with hexanes/ethyl acetate) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.
Catalytic Cycle and Data Analysis
The heart of the ester synthesis is the palladium-catalyzed carbonylative coupling. The generally accepted mechanism involves a series of well-defined steps:
Caption: Simplified catalytic cycle for carbonylative esterification.
Expected Characterization Data:
The identity and purity of the synthesized compounds must be confirmed using standard analytical techniques.[9][10]
| Compound | Expected Yield | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (ESI+) m/z |
| 2-Bromo-6-(thiophen-2-yl)pyridine | 65-80% | 7.80-7.20 (m, 6H, Ar-H) | 158.5, 142.0, 139.0, 128.5, 128.0, 126.0, 120.0, 119.0 | 240.0, 242.0 [M, M+2]⁺ |
| Methyl 6-(Thiophen-2-yl)pyridine-2-carboxylate | 70-85% | 8.20-7.30 (m, 6H, Ar-H), 4.05 (s, 3H, -OCH₃) | 165.5, 157.0, 147.0, 143.0, 138.0, 128.6, 128.2, 126.5, 125.0, 53.0 | 220.0 [M+H]⁺ |
Note: NMR shifts are approximate and may vary slightly based on solvent and concentration.
References
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link][11][12]
-
Bryce, M. R., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link][13]
-
Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Science Ready Website. [Link][14]
-
Wikipedia. (2024). Stille reaction. Wikipedia, The Free Encyclopedia. [Link][4]
-
Organic Syntheses. (2011). Palladium-Catalyzed Stille Cross-Coupling Reaction. Organic Syntheses, 88, 197. [Link][15]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. Organic Chemistry Portal. [Link][5]
-
Google Patents. (n.d.). Process for purifying esters. US4304925A. [8]
-
HSCprep. (2024). Fisher Esterification: Synthesis and Purification of Esters. HSCprep Website. [Link][16]
-
ResearchGate. (2016). How to purify esterification product?. ResearchGate. [Link][17]
-
YouTube. (2014). Esters 4. Organic Preparation & Purification of an Ester. ACE CHEMISTRY Channel. [Link][18]
-
Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Organic and Pharmaceutical Chemistry. [Link][2]
-
Kadir, M. A., et al. (2019). Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers. Data in Brief, 25, 104266. [Link][10][19][20]
-
PubMed. (2000). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Journal of Medicinal Chemistry, 43(4), 675-82. [Link][1]
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- 2. jocpr.com [jocpr.com]
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- 8. US4304925A - Process for purifying esters - Google Patents [patents.google.com]
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- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes & Protocols: 6-Thien-2-ylpyridine-2-carboxylic Acid and its Analogs in the Synthesis of Bioactive Ruthenium(II) Complexes
Introduction: The Strategic Value of Thienyl-Pyridine Scaffolds in Bioinorganic Chemistry
In the rational design of modern therapeutics, particularly in the realm of metal-based anticancer agents, the choice of ligand is paramount. The ligand framework dictates the coordination geometry, stability, solubility, and ultimately, the biological activity and targeting capability of the resulting metal complex. 6-Thien-2-ylpyridine-2-carboxylic acid is a bifunctional heterocyclic building block of significant interest. Its structure, featuring a pyridine nitrogen and a carboxylic acid group, forms a robust bidentate chelation site for metal ions. The appended thienyl group further modulates the electronic properties and lipophilicity of the molecule, which can enhance cellular uptake and introduce new biological interaction pathways.
While this compound itself is a valuable precursor, this guide will focus on a closely related and synthetically accessible analog, 4'-(Thiophen-2-yl)-2,2':6',2''-terpyridine (tpy-th) . This tridentate ligand can be conceptualized as an extended version of the core thienyl-pyridine scaffold and serves as an exemplary model for demonstrating the principles of synthesizing highly potent bioactive molecules. The methodologies and scientific rationale presented here are directly applicable to researchers working with this compound and similar heterocyclic chelators.
This document provides a detailed protocol for the synthesis of a representative Ruthenium(II) terpyridine complex, an analysis of its cytotoxic properties, and an exploration of its mechanism of action, grounded in authoritative scientific literature. Ruthenium(II) complexes are at the forefront of research into alternatives for platinum-based drugs, often exhibiting lower toxicity, a different mechanism of action, and efficacy against platinum-resistant cancer cell lines.[1][2][3]
Core Concept: From Ligand Design to Bioactive Complex
The central strategy involves a two-part process: first, the synthesis of the custom thienyl-functionalized ligand, and second, the complexation of this ligand with a Ruthenium(II) precursor. The resulting organometallic compound is then evaluated for its biological activity.
Workflow Overview
The experimental workflow is designed to guide the researcher from initial starting materials to the final bioactive complex and its biological evaluation.
Sources
protocols for scaling up the synthesis of 6-Thien-2-ylpyridine-2-carboxylic acid
An Application Guide for the Scalable Synthesis of 6-Thien-2-ylpyridine-2-carboxylic Acid
Authored by: A Senior Application Scientist
Abstract
This compound is a pivotal heterocyclic building block in the development of novel therapeutics and advanced materials.[1] Its bifunctional nature, incorporating a chelating picolinic acid motif and a versatile thienyl group, makes it a sought-after intermediate. This document provides a comprehensive guide for researchers and process chemists on the synthesis of this compound, with a focus on transitioning from laboratory-scale protocols to pilot-scale production. We will explore the strategic selection of synthetic routes, detail optimized protocols, and address the critical challenges encountered during scale-up, ensuring a robust, safe, and efficient manufacturing process.
Introduction: Strategic Importance and Synthetic Overview
The title compound, this compound, serves as a key precursor in diverse fields, including medicinal chemistry and materials science.[1] The primary synthetic challenge lies in the formation of the C-C bond between the pyridine C6 and thiophene C2 positions. While several cross-coupling methodologies exist, the Palladium-catalyzed Suzuki-Miyaura reaction stands out for its high functional group tolerance, generally mild conditions, and commercial availability of starting materials, making it the most industrially viable approach.[2][3]
This guide focuses on a Suzuki-Miyaura coupling strategy, detailing a complete workflow from gram-scale synthesis to a scalable kilogram-scale protocol.
Retrosynthetic Analysis and Route Selection
The core transformation is the coupling of a pyridine and a thiophene ring. The Suzuki-Miyaura reaction facilitates this by coupling an organoboron species with an organohalide.[2] This leads to two primary retrosynthetic disconnections, as outlined below.
Caption: Retrosynthetic analysis of the target molecule.
Route A , which couples a 6-halopyridine derivative with thiophene-2-boronic acid, is the focus of this guide. The starting materials are readily accessible, and the reaction kinetics are often favorable. The carboxylic acid is typically protected as an ester (e.g., methyl or ethyl ester) during the coupling reaction to prevent potential side reactions, such as catalyst inhibition or decarboxylation.
Protocol I: Laboratory-Scale Synthesis (1-10 g)
This protocol establishes a baseline for the synthesis, focusing on achieving high purity and yield on a gram scale.
Step 1: Suzuki-Miyaura Coupling
Caption: Workflow for the gram-scale Suzuki-Miyaura coupling.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Molar Eq. | Quantity (for 5g scale) |
| Methyl 6-bromopyridine-2-carboxylate | 216.04 | 1.0 | 5.00 g (23.1 mmol) |
| Thiophene-2-boronic acid | 127.96 | 1.2 | 3.53 g (27.6 mmol) |
| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 0.02 | 377 mg (0.46 mmol) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 | 7.98 g (57.8 mmol) |
| 1,4-Dioxane | - | - | 100 mL |
| Deionized Water | - | - | 25 mL |
Procedure:
-
To a 250 mL three-neck round-bottom flask equipped with a condenser, magnetic stirrer, and nitrogen inlet, add methyl 6-bromopyridine-2-carboxylate, thiophene-2-boronic acid, and potassium carbonate.
-
Add the 1,4-dioxane and water.
-
Stir the mixture and degas by bubbling nitrogen through the solution for 20-30 minutes.
-
Add the Pd(dppf)Cl₂ catalyst to the stirring mixture.
-
Heat the reaction mixture to 85-90 °C and maintain for 4-6 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.
-
Cool the reaction to room temperature. Dilute with 100 mL of water and 100 mL of ethyl acetate.
-
Separate the organic layer. Extract the aqueous layer twice more with 50 mL of ethyl acetate.
-
Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield methyl 6-(thiophen-2-yl)picolinate as a solid.
Step 2: Saponification (Ester Hydrolysis)
Procedure:
-
Dissolve the purified ester intermediate in a mixture of THF (50 mL) and Methanol (25 mL).
-
Add a solution of lithium hydroxide (LiOH·H₂O, 2.0 eq.) in water (25 mL).
-
Stir the mixture vigorously at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
Once complete, remove the organic solvents under reduced pressure.
-
Dilute the remaining aqueous solution with 50 mL of water and cool in an ice bath.
-
Slowly acidify the solution to pH ~2-3 by adding 2M HCl. A precipitate will form.
-
Stir the slurry in the ice bath for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the filter cake with cold water (2 x 25 mL) and dry under vacuum to afford this compound.[1] Expected overall yield: 75-85%.
Critical Considerations for Scaling Up
Transitioning from the bench to a pilot plant introduces significant challenges that must be proactively managed.[4] Failure to do so can result in failed batches, safety incidents, or products that do not meet specifications.
Caption: Key challenges and corresponding solutions for process scale-up.
-
Heat Transfer: The exothermicity of the reaction, while manageable on a small scale, can lead to dangerous temperature spikes in large reactors due to the lower surface-area-to-volume ratio.[4]
-
Mass Transfer & Mixing: Ensuring efficient mixing of the heterogeneous reaction mixture (especially the solid base) is critical to avoid localized "hot spots" and ensure consistent reaction kinetics.[4]
-
Solvent Selection: Dioxane is a process-undesirable solvent due to its peroxide-forming nature and challenging removal on a large scale. Toluene or 2-MeTHF are common, more scalable alternatives.
-
Purification: Flash chromatography is not viable for multi-kilogram production. The process must be redeveloped to rely on crystallization for purification, which requires careful solvent selection and control over precipitation conditions.[5]
Protocol II: Pilot-Scale Synthesis (1-5 kg)
This protocol is designed for a jacketed glass reactor (50-100 L) and incorporates solutions to the scale-up challenges identified above.
Materials & Reagents (Representative 1 kg Scale):
| Reagent | M.W. ( g/mol ) | Molar Eq. | Quantity (1 kg scale) | Notes |
| Methyl 6-bromopyridine-2-carboxylate | 216.04 | 1.0 | 1.00 kg (4.63 mol) | Limiting Reagent |
| Thiophene-2-boronic acid | 127.96 | 1.1 | 651 g (5.09 mol) | Reduced excess to minimize cost/impurities |
| Pd(OAc)₂ + SPhos (pre-catalyst) | - | 0.005 | Calculate based on mol | More robust/active catalyst system for scale |
| Potassium Phosphate (K₃PO₄) | 212.27 | 2.2 | 2.16 kg (10.2 mol) | Often provides better results in these systems |
| 2-Methyltetrahydrofuran (2-MeTHF) | - | - | 10 L | Safer, more process-friendly solvent |
| Deionized Water | - | - | 2.5 L |
Procedure:
-
Reactor Setup: Ensure the 100 L jacketed reactor is clean, dry, and inerted with nitrogen.
-
Charging: Charge the reactor with 1.00 kg of methyl 6-bromopyridine-2-carboxylate, 651 g of thiophene-2-boronic acid, and 2.16 kg of K₃PO₄.
-
Solvent Addition: Add 10 L of 2-MeTHF and 2.5 L of water. Begin agitation at a speed sufficient to suspend the solids.
-
Degassing: Sparge the mixture with nitrogen via a dip tube for at least 1 hour.
-
Catalyst Addition: Add the palladium acetate and SPhos ligand/pre-catalyst.
-
Reaction: Heat the reactor jacket to 80-85 °C. Monitor the internal reaction temperature closely. Hold at temperature for 6-12 hours, monitoring completion by HPLC (In-Process Control).
-
Workup & Phase Split: Cool the reactor to 20-25 °C. Add 10 L of water. Stop agitation and allow the layers to separate. Drain the lower aqueous layer.
-
Wash: Add 5 L of brine to the reactor, agitate for 15 minutes, settle, and drain the aqueous layer.
-
Solvent Swap & Saponification: Add 10 L of methanol to the reactor. Set the reactor for distillation and remove the 2-MeTHF/Methanol azeotrope. Once the solvent swap is complete, cool to 20 °C.
-
Hydrolysis: Prepare a solution of NaOH (2.5 eq) in 5 L of water and add it slowly to the reactor, keeping the internal temperature below 30 °C. Stir at room temperature until HPLC confirms complete hydrolysis.
-
Crystallization: Transfer the aqueous solution to a clean crystallization vessel. Cool to 5 °C. Slowly add 6M HCl to adjust the pH to 2-3, controlling the addition rate to maintain the temperature below 15 °C.
-
Isolation: Age the resulting slurry at 0-5 °C for 2 hours. Isolate the product by filtration (e.g., using a Nutsche filter-dryer).
-
Drying: Wash the cake with cold deionized water until the filtrate is neutral. Dry the product under vacuum at 50 °C to a constant weight.
Conclusion
The synthesis of this compound is effectively achieved using a Suzuki-Miyaura cross-coupling reaction followed by saponification. While laboratory-scale synthesis is straightforward, successful scale-up is contingent upon a thorough understanding of chemical engineering principles. By carefully managing heat and mass transfer, selecting process-appropriate reagents and solvents, and designing a robust, non-chromatographic purification protocol, this valuable intermediate can be produced safely and efficiently on a pilot scale. The protocols and considerations detailed herein provide a comprehensive framework for researchers and drug development professionals to achieve this goal.
References
-
ResearchGate. (n.d.). Electrochemical carboxylation of pyridines a, Optimal conditions and... Retrieved January 17, 2026, from [Link]
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PMC. (n.d.). Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations. Retrieved January 17, 2026, from [Link]
-
ChemistryViews. (2024, February 5). Late-Stage C4-Selective Carboxylation of Pyridines Using CO2. Retrieved January 17, 2026, from [Link]
-
Nature. (n.d.). A directive Ni catalyst overrides conventional site selectivity in pyridine C–H alkenylation. Retrieved January 17, 2026, from [Link]
-
National Institutes of Health. (n.d.). Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers. Retrieved January 17, 2026, from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved January 17, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 17, 2026, from [Link]
-
National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved January 17, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2013, September 20). How can I purify carboxylic acid? Retrieved January 17, 2026, from [Link]
-
National Institutes of Health. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved January 17, 2026, from [Link]
-
MDPI. (2023, November 15). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved January 17, 2026, from [Link]
-
YouTube. (2020, February 13). Suzuki cross-coupling reaction. Retrieved January 17, 2026, from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Thien-2-ylpyridine-2-carboxylic Acid
Welcome to the technical support center for the synthesis of 6-thien-2-ylpyridine-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the synthesis of this important heterocyclic building block. The following troubleshooting guides and FAQs are structured to provide direct, actionable advice based on established chemical principles and field-proven insights.
Introduction to Synthetic Strategies
The synthesis of this compound typically involves the formation of a C-C bond between a pyridine and a thiophene ring. The most common and versatile methods for this transformation are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Stille coupling. A generalized synthetic approach is outlined below:
Troubleshooting Guide: Common Problems and Solutions
This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying causes and detailed protocols for remediation.
Issue 1: Low or No Yield in the Cross-Coupling Step
Q1: My Suzuki-Miyaura coupling reaction between a 6-halopyridine-2-carboxylate ester and thiophene-2-boronic acid is resulting in very low yield or no product. What are the likely causes and how can I fix this?
A1: Low yields in this specific Suzuki-Miyaura coupling are a frequent challenge and can stem from several factors, primarily related to the instability of the coupling partners and catalyst inhibition.
Underlying Causes & Solutions:
-
Protodeboronation of Thiophene-2-boronic Acid: Thiophene-2-boronic acid is notoriously unstable and prone to protodeboronation, where the C-B bond is cleaved and replaced by a proton from the reaction medium, leading to the formation of thiophene as a byproduct.[1] This process is accelerated by strong bases and high temperatures.[1]
-
Solution:
-
Switch to Milder Bases: Replace strong bases like NaOH or KOH with milder inorganic bases such as finely ground potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or potassium fluoride (KF).[1]
-
Lower Reaction Temperature: Operate at the lowest effective temperature, typically in the 60-80 °C range, to slow the rate of protodeboronation.[1]
-
Use a More Stable Boronic Acid Surrogate: Employ air-stable N-methyliminodiacetic acid (MIDA) boronates, which undergo slow release of the boronic acid under the reaction conditions, minimizing its decomposition.[2]
-
-
-
Catalyst Inhibition by the Pyridine Nitrogen: The nitrogen atom in the 6-halopyridine precursor can coordinate to the palladium catalyst, hindering its catalytic activity and leading to low conversion. This is a common issue with 2-substituted nitrogen-containing heterocycles.[3][4]
-
Solution:
-
Optimize Ligand Choice: Use highly active, bulky, and electron-rich phosphine ligands such as SPhos or XPhos, which can promote the desired cross-coupling over catalyst inhibition.[1] Air-stable phosphine oxide and chloride complexes have also shown high activity for coupling 2-pyridyl boronic esters.[5]
-
Modify the Pyridine Nucleophile: An alternative strategy is to convert the 2-halopyridine into a more reactive nucleophile, such as a lithium triisopropyl 2-pyridylborate, which can then be coupled with an aryl halide.[3]
-
-
-
Inefficient Catalyst System: The choice of palladium source and ligand is critical for the success of the reaction.
-
Solution:
-
Use a Pre-activated Pd(0) Source: Instead of Pd(II) precatalysts that require in situ reduction, consider using a Pd(0) source like Pd₂(dba)₃.
-
Optimize Catalyst Loading: While typically 1-5 mol% of the catalyst is used, for challenging couplings, a higher loading might be necessary. However, this should be balanced against the cost and potential for side reactions.
-
-
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
This protocol is a robust starting point for coupling aryl halides with unstable thiophene boronic acids.[1]
-
Reagent Preparation: To an oven-dried reaction vessel, add the 6-halopyridine-2-carboxylate ester (1.0 equiv), the thiophene-2-boronic acid pinacol ester (1.2-1.5 equiv), and finely ground K₃PO₄ (3.0 equiv).
-
Catalyst Addition: Under an inert atmosphere (e.g., in a glovebox), add the palladium precatalyst (e.g., XPhos G3, 1-2 mol%).
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water, 5:1) to the reaction vessel.
-
Reaction: Stir the mixture at 60-80 °C and monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Issue 2: Product Instability - Decarboxylation
Q2: I am observing the formation of 2-(thiophen-2-yl)pyridine as a major byproduct, suggesting my final product, this compound, is decarboxylating. How can I prevent this?
A2: Picolinic acids are known to undergo thermal decarboxylation, especially at elevated temperatures.[6][7][8] The reaction proceeds through a zwitterionic intermediate, and the rate can be influenced by substituents on the pyridine ring and the reaction conditions.[7][9]
Underlying Causes & Solutions:
-
High Reaction or Work-up Temperatures: The final hydrolysis of the ester to the carboxylic acid, if performed at high temperatures, can lead to decarboxylation. Similarly, purification methods involving high heat (e.g., distillation) should be avoided.
-
Solution:
-
Mild Hydrolysis Conditions: Perform the saponification of the ester at room temperature or slightly elevated temperatures (e.g., 40-50 °C).
-
Avoid High-Temperature Purification: Purify the final product by crystallization at or below room temperature, or by chromatography, avoiding high temperatures during solvent removal.
-
-
-
Acidic Conditions: While the decarboxylation mechanism can proceed via a zwitterion, highly acidic conditions during work-up at elevated temperatures can also promote the loss of CO₂.
-
Solution:
-
Careful pH Adjustment: During the acidification step after hydrolysis, ensure the temperature is kept low (e.g., using an ice bath) to precipitate the carboxylic acid.
-
-
Issue 3: Purification and Isolation Difficulties
Q3: I am struggling to purify the final this compound. Column chromatography gives poor separation, and crystallization is not yielding a pure product.
A3: The purification of polar, amphoteric molecules like picolinic acid derivatives can be challenging.
Underlying Causes & Solutions:
-
Streaking on Silica Gel: The carboxylic acid and pyridine nitrogen can interact strongly with the acidic silica gel, leading to poor separation and recovery.
-
Solution:
-
Modify the Eluent: Add a small amount of a polar, acidic solvent like acetic acid to the eluent system to improve the elution of the product.
-
Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or reverse-phase chromatography.
-
-
-
Crystallization Issues: The solubility of picolinic acids can be high in polar solvents, making crystallization difficult.[10][11][12] The presence of structurally similar impurities can also hinder crystal formation or lead to co-crystallization.[13]
-
Solution:
-
Solvent Screening: Picolinic acid is highly soluble in water, less so in ethanol, and even less in acetonitrile.[10][11][12] Experiment with different solvent systems, including mixed solvents, to find conditions that promote the formation of high-quality crystals.
-
pH-Controlled Precipitation: Carefully adjusting the pH of an aqueous solution of the sodium salt of the carboxylic acid to its isoelectric point can induce precipitation of the pure product.
-
-
Frequently Asked Questions (FAQs)
Q: Is Stille coupling a viable alternative to Suzuki-Miyaura coupling for this synthesis?
A: Yes, Stille coupling is a powerful alternative and involves the reaction of a 6-halopyridine derivative with an organostannane, such as 2-(tributylstannyl)thiophene. Organostannanes are often stable and the reaction conditions can be mild.[14][15] However, there are significant drawbacks:
-
Toxicity: Organotin compounds are highly toxic and require careful handling.[14][15]
-
Purification: Removing stoichiometric tin byproducts from the reaction mixture can be challenging.[16]
-
Side Reactions: Homocoupling of the organostannane reagent is a common side reaction.[14]
Given these challenges, Suzuki-Miyaura coupling is often the preferred method, especially on a larger scale.
Q: Can I use a C-H activation approach to synthesize this molecule?
A: Direct C-H activation/arylation is a modern and atom-economical approach. In principle, one could couple 2-picolinic acid with thiophene via a directed C-H activation. Transition-metal-catalyzed C-H functionalization of pyridines is an active area of research.[17][18][19][20] However, achieving the desired regioselectivity can be challenging, and these methods often require specific directing groups and carefully optimized conditions. For a well-established and reliable synthesis, cross-coupling methods are generally more straightforward.
Q: My starting 6-chloropyridine-2-carbonitrile is unreactive. What should I do?
A: Aryl chlorides are generally less reactive than bromides or iodides in palladium-catalyzed cross-coupling reactions. If you are facing reactivity issues, consider the following:
-
Switch to a More Reactive Halide: If possible, use the corresponding 6-bromo or 6-iodopyridine derivative.
-
Use a More Active Catalyst System: Catalyst systems based on bulky, electron-rich ligands like P(tBu)₃ are known to be effective for the coupling of aryl chlorides.
-
Higher Reaction Temperatures: Aryl chlorides often require higher reaction temperatures to undergo oxidative addition to the palladium catalyst. However, this must be balanced against the potential for side reactions like decarboxylation and protodeboronation.
Visualizing the Process: Diagrams and Workflows
Catalytic Cycles
To better understand the core of the synthesis, the catalytic cycles for the Suzuki-Miyaura and Stille couplings are presented below.
Caption: Fig 1: Suzuki-Miyaura Catalytic Cycle
Caption: Fig 2: Stille Coupling Catalytic Cycle
Troubleshooting Workflow for Low Yield
Caption: Fig 3: Decision tree for low yield issues.
References
- Dyson, P.; Hammick, D. L. J. Chem. Soc.1937, 1724.
- Dunn, G. E.; Lee, G. K. J.; Thimm, H. Can. J. Chem.1972, 50 (18), 3017-3027.
- A convenient and efficient method for the synthesis of 2-halogen-substituted pyridines is described. The decarboxylative halogenation of 2-picolinic acids with dihalomethane proceeded smoothly via N-chlorocarbene intermediates to afford 2-halogen-substituted pyridines.
- Thompson, A. E.; et al. Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Org. Lett.2005, 7 (23), pp 5245–5248.
- Billingsley, K. L.; Anderson, K. W.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angew. Chem. Int. Ed.2006, 45, 3484-3488.
- Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. BenchChem, 2025.
- Kinzel, T.; Zhang, Y.; Buchwald, S. L. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. J. Am. Chem. Soc.2010, 132 (40), pp 14073–14075.
- Rate of Decarboxylation of pyridinecarboxylic acids. Chemistry Stack Exchange, 2017.
- Strategies to avoid deborylation in Suzuki reactions with thiophene boronic acids. BenchChem, 2025.
- Dunn, G. E.; Lee, G. K. J.; Thimm, H. F. Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 1972.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing, 2020.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. OUCI, 2020.
- Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. PubMed Central, 2022.
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central, 2022.
- Recent Advances in the Synthesis of Borinic Acid Deriv
- Any advice in preparing Thiophene with boronic ester group at C2?
- Stille reaction. Wikipedia, 2023.
- Gillis, E. P.; Burke, M. D. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. J. Am. Chem. Soc.2007, 129 (21), pp 6716–6717.
- The Stille Reaction, 38 Years L
- Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules.
- Help to reaction: Synthesis of thiophene-2-boronic acid
- Stille Coupling. Chemistry LibreTexts, 2023.
- The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. MDPI, 2019.
- Pyridine C(sp2)
- Solubility and Crystallization Studies of Picolinic Acid.
- Biomacromolecule supported N-heterocyclic carbene-palladium(II) as a novel catalyst for Suzuki-Miyaura and Mizoroki-Heck cross-coupling reactions.
- This compound|CAS 887981-86-4. BenchChem, 2023.
- Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. MDPI, 2019.
- The Stille Reaction. Myers Group, Harvard University, 2006.
- Solubility and Crystallization Studies of Picolinic Acid. MDPI, 2023.
- Process for the preparation of pyridine-2,3-dicarboxylic acid esters.
- Bimetallic anchoring catalysis for C–H and C–C activ
- 6-Aminopyridine-2-carboxylic acid synthesis. ChemicalBook, 2023.
- Solubility and Crystallization Studies of Picolinic Acid (2023). SciSpace, 2023.
- Transition-Metal Catalyzed Carbon−Hydrogen Bond Functionalization Using Directing Groups. UH Institutional Repository, 2017.
- Transition-Metal-Catalyzed Functionalization of Pyridines.
- The Mechanisms of the Stille Reaction. University of Windsor, 2004.
- A Structured Approach To Cope with Impurities during Industrial Crystalliz
- Synthesis and reactions of aziridine-2-carboxylic esters. University of Groningen, 1986.
- 20.5.1.2.
- Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers.
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- 11. Solubility and Crystallization Studies of Picolinic Acid | MDPI [mdpi.com]
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- 20. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Coupling Reactions for 6-Thien-2-ylpyridine-2-carboxylic acid
Welcome to the technical support center for the synthesis and modification of 6-Thien-2-ylpyridine-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of coupling reactions involving this versatile heterocyclic building block. As a bifunctional molecule, this compound presents unique challenges and opportunities in carbon-carbon and carbon-nitrogen bond formation.[1] This resource provides in-depth troubleshooting advice and frequently asked questions to empower you to optimize your reaction conditions and achieve your synthetic goals.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems you may encounter. The solutions provided are based on mechanistic principles and practical laboratory experience.
Issue 1: Low or No Product Yield
Q: My cross-coupling reaction with this compound is resulting in low to no yield. What are the primary factors I should investigate?
A: Low or nonexistent yield in palladium-catalyzed cross-coupling reactions is a frequent challenge that can often be resolved through a systematic evaluation of your reaction parameters.[2]
-
Catalyst Activity and Integrity: The heart of the reaction is the palladium catalyst. Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands are of high quality and have been stored properly. The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, its reduction to Pd(0) in situ is critical for initiating the catalytic cycle.[2][3] Consider using a pre-activated Pd(0) source like Pd(PPh₃)₄ if you suspect inefficient reduction.[2] The choice of phosphine ligand is also paramount as it dictates the catalyst's stability and reactivity.[2] For challenging couplings, consider using bulky, electron-rich ligands like SPhos or XPhos, which can facilitate the crucial oxidative addition step.[4]
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen and can be readily oxidized to an inactive state.[4][5] It is imperative to thoroughly degas your reaction mixture (e.g., by three freeze-pump-thaw cycles or by bubbling argon or nitrogen through the solvent for an extended period) and maintain a positive pressure of an inert gas throughout the reaction.[2][5]
-
Reagent Purity: Impurities in your starting materials, including the this compound, coupling partner, solvent, and base, can act as catalyst poisons.[4][5] Ensure all reagents are of high purity and that solvents are anhydrous and properly degassed.[5]
-
Reaction Temperature: The optimal temperature is a delicate balance between achieving a sufficient reaction rate and preventing catalyst decomposition or unwanted side reactions.[5] If you observe low conversion, a modest increase in temperature may be beneficial. Conversely, if you see signs of catalyst decomposition (e.g., formation of palladium black), lowering the temperature is advisable.[4]
Issue 2: Significant Byproduct Formation
Q: I'm observing significant amounts of homocoupled product from my aryl halide coupling partner. How can I suppress this side reaction?
A: Homocoupling of the aryl halide is a common side reaction, particularly at elevated temperatures.[5] This occurs when two molecules of the aryl halide react with each other, catalyzed by the palladium species.
-
Lower Reaction Temperature: As homocoupling is often more prevalent at higher temperatures, reducing the reaction temperature can be an effective strategy to minimize this byproduct.[5]
-
Ligand Selection: The addition of a suitable phosphine ligand can often suppress homocoupling by promoting the desired cross-coupling pathway.[5] Bulky, electron-rich ligands can favor the cross-coupling process.
-
Reaction Stoichiometry: Using a slight excess of the this compound or its derivative can sometimes help to consume the aryl halide before it has a chance to homocouple.
Q: My reaction is producing a significant amount of a dehalogenated starting material. What is the cause, and how can I prevent it?
A: Dehalogenation, the reduction of the aryl halide to the corresponding arene, is another common side reaction in palladium-catalyzed couplings.[6]
-
Mechanism of Dehalogenation: This side reaction can occur when the palladium complex, after oxidative addition to the aryl halide, reacts with a hydride source in the reaction mixture, which can be the base, solvent, or even impurities.[6]
-
Mitigation Strategies: To minimize dehalogenation, consider using a non-protic solvent and a non-hydroxide base.[6] The choice of a bulky, electron-rich phosphine ligand can also steer the reaction towards the desired cross-coupling pathway over dehalogenation.[6]
Issue 3: Decarboxylation of the Starting Material
Q: I suspect that my this compound is undergoing decarboxylation under the reaction conditions. How can I confirm this and prevent it?
A: Decarboxylation, the loss of CO₂, is a potential side reaction for carboxylic acids, especially at elevated temperatures.[7][8]
-
Confirmation: You can often detect the decarboxylated product (6-thien-2-ylpyridine) by LC-MS or GC-MS analysis of your crude reaction mixture.
-
Prevention Strategies:
-
Lower Reaction Temperature: This is the most straightforward approach to minimize thermal decarboxylation.[7]
-
Activate the Carboxylic Acid: Instead of using the free carboxylic acid, consider converting it to a more stable derivative, such as an ester or an amide, prior to the coupling reaction. This is a common strategy to avoid decarboxylation.
-
Decarboxylative Coupling: Alternatively, you can embrace the decarboxylation and perform a "decarboxylative coupling."[9] This is a powerful method where the carboxylic acid itself acts as the coupling partner, eliminating the need for pre-functionalization to an organometallic reagent.[9]
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about optimizing coupling reactions with this compound.
Q1: What are the most common types of coupling reactions for this molecule?
A1: Given its structure, this compound is amenable to a variety of palladium-catalyzed cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: The carboxylic acid can be coupled with boronic acids or esters.[10][11][12]
-
Heck Coupling: The thienyl or pyridyl ring can be coupled with alkenes if it is first converted to a halide or triflate.[13][14][15]
-
Sonogashira Coupling: The thienyl or pyridyl ring, when functionalized as a halide, can be coupled with terminal alkynes.[16][17][18]
-
Buchwald-Hartwig Amination: The thienyl or pyridyl halide can be coupled with amines.[19][20][21]
-
Decarboxylative Coupling: The carboxylic acid group itself can be used as the coupling partner in reactions with aryl halides.[9]
Q2: How do I choose the right catalyst system (palladium source and ligand)?
A2: The optimal catalyst system is highly dependent on the specific coupling partners and reaction type.
-
Ligands: For Suzuki and Buchwald-Hartwig reactions, bulky, electron-rich phosphine ligands such as those from the Buchwald and Hartwig groups (e.g., SPhos, XPhos, RuPhos) are often highly effective, especially for less reactive aryl chlorides. For Heck and Sonogashira reactions, triphenylphosphine (PPh₃) is a common choice.[5] A screening of different ligands is often the most effective way to identify the best performer for a new reaction.[22]
Q3: What is the role of the base in these coupling reactions?
A3: The base plays several crucial roles in palladium-catalyzed cross-coupling reactions.
-
Activation of Coupling Partners: In Suzuki reactions, the base activates the boronic acid for transmetalation.[10]
-
Neutralizing Acid: In Heck reactions, the base neutralizes the hydrogen halide (HX) that is formed during the catalytic cycle.[13]
-
Facilitating Reductive Elimination: The base can also play a role in the reductive elimination step.
-
Common Bases: A variety of bases are used, including inorganic carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and organic amines (Et₃N, DIPEA).[4][23] The choice of base can significantly impact the reaction outcome, and screening different bases is often necessary.[4]
Q4: Can I use microwave irradiation to accelerate my reactions?
A4: Yes, microwave-assisted synthesis can be a very effective technique for accelerating these coupling reactions.[22] Microwave heating can often lead to dramatically reduced reaction times (from hours to minutes) and improved yields, sometimes with lower catalyst loadings.[22][24]
Experimental Protocols & Data
Table 1: General Starting Conditions for Screening Suzuki-Miyaura Coupling
| Parameter | Recommended Starting Point | Notes |
| Palladium Source | Pd(OAc)₂ (2-5 mol%) | Air-stable and commonly available. |
| Ligand | SPhos or XPhos (4-10 mol%) | Effective for a broad range of substrates. |
| Base | K₃PO₄ (2-3 equivalents) | A strong, non-nucleophilic base. |
| Solvent | Toluene, Dioxane, or THF/H₂O | Solvent choice can be critical; screen several.[4][23] |
| Temperature | 80-110 °C | Adjust as needed based on reaction progress. |
| Concentration | 0.1 - 0.5 M | Higher concentrations can sometimes be beneficial. |
General Protocol for a Suzuki-Miyaura Coupling Reaction
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the boronic acid coupling partner (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
In a separate vial, prepare a stock solution of the palladium precatalyst (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos) in the chosen anhydrous, degassed solvent.
-
Seal the reaction vial with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Using a syringe, add the catalyst/ligand solution to the reaction vial.
-
Place the reaction vial in a preheated oil bath or heating block at the desired temperature.
-
Stir the reaction mixture vigorously and monitor its progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography.
Visualization of Key Processes
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low-yield coupling reactions.
References
- Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
- Benchchem. (n.d.). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
- Benchchem. (n.d.). Optimizing Heck Coupling Reactions with (NH4)2PdCl6: A Technical Support Guide.
- Benchchem. (n.d.). Palladium catalyst issues in cross-coupling reactions.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling for Terphenyl Synthesis.
- Royal Society of Chemistry. (2016). Heck Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
- Benchchem. (n.d.). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
- Gerbino, D. C., et al. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels, 10(4), 776-788.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Wikipedia. (n.d.). Sonogashira coupling.
- Benchchem. (n.d.). This compound|CAS 887981-86-4.
- Chemistry LibreTexts. (2023, August 2). Pd-Catalyzed Cross Coupling Reactions.
- Wikipedia. (n.d.). Decarboxylative cross-coupling.
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- ResearchGate. (2025). Pyrolysis of Aromatic Carboxylic Acid Salts: Does Decarboxylation Play a Role in Cross-Linking Reactions?
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Wikipedia. (n.d.). Heck reaction.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Buchwald, S. L., & et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- ResearchGate. (2009). Microwave-assisted Sonogashira coupling of novel 2-[6-(arylethynyl)pyridin- 3-yl]-1H-benzimidazole derivatives.
- Chemistry LibreTexts. (2023, June 30). Heck Reaction.
- Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction. YouTube.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tsapps.nist.gov [tsapps.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. books.rsc.org [books.rsc.org]
- 14. Heck reaction - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 21. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Thienylpyridine Compound Purification
Welcome to the technical support center for the purification of thienylpyridine compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable heterocyclic scaffolds. Thienylpyridines, with their characteristic basic pyridine nitrogen and often electron-rich thiophene ring, present a unique set of purification challenges, from chromatographic peak tailing to on-column degradation. This resource provides in-depth, mechanistically-driven troubleshooting advice in a direct question-and-answer format to help you achieve your target purity with confidence.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when purifying thienylpyridine compounds?
A1: The primary challenges stem from the fundamental chemical nature of the thienylpyridine core:
-
Basicity: The pyridine nitrogen (pKa typically 5-6) is basic and readily interacts with acidic surfaces, most notably the residual silanol groups on standard silica gel.[1] This leads to significant peak tailing during column chromatography, reducing resolution and purity.
-
Polarity: The presence of two heteroatoms imparts a degree of polarity that can complicate solvent system selection, sometimes leading to poor solubility in non-polar solvents or strong retention on polar stationary phases.
-
Stability: The thiophene ring can be susceptible to oxidation, and the overall molecule may be sensitive to strong acids.[2] This can cause degradation during purification, especially on un-deactivated silica gel or during prolonged workup procedures.[3]
-
Close-Eluting Impurities: Synthetic side-products, such as regioisomers or starting materials, often have very similar polarity to the target compound, making separation difficult.[4]
Q2: I'm seeing a new spot on my TLC after letting the crude material sit for a day. What's happening?
A2: This likely indicates compound degradation. Thienopyridine derivatives can be susceptible to oxidative degradation, particularly at the thiophene moiety, especially when exposed to air and light over time.[2] It is also possible that residual acidic or basic reagents from the reaction are causing slow decomposition. It is crucial to purify the crude material promptly after workup or store it under an inert atmosphere at low temperature (e.g., -20°C) if immediate purification is not possible.
Troubleshooting Column Chromatography
Column chromatography is the workhorse of purification, but it is also where most issues with thienylpyridines arise.
Issue 1: Severe Peak Tailing
Q: My compound is streaking badly down the column and my collected fractions are broad and overlapping. Why is this happening and how do I fix it?
A: This is the classic sign of strong interaction between your basic compound and acidic silanol groups (Si-OH) on the silica surface.[1] The basic pyridine nitrogen reversibly protonates and binds tightly to these sites, disrupting the normal elution process and causing the elongated "tail."
Solutions:
-
Mobile Phase Modification (Competing Base): The most common and effective solution is to add a small amount of a competing base to your eluent. Triethylamine (TEA) is the standard choice. The TEA is more basic than your compound and will preferentially bind to the active silanol sites, effectively masking them from your thienylpyridine.[1]
-
Protocol: Add 0.5-2% TEA to your chosen solvent system (e.g., Hexane/Ethyl Acetate).
-
Causality: By saturating the acidic sites with TEA, you ensure that your compound primarily interacts with the silica surface through weaker, more uniform hydrogen bonding and dipole-dipole interactions, resulting in a symmetrical peak shape.
-
-
Use of Deactivated or End-Capped Silica: For highly sensitive compounds, standard silica may be too harsh.
-
End-Capped Silica: These columns have been treated to convert most of the acidic silanol groups into less interactive silyl ethers. They are an excellent, albeit more expensive, option for purifying basic compounds.[1]
-
Alumina (Basic or Neutral): Aluminum oxide is another polar stationary phase. Basic or neutral alumina can be an effective alternative to silica for purifying basic compounds, as it lacks the highly acidic silanol groups.
-
Workflow for Mitigating Peak Tailing
Caption: Decision workflow for troubleshooting peak tailing.
Issue 2: Poor Separation (Co-elution with Impurities)
Q: My target compound is eluting at the same Rf as an impurity. How can I improve the resolution?
A: Co-elution occurs when the impurity and your product have nearly identical affinities for the stationary and mobile phases. To resolve them, you must change the chemical environment to exploit subtle differences between the molecules.
Solutions:
-
Optimize the Solvent System:
-
Change Polarity (Gradient Elution): If you are using a single solvent system (isocratic elution), switch to a gradient. Start with a low-polarity mobile phase and gradually increase the percentage of the polar solvent. This can effectively separate compounds with close Rfs.[5]
-
Change Solvent Selectivity: The "selectivity" of a solvent refers to its specific intermolecular interactions (e.g., hydrogen bond donating/accepting, dipole interactions). If a Hexane/Ethyl Acetate system fails, try a completely different system. Toluene/Acetone or Dichloromethane/Methanol offer different selectivity and may resolve the compounds.
-
| Solvent System Component | Role & Properties | Common Pairing |
| Hexanes/Heptanes | Non-polar; weak eluting strength. | Ethyl Acetate |
| Toluene | Non-polar with pi-stacking capability. Can offer different selectivity for aromatic compounds. | Acetone or Ethyl Acetate |
| Dichloromethane (DCM) | Medium polarity; good solvent for many organics. Can be slow to run.[5] | Methanol or Ethyl Acetate |
| Ethyl Acetate (EtOAc) | Polar aprotic; strong hydrogen bond acceptor. | Hexanes |
| Methanol (MeOH) | Highly polar protic; strong eluting strength. | Dichloromethane |
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, changing the stationary phase provides a completely different separation mechanism.
-
Reverse-Phase (C18): Separation is based on hydrophobicity. This is highly effective if your impurity has a different polarity/logP from your product. The mobile phase is typically polar (e.g., Water/Acetonitrile or Water/Methanol).
-
Cyano- or Diol-bonded Phases: These offer intermediate polarity and different selectivity compared to standard silica.
-
Issue 3: Low Recovery or On-Column Degradation
Q: I'm losing a significant amount of my compound during chromatography. My collected fractions contain new, more polar impurities. What's happening?
A: This suggests your compound is not stable to the stationary phase, which is most often due to the acidity of silica gel.[3] The combination of a slightly acidic surface and a long residence time on the column can catalyze decomposition.
Solutions:
-
Confirm Instability with 2D TLC: Before running a large-scale column, test your compound's stability on the silica.
Protocol: 2D TLC for Stability Assessment
-
Obtain a square TLC plate (e.g., 10x10 cm).
-
Spot your crude sample mixture in the bottom-left corner of the plate.
-
Develop the plate in a suitable solvent system.
-
Remove the plate and dry it completely. Mark the solvent front.
-
Rotate the plate 90 degrees counter-clockwise, so the line of separated spots is now at the bottom.
-
Develop the plate again in the same solvent system.
-
Analysis: If all compounds are stable, they will appear on a 45-degree diagonal line from the origin. If your target compound is decomposing on the silica, new spots will appear vertically above it, off the diagonal.[3]
-
-
Deactivate the Silica: As with peak tailing, adding 1-2% TEA to the eluent can neutralize the silica surface and prevent acid-catalyzed degradation.[5]
-
Minimize Contact Time:
-
Use Flash Chromatography: Apply positive pressure to run the column faster, reducing the time your compound spends in contact with the silica.
-
Load Sample Carefully: Load the sample in a minimal volume of solvent to start with a tight band, which improves separation and reduces elution time.[5]
-
Troubleshooting Crystallization
Crystallization is often the final and most critical step to achieve high purity.
Q: My compound won't crystallize from any solvent I try. It just oils out or remains in solution.
A: Successful crystallization requires finding a solvent system where the compound is soluble when hot but poorly soluble when cold.
Solutions:
-
Systematic Solvent Screening: Test solubility in a range of solvents with varying polarities (e.g., Hexanes, Toluene, Ethyl Acetate, Acetone, Isopropanol, Ethanol, Water). Place a few milligrams of your purified oil in a small vial and add the solvent dropwise. Look for a solvent that requires heating to dissolve the compound completely.
-
Use a Co-Solvent System (Anti-Solvent): This is a powerful technique when a single solvent fails.
-
Protocol:
-
Dissolve your compound in a minimal amount of a "good" solvent (one in which it is very soluble).
-
Slowly add a miscible "anti-solvent" (one in which your compound is insoluble) dropwise until the solution becomes faintly cloudy (turbid).
-
Add one or two drops of the "good" solvent to clarify the solution.
-
Allow the vial to cool slowly. You can introduce a scratch on the inside of the vial with a glass rod to initiate crystal growth.
-
Common Co-Solvent Pairs:
-
Dichloromethane / Hexanes
-
Ethyl Acetate / Hexanes
-
Methanol / Water
-
Acetone / Water
-
-
Ensure High Initial Purity: Crystallization works best on material that is already >90-95% pure. If your material is heavily contaminated, impurities can inhibit the formation of a crystal lattice. Perform an initial chromatographic cleanup first.
Purity Assessment
Q: I have a pure-looking solid after crystallization. How can I be certain of its purity?
A: Visual inspection is not enough. A combination of analytical techniques is required to confirm purity and structure.[]
-
Chromatographic Analysis (HPLC/UPLC): This is the gold standard for purity assessment. A high-performance liquid chromatography analysis can detect impurities at very low levels (<0.1%). The analysis should show a single major peak for your compound.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR not only confirm the structure of your compound but can also reveal the presence of solvent or other proton-bearing impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound. LC-MS is particularly powerful as it combines the separation power of HPLC with the detection power of MS.[8]
-
Elemental Analysis (CHN): Determines the percentage of Carbon, Hydrogen, and Nitrogen in your sample. For a pure compound, the experimental values should be within ±0.4% of the theoretical values.
General Purification & Analysis Workflow
Caption: A high-level workflow for purification and analysis.
References
-
Kubias, P., Storch, J., & Císařová, I. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Omega. Available at: [Link]
-
ResearchGate. (2023). (PDF) Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. Available at: [Link]
-
SIELC Technologies. 2-(3-Thienyl)pyridine. Available at: [Link]
-
Elsayed, M. A., et al. (2018). Design, Synthesis, and Structural Elucidation of New Pyridine and Thienopyridine Derivatives. Journal of Heterocyclic Chemistry. Available at: [Link]
-
University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. Available at: [Link]
-
ATSDR. (2015). Analytical Methods for Pyridine. Available at: [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]
-
Der Pharma Chemica. (2012). Synthesis and characterization of process related impurities of an anti-tuberculosis drug-Prothionamide. Available at: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. Available at: [Link]
-
Salah, N., et al. (2025). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports. Available at: [Link]
Sources
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- 2. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chromatography [chem.rochester.edu]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Purification [chem.rochester.edu]
- 7. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: 6-Thien-2-ylpyridine-2-carboxylic acid Synthesis
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Welcome to the technical support center for the synthesis of 6-Thien-2-ylpyridine-2-carboxylic acid and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during synthesis. Our goal is to equip you with the expertise to identify, understand, and mitigate the formation of byproducts, ensuring the integrity and purity of your target compound.
Introduction: The Synthetic Challenge
The synthesis of this compound, a valuable building block in medicinal chemistry and materials science, often involves multi-step reaction sequences.[1] While various synthetic routes can be employed, the formation of impurities and byproducts is a common challenge that can complicate purification and compromise final product quality. This guide will focus on the most prevalent issues, providing a mechanistic understanding of byproduct formation and practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: My reaction to form this compound from 6-bromo-2-cyanopyridine and 2-thienylboronic acid is showing multiple spots on TLC, with one major impurity. What is the likely identity of this byproduct?
A1: A common byproduct in this reaction is the amide intermediate, 6-Thien-2-ylpyridine-2-carboxamide . The final step of the synthesis is often the hydrolysis of a nitrile to a carboxylic acid. This hydrolysis proceeds through an amide intermediate.[2][3][4] If the hydrolysis conditions (e.g., reaction time, temperature, or concentration of acid/base) are insufficient, the reaction can stall at the amide stage.
Troubleshooting Steps:
-
Extend Reaction Time/Increase Temperature: Ensure the hydrolysis is driven to completion by increasing the reaction time or temperature, within the stability limits of your product.
-
Optimize Reagent Concentration: If using acid or base catalysis, ensure the concentration is sufficient to facilitate complete hydrolysis of both the nitrile and the intermediate amide.[5]
-
Analytical Confirmation: Characterize the byproduct using techniques like ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the presence of the amide functional group.
Q2: I'm observing a significant amount of a non-polar byproduct in my palladium-catalyzed cross-coupling reaction to form the 6-thien-2-ylpyridine backbone. What could this be?
A2: This is likely due to homocoupling of the 2-thienylboronic acid, resulting in the formation of 2,2'-bithiophene . Homocoupling is a known side reaction in palladium-catalyzed cross-coupling reactions, particularly with electron-rich boronic acids like 2-thienylboronic acid.[6]
Causality and Prevention:
-
Mechanism: Homocoupling can occur through several pathways, including a reaction between two molecules of the organoborane reagent or through a palladium-catalyzed cycle that does not involve the aryl halide.
-
Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can often suppress homocoupling by favoring the desired cross-coupling pathway.
-
Reaction Conditions:
-
Base: The strength and type of base can influence the rate of homocoupling. A thorough screen of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is recommended.
-
Solvent: The solvent can affect catalyst stability and reactivity.[7] Aprotic solvents like dioxane or toluene are commonly used.
-
Degassing: Rigorous degassing of the reaction mixture is crucial to prevent oxidation of the Pd(0) catalyst and phosphine ligands, which can lead to catalyst deactivation and increased side reactions.[8]
-
Q3: After purification, my final product, this compound, is slowly degrading, and I see a new, less polar spot on TLC over time. What is happening?
A3: The likely culprit is decarboxylation , leading to the formation of 2-(Thiophen-2-yl)pyridine . Pyridine-2-carboxylic acids are susceptible to decarboxylation, especially when heated or in the presence of certain catalysts.[9][10][11][12] The stability of the resulting carbanion intermediate at the 2-position of the pyridine ring facilitates this process.
Mitigation Strategies:
-
Storage: Store the purified compound in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., argon or nitrogen).[1]
-
Avoid Excessive Heat: During purification (e.g., recrystallization or distillation), use the minimum temperature required to avoid thermally induced decarboxylation.
-
pH Control: The rate of decarboxylation can be pH-dependent. Storing the compound in a neutral or slightly acidic environment may improve stability.
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed analysis of potential byproducts and a systematic approach to their identification and elimination.
Byproduct Identification Workflow
When encountering an unknown impurity, a systematic analytical approach is essential. The following workflow outlines the key steps for identification.
Caption: Workflow for Byproduct Identification.
Common Byproducts and Their Formation Mechanisms
| Byproduct | Potential Source Reaction | Formation Mechanism | Prevention Strategies |
| 6-Thien-2-ylpyridine-2-carboxamide | Nitrile Hydrolysis | Incomplete hydrolysis of the nitrile group to the carboxylic acid. The reaction proceeds via an amide intermediate which can be isolated if the reaction is not driven to completion.[2][3][4] | Increase reaction time, temperature, or concentration of the hydrolyzing agent (acid or base). Monitor reaction progress by TLC or LC-MS. |
| 2,2'-Bithiophene | Palladium-Catalyzed Cross-Coupling | Homocoupling of the 2-thienylboronic acid reagent.[6] This is a common side reaction in Suzuki-Miyaura couplings, especially with electron-rich boronic acids. | Optimize catalyst and ligand system (e.g., use of bulky, electron-rich phosphine ligands). Screen different bases and solvents. Ensure rigorous degassing of the reaction mixture.[7][8] |
| 2-(Thiophen-2-yl)pyridine | Decarboxylation of Final Product | Loss of CO₂ from the carboxylic acid group, often promoted by heat. The resulting 2-pyridyl carbanion is stabilized by the nitrogen atom.[9][10][11][12] | Avoid excessive heat during workup and purification. Store the final product in a cool, dark, and inert environment.[1] |
| 6,6'-Bipyridine-2-carboxylic acid | Palladium-Catalyzed Cross-Coupling | Homocoupling of the starting aryl halide (e.g., 6-bromo-pyridine-2-carboxylic acid derivative). | Similar to preventing boronic acid homocoupling, optimization of the catalyst system and reaction conditions is key. |
| Protodeboronation Product (Thiophene) | Palladium-Catalyzed Cross-Coupling | Reaction of the boronic acid with a proton source in the reaction mixture, leading to the formation of thiophene. | Use anhydrous solvents and reagents. The choice of base can also influence the rate of protodeboronation. |
Experimental Protocols
Protocol 1: Analytical Workflow for Byproduct Identification
-
Initial Analysis (TLC/LC-MS):
-
Dissolve a small sample of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate, dichloromethane).
-
Spot the solution on a TLC plate and develop it using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). Visualize the spots under UV light and/or with a staining agent.
-
Inject a diluted sample of the crude mixture into an LC-MS to determine the mass-to-charge ratio (m/z) of the main product and any significant impurities.
-
-
Isolation (Preparative TLC or Column Chromatography):
-
Based on the TLC analysis, perform preparative TLC or column chromatography on the crude material to isolate the byproduct(s) of interest.
-
Collect fractions and analyze them by TLC to identify those containing the pure byproduct.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
-
Structural Characterization:
-
NMR Spectroscopy: Dissolve the isolated byproduct in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D NMR (COSY, HSQC) spectra.
-
Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) to determine the exact mass and elemental composition of the byproduct.
-
FT-IR Spectroscopy: Acquire an FT-IR spectrum to identify key functional groups (e.g., C=O stretch for an amide, N-H stretch).
-
-
Data Interpretation:
-
Analyze the collected spectroscopic and spectrometric data to elucidate the structure of the byproduct. Compare the data with known literature values if available.
-
Logical Relationships in Byproduct Formation
The following diagram illustrates the relationship between the desired reaction pathway and the formation of common byproducts.
Caption: Reaction Pathways and Byproduct Formation.
References
-
Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. Retrieved from [Link]
-
LibreTexts Chemistry. (2021). 20.7: Chemistry of Nitriles. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
-
American Chemical Society. (1972). Decarboxylation of 5-substituted 2-pyridinecarboxylic acids. Retrieved from [Link]
-
Finance Fusion. (2025). 5 Nitrile Hydrolysis Steps. Retrieved from [Link]
-
Canadian Science Publishing. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
-
ResearchGate. (1972). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. Retrieved from [Link]
-
National Institutes of Health. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. Retrieved from [Link]
-
White Rose Research Online. (2018). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
-
YouTube. (2018). Common cross coupling reactions. Retrieved from [Link]
-
Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings | Organic Chemistry II. Retrieved from [Link]
-
Organic Chemistry Portal. (2000). Thiol Ester-Boronic Acid Coupling. A Mechanistically Unprecedented and General Ketone Synthesis. Retrieved from [Link]
-
MDPI. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Thiophene-Based Boronic Acids: A Comprehensive Guide for Organic Synthesis. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. Retrieved from [Link]
- Google Patents. (1987). EP0221023A2 - Process for the preparation of pyridine-2-carboxylic-acid derivatives and 1....
-
PubChem. (n.d.). 6-[6-(6-Carboxypyridin-2-YL)pyridin-2-YL]pyridine-2-carboxylic acid. Retrieved from [Link]
- Google Patents. (2009). CN101602715A - The synthetic method of 2-pyridine carboxylic acid.
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 5. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
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- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Optimizing the Synthesis of 6-Thien-2-ylpyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 6-Thien-2-ylpyridine-2-carboxylic acid. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions to help you increase the yield and purity of your synthesis. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to address the common challenges encountered during this multi-step synthesis.
I. Synthesis Overview and Key Challenges
The synthesis of this compound typically involves a cross-coupling reaction to form the C-C bond between the pyridine and thiophene rings, followed by the hydrolysis of an ester to yield the final carboxylic acid. Each of these steps presents unique challenges that can impact the overall yield.
The primary hurdles in this synthesis are:
-
Low yields in the cross-coupling step: The 2-pyridyl group can be a challenging nucleophile in cross-coupling reactions, often leading to instability and poor reactivity of the organometallic reagents.[1]
-
Inefficient hydrolysis of the picolinate ester: Steric hindrance around the carboxylic acid group on the pyridine ring can make the hydrolysis of the corresponding ester challenging.[2]
-
Purification difficulties: The separation of the desired product from starting materials and byproducts can be complex.
Below is a visual representation of a common synthetic route.
Caption: General synthetic workflow for this compound.
II. Troubleshooting Guide: Question & Answer Format
This section addresses specific problems you may encounter during your synthesis and provides actionable solutions.
Cross-Coupling Step (e.g., Suzuki or Negishi Coupling)
Q1: My Suzuki/Negishi coupling reaction is giving a low yield of the desired 6-thien-2-ylpyridine-2-carboxylate ester. What are the likely causes and how can I improve it?
A1: Low yields in this step are common and can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and ligand is critical. For challenging couplings involving heteroaromatics, electron-rich and bulky phosphine ligands can inhibit undesirable side reactions and improve yields.[3] Consider screening different catalyst/ligand combinations.
| Catalyst/Ligand System | Key Characteristics | Recommended Application |
| Pd(PPh₃)₄ | Standard, widely used catalyst. | Good starting point, but may not be optimal for this specific transformation. |
| Pd₂(dba)₃ with SPhos or XPhos | Bulky, electron-rich ligands. | Often improve yields in challenging cross-couplings by promoting reductive elimination. |
| Pd(dppf)Cl₂ | Ferrocene-based ligand. | Can be effective for heteroaromatic couplings. |
-
Base Selection (for Suzuki Coupling): The choice of base is crucial for the transmetalation step. A weaker base may not be sufficient, while a very strong base can lead to side reactions. A common strategy is to screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.
-
Reaction Conditions:
-
Temperature: Ensure the reaction is heated sufficiently. Microwave irradiation can sometimes improve yields and reduce reaction times compared to conventional heating.[4]
-
Solvent: The choice of solvent can significantly impact the reaction. A mixture of an organic solvent (like dioxane, THF, or toluene) and water is typically used for Suzuki couplings. For Negishi couplings, anhydrous solvents like THF or DMF are essential.
-
Degassing: Thoroughly degas your reaction mixture to remove oxygen, which can deactivate the palladium catalyst.
-
Q2: I am observing significant amounts of homocoupling of my thiophene boronic acid. How can I minimize this side reaction?
A2: Homocoupling is a common side reaction, especially if the cross-coupling is sluggish. To address this:
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the thiophene boronic acid. A large excess can promote homocoupling.
-
Slow Addition: Add the boronic acid solution slowly to the reaction mixture to maintain a low concentration, which can disfavor the homocoupling pathway.
-
Optimize Catalyst and Ligand: As mentioned previously, a well-chosen ligand can accelerate the desired cross-coupling, outcompeting the homocoupling reaction.
Hydrolysis Step
Q3: The hydrolysis of my methyl 6-(thiophen-2-yl)picolinate is incomplete, even after prolonged reaction times. What can I do to drive the reaction to completion?
A3: The ester group at the 2-position of the pyridine ring can be sterically hindered, making hydrolysis difficult. Here are several strategies to improve the efficiency of this step:
-
Choice of Base: While NaOH is commonly used, lithium hydroxide (LiOH) is often more effective for the saponification of hindered esters.[5] The smaller size of the lithium cation can better coordinate with the carbonyl oxygen.
-
Solvent System: Using a co-solvent system can improve the solubility of the ester and facilitate the reaction. A mixture of THF/water or dioxane/water is often more effective than water alone.
-
Temperature: Increasing the reaction temperature will increase the rate of hydrolysis. Refluxing the reaction mixture is a common practice.
-
Acidification: After the basic hydrolysis, it is crucial to carefully acidify the reaction mixture to protonate the carboxylate and precipitate the desired carboxylic acid.[5][6] The pH should be adjusted to the isoelectric point of the product, which is typically around 3-4 for pyridine carboxylic acids.[7]
Q4: During the workup of the hydrolysis, I am losing a significant amount of my product. How can I improve the isolation yield?
A4: Product loss during workup is a frequent issue. Consider the following:
-
Precipitation and Filtration: Ensure the aqueous solution is sufficiently cooled after acidification to maximize precipitation of the product before filtration.
-
Extraction: If the product has some solubility in the aqueous layer, perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) after acidification.
-
Evaporation to Dryness: In some cases, if the product is highly water-soluble, it may be necessary to evaporate the aqueous solution to dryness and then extract the desired product from the resulting solid mixture with an organic solvent.[8]
III. Detailed Experimental Protocols
The following are example protocols that can be adapted and optimized for your specific laboratory conditions.
Protocol 1: Negishi Cross-Coupling
-
To a dry, nitrogen-flushed flask, add methyl 2-bromopicolinate (1.0 equiv), a palladium catalyst such as Pd₂(dba)₃ (0.02 equiv), and a ligand like SPhos (0.05 equiv).
-
Add anhydrous THF as the solvent.
-
In a separate flask, prepare the 2-thienylzinc chloride reagent by reacting 2-bromothiophene with n-butyllithium followed by the addition of zinc chloride.
-
Slowly add the 2-thienylzinc chloride solution (1.2 equiv) to the reaction mixture at room temperature.
-
Heat the reaction to reflux and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Saponification (Hydrolysis)
-
Dissolve the methyl 6-(thiophen-2-yl)picolinate (1.0 equiv) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add an excess of lithium hydroxide (3-5 equiv).
-
Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and carefully add concentrated HCl dropwise with stirring until the pH is approximately 3.5.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to obtain the this compound.
IV. Frequently Asked Questions (FAQs)
Q: Can I use a one-pot procedure for the synthesis?
A: While one-pot syntheses of substituted pyridines have been reported, a stepwise approach for this particular molecule is generally more reliable for achieving high purity and yield, especially on a larger scale.[9]
Q: What is the best way to purify the final product?
A: Recrystallization is often the most effective method for purifying the final carboxylic acid. Suitable solvents for recrystallization include ethanol, methanol, or a mixture of ethanol and water. If recrystallization is not sufficient, column chromatography on silica gel using a mobile phase of dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic acid can be employed.
Q: Are there alternative synthetic routes to consider?
A: Yes, other methods for synthesizing pyridine carboxylic acids include the oxidation of the corresponding alkylpyridines or the hydrolysis of cyanopyridines.[8][10] However, the cross-coupling approach is generally preferred for its versatility in introducing a variety of substituents.
V. Troubleshooting Logic Diagram
Caption: A troubleshooting decision tree for increasing synthesis yield.
VI. References
-
Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. Metal ion promoted hydroxide ion and water catalyzed reactions. Journal of the American Chemical Society. [Link]
-
Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters. [Link]
-
Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of β,β-Disubstituted Ketones. Bucknell Digital Commons. [Link]
-
The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition. [Link]
-
Optimization of Negishi coupling reaction of 2 a.[a]. ResearchGate. [Link]
-
Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Preparation and Reactions of 2,6-Di-t-butylpyridine and Related Hindered Bases. A Case of Steric Hindrance toward the Proton. Journal of the American Chemical Society. [Link]
-
Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. National Institutes of Health. [Link]
-
Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. [Link]
-
21.6 Chemistry of Esters. LibreTexts Chemistry. [Link]
-
Hydrolysis of Esters. University of Calgary. [Link]
-
Process for producing pyridine carboxylic acids. Google Patents.
-
The synthetic method of 2-pyridine carboxylic acid. Google Patents.
-
Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. MDPI. [Link]
-
Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities. PubMed. [Link]
-
Process for the preparation of pyridine-2-carboxylic-acid derivatives and 1-amino-1,4-dihydropyridine-2-carboxylic-acid derivatives. Google Patents.
-
Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications. National Institutes of Health. [Link]
-
Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. ChemRxiv. [Link]
-
Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. ResearchGate. [Link]
-
Preparation method of 2, 6-pyridinedicarboxylic acid. Google Patents.
-
Process for the production of pyridine carboxylic acids. Google Patents.
Sources
- 1. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. "Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of" by Cami Berlin [digitalcommons.bucknell.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. US3657259A - Process for the production of pyridine carboxylic acids - Google Patents [patents.google.com]
- 8. CN101602715A - The synthetic method of 2-pyridine carboxylic acid - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]
preventing decomposition of 6-Thien-2-ylpyridine-2-carboxylic acid during reactions
Welcome to the technical support center for 6-Thien-2-ylpyridine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on handling this versatile building block and preventing its decomposition during critical chemical transformations. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the success and integrity of your experiments.
I. Understanding the Stability of this compound
This compound is a bifunctional molecule featuring a pyridine-2-carboxylic acid moiety, which is prone to decarboxylation under certain conditions, and a thiophene ring that influences the electronic properties and stability of the entire structure. The primary decomposition pathway of concern is decarboxylation, the loss of carbon dioxide from the carboxylic acid group. This process is often promoted by heat and specific pH conditions.
The presence of the electron-rich thiophene ring and the nitrogen atom in the pyridine ring can stabilize the molecule, but also create a complex reactive environment. Understanding the factors that trigger decomposition is the first step toward preventing it.
II. Troubleshooting Guide: Preventing Decomposition in Reactions
This guide addresses common problems encountered when using this compound in chemical reactions, particularly in amide bond formation, a frequent application for this molecule.
Problem 1: Low or no yield of the desired product, with evidence of starting material decomposition.
-
Symptom: TLC or LC-MS analysis shows the disappearance of the starting material without the formation of the expected product. You may observe the formation of a lower molecular weight byproduct, likely the decarboxylated compound (2-thienylpyridine).
-
Root Cause Analysis: The most probable cause is thermally or chemically induced decarboxylation. High reaction temperatures, prolonged reaction times, or inappropriate reaction conditions can all lead to the loss of the carboxylic acid group.
-
Solution Workflow:
-
Lower the Reaction Temperature: Many reactions, especially those involving the activation of the carboxylic acid, can proceed at lower temperatures. For instance, amide coupling reactions using standard coupling agents can often be run at room temperature or even 0 °C.
-
Optimize the Activating Agent: The choice of activating agent for the carboxylic acid is critical.
-
Avoid Harsh Reagents: Reagents like thionyl chloride (SOCl₂), while effective for forming acid chlorides, often require elevated temperatures and can lead to side reactions, including chlorination of the pyridine ring.[1][2]
-
Utilize Modern Coupling Agents: Peptide coupling reagents are designed to work under mild conditions and are generally more suitable.
-
-
Control the pH: The stability of pyridine carboxylic acids is pH-dependent. Both strongly acidic and strongly basic conditions can promote decarboxylation. When using a base, opt for a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) over inorganic bases.
-
Problem 2: Formation of unexpected chlorinated byproducts.
-
Symptom: Mass spectrometry analysis of the crude reaction mixture reveals the presence of a compound with a mass corresponding to the desired product plus a chlorine atom, or the starting material with a chlorine atom.
-
Root Cause Analysis: This is a known side reaction when using thionyl chloride (SOCl₂) to activate picolinic acid derivatives. The pyridine nitrogen can be activated by SOCl₂, facilitating nucleophilic attack by chloride on the pyridine ring, typically at the 4-position.[1][2]
-
Solution Workflow:
-
Cease the Use of Thionyl Chloride: The most straightforward solution is to avoid SOCl₂ altogether.
-
Alternative Activation Methods:
-
Oxalyl Chloride: If an acid chloride is necessary, oxalyl chloride with a catalytic amount of DMF is often a milder alternative to SOCl₂ and can be used at lower temperatures.
-
Peptide Coupling Reagents: As mentioned previously, these are the preferred choice for minimizing side reactions.
-
-
III. Frequently Asked Questions (FAQs)
Q1: What is the primary decomposition pathway for this compound?
A1: The primary decomposition pathway is decarboxylation, which is the loss of CO₂ from the carboxylic acid group to form 2-thienylpyridine. This is a common decomposition route for heteroaromatic carboxylic acids.[3][4] The reaction is typically facilitated by heat.
Q2: At what temperature does significant decarboxylation occur?
A2: While a precise temperature for this specific molecule is not widely published, as a general rule for pyridine-2-carboxylic acids, thermal decomposition can become significant at temperatures above 100-150°C, especially in solution. However, decomposition can be catalyzed and occur at lower temperatures depending on the reaction conditions.
Q3: How does the thiophene ring affect the stability of the molecule?
A3: The thiophene ring is an electron-rich aromatic system. Its presence can influence the electronic density of the pyridine ring. Compared to other five-membered heterocycles like furan, thiophene is more aromatic and generally more stable. This increased aromaticity can make the C-C bond between the pyridine ring and the carboxyl group more robust compared to less aromatic systems, potentially making it more resistant to decarboxylation under certain conditions.[5]
Q4: I am planning an amide coupling reaction. Which coupling agent do you recommend to minimize decomposition?
A4: For amide coupling reactions with this compound, we strongly recommend using peptide coupling reagents that operate under mild conditions. Excellent choices include:
| Coupling Reagent | Common Additive | Base Recommendation | Key Advantages |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | None required | DIPEA | High efficiency, fast reaction times, low racemization.[6] |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | HOBt (1-Hydroxybenzotriazole) | DIPEA | Reduces racemization and side reactions.[7] |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt or DMAP (catalytic) | None often needed, or DIPEA | Water-soluble byproducts, easy workup.[7] |
| DCC (N,N'-Dicyclohexylcarbodiimide) | HOBt | DIPEA | Cost-effective, but byproduct (DCU) can be difficult to remove.[8] |
Q5: Can I use a strong base like sodium hydroxide to deprotonate the carboxylic acid before a reaction?
A5: It is generally not recommended to use strong inorganic bases like NaOH. The formation of the carboxylate salt can sometimes facilitate decarboxylation, especially with heating. It is better to use a non-nucleophilic organic base like DIPEA or triethylamine (TEA) in situ during the coupling reaction. These bases will facilitate the reaction without strongly promoting decomposition.
IV. Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol provides a reliable method for forming amides from this compound while minimizing the risk of decomposition.
Materials:
-
This compound
-
Amine of choice
-
HATU
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
To a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Dissolve the acid in anhydrous DMF.
-
Add the amine (1.1 equivalents).
-
In a separate vial, dissolve HATU (1.2 equivalents) in a small amount of anhydrous DMF.
-
Add the HATU solution to the reaction mixture.
-
Finally, add DIPEA (2.5 equivalents) dropwise to the reaction mixture at 0°C (ice bath).
-
Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Diagram of Amide Coupling Workflow
Caption: Workflow for amide coupling using HATU.
V. Visualizing Decomposition Pathways
The primary concern is the decarboxylation of the starting material, which can be triggered by excessive heat or harsh chemical conditions. Another potential issue, particularly with activating agents like thionyl chloride, is ring chlorination.
Diagram of Potential Decomposition Pathways
Caption: Competing reaction pathways for this compound.
By understanding these potential pitfalls and employing the recommended strategies and protocols, you can significantly improve the success rate of your reactions involving this compound and avoid unwanted decomposition.
VI. References
-
Lu, P., Sanchez, C., Cornella, J., & Larrosa, I. (2009). A simple and highly efficient protodecarboxylation of various heteroaromatic carboxylic acids is catalyzed by Ag2CO3 and AcOH in DMSO. Organic Letters, 11(24), 5710–5713. [Link]
-
Wikipedia. (2024). Decarboxylation. [Link]
-
In-depth lecture on the decarboxylation of five-membered heterocycles. (2020). Decarboxylation of five-membered Heterocycles: Complete mechanism and role of Resonance energy. [Link]
-
Leggio, A., Belsito, E. L., De Luca, G., Di Gioia, M. L., Leotta, V., Romio, E., Siciliano, C., & Liguori, A. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 6(40), 34468–34475. [Link]
-
Chandrasekhar, K. B., et al. (2017). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ChemistrySelect, 2(25), 7706-7710. [Link]
-
Aapptec. (n.d.). Coupling Reagents. [Link]
-
Scribd. (n.d.). Synthesis and Structural Characterisation of Amides From Picolinic Acid and Pyridine 2 6 Dicarboxylic Acid. [Link]
-
Gatade, V. M., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13(2), 133-146. [Link]
-
PubMed. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports, 5, 9950. [Link]
-
YouTube. (2021). 20.10 Synthesis and Reactions of Amides | Organic Chemistry. [Link]
-
ResearchGate. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. [Link]
-
ResearchGate. (2017). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. [Link]
-
Aapptec. (n.d.). Coupling Reagents for Peptide Synthesis. [Link]
Sources
Technical Support Center: Enhancing the Solubility of 6-Thien-2-ylpyridine-2-carboxylic Acid for Synthetic Reactions
Welcome to the technical support guide for 6-Thien-2-ylpyridine-2-carboxylic acid (CAS 887981-86-4). This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, chemists, and drug development professionals who encounter solubility challenges with this versatile heterocyclic building block. Our goal is to equip you with the foundational knowledge and practical techniques to overcome these issues and ensure the success of your chemical reactions.
Introduction to the Challenge
This compound is a valuable intermediate in medicinal chemistry and materials science, prized for its unique hybrid scaffold combining pyridine and thiophene rings[1]. However, its planar, aromatic structure and potential for strong intermolecular hydrogen bonding in the solid state often lead to poor solubility in common organic solvents. This can hinder reaction kinetics, complicate workups, and ultimately impact yield and purity. This guide will walk you through a logical progression of strategies to effectively solubilize this compound for various synthetic transformations, particularly for common reactions like amide bond formation.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in standard reaction solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF)?
The limited solubility of this compound stems from a combination of its molecular structure and solid-state properties. As a crystalline solid, significant energy (crystal lattice energy) must be overcome for the solvent to surround individual molecules[2]. The molecule possesses both a hydrogen bond donor (the carboxylic acid -OH) and multiple hydrogen bond acceptors (the pyridine nitrogen and carbonyl oxygens). This allows for strong, stable intermolecular interactions in the crystal lattice. Solvents like DCM and THF are not polar enough and are poor hydrogen bond donors, making them insufficient to break down this stable structure. More polar, aprotic solvents like DMF and DMSO are generally more effective.
Q2: What is the first and simplest step I should take to improve solubility?
Before modifying the chemical environment, always start with physical methods.
-
Heating: Gently warming the mixture can often provide the energy needed to overcome the crystal lattice forces and dissolve the compound. Always check the thermal stability of your other reagents before heating.
-
Solvent Volume: Ensure you are using a sufficient volume of solvent. A concentration of 0.1 M is a reasonable starting point for many reactions. Attempting to run reactions at very high concentrations (>0.5 M) with poorly soluble materials is often unsuccessful.
-
Systematic Solvent Screening: Test the solubility in a small panel of common, polar aprotic solvents. See Protocol 1 for a systematic approach.
Q3: Can I use a base to dissolve the acid? Which one should I choose for an amide coupling reaction?
Yes, this is one of the most effective strategies. Adding a base deprotonates the carboxylic acid to form its corresponding carboxylate salt. This charged species is significantly more polar and, therefore, more soluble in polar solvents[3][4].
The choice of base is critical and depends on your reaction.
-
For Amide Coupling (e.g., with EDC/HATU): You must use a non-nucleophilic organic base. Strong inorganic bases like NaOH or K₂CO₃ can hydrolyze your coupling agents or cause unwanted side reactions. The best choices are tertiary amines such as Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) . These bases are strong enough to deprotonate the carboxylic acid but are too sterically hindered to act as nucleophiles. Typically, 1.0 to 1.2 equivalents are used. See Protocol 2 for a detailed example.
-
For Other Reactions: If your reaction is tolerant to inorganic bases, salts can be pre-formed using reagents like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). The isolated salt can then be used in the subsequent reaction.
Q4: What is a co-solvent, and how can it help?
A co-solvent is a small amount of a secondary solvent added to the primary reaction solvent to improve the solubility of a reagent[5]. For this compound, if it is poorly soluble in a solvent like acetonitrile (ACN), adding 5-10% (v/v) of a more effective solvent like DMF or DMSO can create a solvent mixture that keeps all components in the solution phase. It has also been observed that a small amount of water can sometimes enhance the solubility of carboxylic acids in certain organic solvents[6][7]. However, water must be used with caution as it can interfere with many reactions (e.g., by hydrolyzing coupling agents or acid chlorides).
Q5: My acid dissolves with a base, but it precipitates again when I add my amine hydrochloride salt. What is happening?
This is a common issue related to acid-base chemistry. When you add an amine hydrochloride salt (Amine-HCl) to your solution containing the deprotonated carboxylate, a proton exchange can occur. The carboxylate can be re-protonated by the Amine-HCl, causing your starting material to crash out of solution.
-
Solution: Add an extra equivalent of your non-nucleophilic base (like DIPEA) to neutralize the hydrochloride salt of the amine. For example, if you use 1.1 eq of your acid and 1.0 eq of your Amine-HCl, you should use at least 2.1 eq of DIPEA: 1.1 eq to form the carboxylate salt and 1.0 eq to free-base the amine.
Troubleshooting Guide
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Compound remains a solid precipitate in the reaction flask. | 1. Inappropriate solvent choice.2. Insufficient solvent volume.3. Low temperature. | 1. Switch to a more polar aprotic solvent (DMF, DMSO, NMP). See Table 1 .2. Increase solvent volume to achieve a lower concentration (e.g., 0.05-0.1 M).3. Gently heat the mixture with stirring. |
| Compound dissolves initially but precipitates after adding other reagents (e.g., coupling agent, amine salt). | 1. Change in solution polarity.2. Re-protonation of the carboxylate by an acidic reagent (e.g., an amine hydrochloride salt).3. The newly formed activated ester is less soluble. | 1. Add a co-solvent (e.g., 5-10% DMF) to the main solvent.2. Add an additional equivalent of a non-nucleophilic base (e.g., DIPEA) to neutralize the acidic reagent.3. Add reagents slowly at a slightly elevated temperature to maintain solubility. |
| Reaction is sluggish or incomplete despite the compound appearing to be dissolved. | A significant portion of the acid may be in a fine suspension, not truly dissolved, leading to poor reaction kinetics. | 1. Confirm true dissolution by observing the clarity of the solution against a light source.2. Employ the salt formation strategy (Protocol 2 ) to ensure the acid is fully available in solution.3. Increase reaction temperature if compatible with other reagents. |
Data & Protocols
Data Presentation
Table 1: General Solubility Profile of this compound
This data is compiled based on the chemical properties of the scaffold and general principles for heterocyclic carboxylic acids. Experimental verification is recommended.
| Solvent | Abbreviation | Type | Predicted Solubility | Notes |
| Water | H₂O | Polar Protic | Poor (at neutral pH) | Solubility increases significantly at pH > 7[8]. |
| Methanol / Ethanol | MeOH / EtOH | Polar Protic | Slightly Soluble | May form esters upon prolonged heating. |
| Dichloromethane | DCM | Apolar | Poor | Insufficient polarity to dissolve the compound. |
| Tetrahydrofuran | THF | Polar Aprotic | Poor to Slight | Often requires heating. |
| Acetonitrile | ACN | Polar Aprotic | Poor to Slight | Often requires heating. |
| N,N-Dimethylformamide | DMF | Polar Aprotic | Soluble | A good first choice for many reactions. |
| Dimethyl sulfoxide | DMSO | Polar Aprotic | Soluble | Excellent solvent, but can be difficult to remove and may interfere with some oxidative reactions. |
| N-Methyl-2-pyrrolidone | NMP | Polar Aprotic | Soluble | High boiling point, useful for high-temperature reactions. |
Table 2: Comparison of Common Bases for In Situ Salt Formation
| Base | pKa (Conjugate Acid) | Class | Key Advantages | Potential Issues & Incompatibilities |
| Triethylamine (TEA) | ~10.7 | Tertiary Amine | Inexpensive, common lab reagent. | Can sometimes act as a nucleophile; can promote racemization in sensitive substrates. |
| Diisopropylethylamine (DIPEA) | ~11.0 | Hindered Amine | Non-nucleophilic due to steric bulk. Ideal for amide couplings[9]. | Can be difficult to remove under vacuum. |
| N-Methylmorpholine (NMM) | ~7.4 | Cyclic Amine | Less basic than TEA/DIPEA, which can be beneficial for sensitive substrates. | May not be strong enough to fully deprotonate less acidic carboxylic acids. |
| Potassium Carbonate (K₂CO₃) | ~10.3 (pKa of HCO₃⁻) | Inorganic Base | Inexpensive, easy to remove via filtration. | Heterogeneous in many organic solvents. Can be too harsh for sensitive functional groups. Not ideal for standard amide couplings. |
Visualization of Solubility Strategies
A logical workflow for addressing solubility issues is crucial for efficient experimentation.
Caption: Decision workflow for troubleshooting solubility.
Caption: Mechanism of solubility enhancement via salt formation.
Experimental Protocols
Protocol 1: Systematic Solvent Screening on a Microscale
Objective: To efficiently identify a suitable solvent for this compound before committing to a large-scale reaction.
Materials:
-
This compound
-
Vials (e.g., 1-dram) with caps
-
Solvents to be tested (e.g., THF, ACN, DMF, DMSO, NMP)
-
Stir plate and small stir bars
-
Heat gun or hot plate
Procedure:
-
Weigh approximately 5 mg of the acid into each of five labeled vials.
-
Add a small magnetic stir bar to each vial.
-
To the first vial, add the first solvent dropwise while stirring at room temperature until the solid dissolves or a volume of 0.5 mL is reached (this corresponds to a concentration of ~10 mg/mL or ~0.05 M).
-
Record the volume of solvent required for dissolution. If the solid does not dissolve after adding 0.5 mL, note it as "insoluble at RT".
-
For any vials where the compound was insoluble, gently warm the mixture to 50-60 °C while stirring.
-
Record if the compound dissolves upon heating. Allow the vial to cool to room temperature to check for precipitation.
-
Repeat steps 3-6 for each solvent to be tested.
-
Compile the results in a table to select the most effective solvent system that is compatible with your planned reaction.
Protocol 2: In Situ Salt Formation for Amide Coupling Reactions
Objective: To perform an amide coupling by first solubilizing the carboxylic acid in the reaction vessel using a non-nucleophilic base. This protocol uses EDC as the coupling agent as an example[10].
Materials:
-
This compound (1.0 eq)
-
Amine or amine hydrochloride salt (1.0-1.2 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2-1.5 eq)
-
Hydroxybenzotriazole (HOBt) (0.1-1.0 eq) (Optional, but recommended to suppress side reactions and racemization)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous DMF
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry, nitrogen-flushed flask, add this compound (1.0 eq).
-
Add anhydrous DMF to achieve the desired concentration (e.g., 0.1 M).
-
Add a magnetic stir bar and begin stirring. You will likely have a slurry or suspension.
-
Add DIPEA (1.1 eq). If you are using an amine hydrochloride salt, add an additional 1.1 eq of DIPEA (for a total of 2.2 eq).
-
Stir the mixture at room temperature. The suspension should become a clear, homogeneous solution within 5-15 minutes as the carboxylate salt forms. This step is critical for ensuring the acid is available for activation.
-
Once the solution is clear, add the amine (if using the free base) and HOBt (if used).
-
Finally, add the EDC coupling agent portion-wise. An exotherm may be observed.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Proceed with your standard aqueous workup.
Causality Behind the Choices: Using an anhydrous polar aprotic solvent like DMF provides a good medium for both the polar salt and the less polar coupling reagents[9]. Adding the base before the coupling agent ensures the acid is fully dissolved and ready to be activated, preventing the reaction from stalling due to poor solubility of the starting material[11].
References
-
Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. [Link]
-
Pharma's Almanac. (2023). Enhanced Solubility through API Processing: Salt and Cocrystal Formation. [Link]
-
AAPS PharmSciTech. (2020). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]
-
ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?. [Link]
-
Advanced Drug Delivery Reviews. (2007). Salt formation to improve drug solubility. [Link]
-
UNT Digital Library. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]
-
National Center for Biotechnology Information. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
-
MDPI. (2023). Solubility and Crystallization Studies of Picolinic Acid. [Link]
-
National Center for Biotechnology Information. (2021). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
OSTI.GOV. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Thesis/Dissertation). [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024). [Link]
-
PubMed. (2007). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. [Link]
-
RSC Publishing. (2015). Co-crystals and molecular salts of carboxylic acid/pyridine complexes. [Link]
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link]
-
ResearchGate. (2023). (PDF) Solubility and Crystallization Studies of Picolinic Acid. [Link]
-
Wikipedia. (n.d.). Picolinic acid. [Link]
-
YouTube. (2022). 17.6 pH Effects on Solubility | General Chemistry. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. rjpdft.com [rjpdft.com]
- 3. researchgate.net [researchgate.net]
- 4. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 6. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 7. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Thesis/Dissertation) | OSTI.GOV [osti.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 11. hepatochem.com [hepatochem.com]
Technical Support Center: Purification of 6-Thien-2-ylpyridine-2-carboxylic Acid
Welcome to the technical support resource for the synthesis and purification of 6-Thien-2-ylpyridine-2-carboxylic acid (CAS 887981-86-4). This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with isolating this versatile heterocyclic building block. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure you achieve the highest purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound, and what are the likely impurities from these routes?
A1: The synthesis of this compound typically involves the coupling of a pre-functionalized pyridine ring with a thiophene moiety, followed by the installation or unmasking of the carboxylic acid. Two prevalent synthetic strategies are:
-
Hydrolysis of a Nitrile Precursor: A common and efficient route is the hydrolysis of 6-(thiophen-2-yl)picolinonitrile. This reaction is typically performed under strong acidic or basic conditions.
-
Starting Materials: 2-bromo-6-cyanopyridine (or 2-chloro-6-cyanopyridine), Thiophene-2-boronic acid (in a Suzuki coupling), or 2-lithiothiophene. The resulting nitrile is then hydrolyzed.
-
Potential Impurities:
-
Unreacted 6-(thiophen-2-yl)picolinonitrile: The direct precursor. Its presence indicates incomplete hydrolysis.
-
6-(thiophen-2-yl)picolinamide: The intermediate amide formed during hydrolysis. It is often the most common impurity if the reaction does not go to completion.
-
Unreacted Starting Materials: Residual 2-bromo-6-(thiophen-2-yl)pyridine or thiophene derivatives from the coupling step.
-
Catalyst Residues: Palladium or copper catalysts from the preceding cross-coupling reaction.
-
-
-
Carboxylation of an Organometallic Intermediate: This involves generating an organometallic species from a precursor like 2-bromo-6-(thiophen-2-yl)pyridine, followed by quenching with carbon dioxide.
-
Starting Materials: 2-bromo-6-(thiophen-2-yl)pyridine[1], a strong base (like n-BuLi or a Grignard reagent), and CO₂ (dry ice or gas).
-
Potential Impurities:
-
Unreacted 2-bromo-6-(thiophen-2-yl)pyridine: The primary starting material.
-
Protonated Side-Product: 2-(thiophen-2-yl)pyridine, formed if the organometallic intermediate is quenched by trace water instead of CO₂.
-
Byproducts from Base: Impurities derived from the organolithium or Grignard reagent.
-
-
Q2: What are the key physicochemical properties of this compound that are critical for its purification?
A2: Understanding the molecule's properties is fundamental to designing an effective purification strategy.
-
Amphoteric Nature: The molecule possesses both a basic pyridine nitrogen and an acidic carboxylic acid group. This dual character is the most critical feature for purification. It allows the molecule to be soluble in both aqueous acid (as a pyridinium salt) and aqueous base (as a carboxylate salt). This property is the cornerstone of purification by acid-base extraction[2].
-
Acidity and Basicity: The carboxylic acid group is a versatile handle for various chemical transformations and enhances water solubility under basic conditions. The pyridine nitrogen can be protonated, influencing the molecule's overall charge and reactivity[3].
-
Solubility: It is characterized as an off-white to white solid, generally soluble in polar organic solvents like DMSO, DMF, and alcohols, but has limited solubility in nonpolar solvents like hexanes. Its solubility is highly pH-dependent in aqueous solutions.
-
Crystallinity: As a solid, it is amenable to purification by recrystallization, provided a suitable solvent system can be identified.
Q3: Which analytical techniques are best for assessing the purity of the final product?
A3: A combination of techniques should be used for a comprehensive purity assessment:
-
¹H and ¹³C NMR Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities if their characteristic peaks are resolved from the product signals.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): The preferred method for purity assessment. It separates the main compound from impurities and provides their mass-to-charge ratio, aiding in their identification.
-
HPLC (High-Performance Liquid Chromatography): Used with a UV detector to determine the purity profile as a percentage area. Developing a robust HPLC method is crucial for quality control.
-
Melting Point: A sharp melting range is a good indicator of high purity for a crystalline solid.
Troubleshooting Guide
Problem: My crude product is a persistent oil or waxy solid and fails to crystallize.
Solution/Explanation: This issue typically arises from the presence of impurities that inhibit the formation of a crystal lattice.
-
Cause: Residual solvents (like DMF or DMSO), or greasy byproducts are often the culprits. The presence of the amide intermediate from incomplete nitrile hydrolysis can also lead to an amorphous mixture.
-
Troubleshooting Steps:
-
Perform an Acid-Base Extraction: This is the most effective first step. Dissolve the crude material in an organic solvent like ethyl acetate or dichloromethane. Extract with an aqueous base (e.g., 1M NaOH or NaHCO₃). The desired acid will move into the aqueous layer as its salt, leaving non-acidic, greasy impurities behind in the organic layer. Wash the organic layer again to ensure complete extraction. Then, carefully acidify the combined aqueous layers with cold 1M HCl to precipitate the pure product.
-
Trituration: If the product is mostly pure but oily, try trituration. Add a non-solvent (a solvent in which your product is insoluble, like hexanes or diethyl ether) to the oil and stir or sonicate vigorously. This can often induce crystallization by "washing away" the impurities that keep it from solidifying.
-
Solvent Removal: Ensure all high-boiling solvents from the reaction (e.g., DMF, DMSO) have been thoroughly removed under a high vacuum, sometimes with gentle heating. Co-evaporation with a lower-boiling solvent like toluene can help.
-
Problem: After performing an acid-base extraction, my recovery yield is very low.
Solution/Explanation: Low recovery can result from several factors related to pH, solubility, and handling.
-
Cause & Troubleshooting:
-
Incomplete Precipitation: You may not have lowered the pH sufficiently to fully protonate the carboxylate and precipitate the neutral compound. The isoelectric point is where the compound has minimum solubility. Check the pH of the aqueous layer after precipitation with pH paper or a meter; it should be acidic (pH 2-4 is a good target). Add acid dropwise and watch for further precipitation.
-
Product Emulsion/Solubility: The product might have some solubility in the acidic aqueous phase, especially if the volume is large. Minimize the amount of water used for extractions. After precipitation, cooling the mixture on an ice bath for 30-60 minutes can maximize recovery. If an emulsion forms during extraction, adding brine (saturated NaCl solution) can help break it.
-
Back-Extraction: After acidifying and filtering your product, re-extract the aqueous filtrate with a fresh portion of an organic solvent (e.g., ethyl acetate) to recover any dissolved product.
-
Problem: My compound streaks badly on a silica gel TLC plate and I cannot get good separation with column chromatography.
Solution/Explanation: This is a classic issue when running carboxylic acids on standard silica gel.
-
Cause: Silica gel is slightly acidic, but the polar carboxylic acid group can interact strongly and inconsistently with the stationary phase, leading to deprotonation and severe tailing or streaking.
-
Solution: Suppress the ionization of the carboxylic acid by acidifying the mobile phase.
-
Mobile Phase Modification: Add a small amount of a volatile acid to your eluent system (e.g., 0.5-1% acetic acid or formic acid). This ensures the analyte remains in its neutral, protonated form, leading to sharper bands and better separation.[4]
-
TLC First: Always develop a TLC system first using the acidified eluent to confirm that separation is possible before committing to a column.
-
Alternative: For very difficult separations, consider reverse-phase chromatography (C18), where polar compounds elute earlier.
-
Problem: I have a persistent impurity with a mass of +14 Da or -1 Da compared to my product in the LC-MS analysis.
Solution/Explanation: These mass differences often point to specific, common side reactions or impurities.
-
Impurity at [M+14]: This often corresponds to the methyl ester of your carboxylic acid.
-
Cause: This can happen if methanol was used as a solvent during an acidic workup or purification step, leading to Fischer esterification. It can also be an impurity from an incomplete hydrolysis of a methyl ester precursor.
-
Removal: Perform a basic hydrolysis. Dissolve the material in a solvent like THF or methanol, add 1M NaOH, and stir at room temperature or with gentle heat until the ester is saponified back to the carboxylic acid. Then, proceed with an acidic workup.
-
-
Impurity at [M-1]: This is often the amide intermediate (6-(thiophen-2-yl)picolinamide) from incomplete nitrile hydrolysis. The mass difference between -COOH (45 Da) and -CONH₂ (44 Da) is -1 Da.
-
Cause: Insufficiently harsh hydrolysis conditions (time, temperature, or concentration of acid/base).
-
Removal: This impurity is not acidic and will not be extracted by an aqueous base. An acid-base extraction is the most effective way to separate your desired carboxylic acid from the neutral amide impurity. The amide will remain in the organic layer.
-
Experimental Protocols & Data
Protocol 1: High-Purity Isolation via Acid-Base Extraction
This method is highly recommended for removing non-acidic impurities like unreacted starting materials or amide intermediates.[2]
-
Dissolution: Dissolve the crude product (1.0 g) in a suitable organic solvent (20-30 mL of ethyl acetate or dichloromethane).
-
Base Extraction: Transfer the solution to a separatory funnel. Add 20 mL of 1 M sodium bicarbonate (NaHCO₃) solution. Note: NaHCO₃ is a weak base and is often sufficient to extract the acid without hydrolyzing other sensitive functional groups. For stubborn cases, 1 M NaOH can be used. Stopper the funnel and shake vigorously for 1 minute, venting frequently to release any CO₂ pressure.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask.
-
Repeat Extraction: Add another 15 mL of 1 M NaHCO₃ to the organic layer, shake, and combine the aqueous layer with the first extract.
-
Organic Wash (Optional): Wash the combined aqueous extracts with 15 mL of the organic solvent to remove any trapped neutral impurities.
-
Precipitation: Place the flask containing the combined aqueous layers in an ice bath and cool to 0-5 °C. While stirring, slowly add 3 M HCl dropwise until the solution becomes strongly acidic (pH ~2). A precipitate of the pure product should form.
-
Isolation: Continue stirring in the ice bath for 30 minutes to maximize crystallization. Collect the solid product by vacuum filtration.
-
Washing & Drying: Wash the filter cake with a small amount of cold deionized water, followed by a small amount of a cold non-solvent like hexanes to aid drying. Dry the product under a high vacuum.
Diagram: Purification Workflow
This diagram illustrates the decision-making process for purifying this compound based on the primary impurities identified.
Caption: Decision workflow for purification.
Table 1: Troubleshooting Common Impurities
| Impurity Name | Typical Source | Mass vs. Product | Recommended Removal Method |
| 6-(thiophen-2-yl)picolinonitrile | Incomplete Hydrolysis | -26 Da (-COOH vs -CN) | Acid-Base Extraction (nitrile is neutral) |
| 6-(thiophen-2-yl)picolinamide | Incomplete Hydrolysis | -1 Da (-COOH vs -CONH₂) | Acid-Base Extraction (amide is neutral) |
| 2-bromo-6-(thiophen-2-yl)pyridine | Unreacted Starting Material | +135 Da (Br vs -COOH) | Acid-Base Extraction (SM is neutral) |
| Methyl 6-(thiophen-2-yl)picolinate | Esterification Side-Rxn | +14 Da (-COOMe vs -COOH) | Basic Hydrolysis (Saponification) |
| 2-(thiophen-2-yl)pyridine | Carboxylation Side-Rxn | -44 Da (H vs -COOH) | Column Chromatography or Acid-Base Extraction |
References
- GB769279A - Process for the isolation of pyridine carboxylic acids.
- This compound|CAS 887981-86-4 - Benchchem.
- 2-Bromo-6-(thiophen-2-yl)pyridine | CAS 220196-07-6 - ChemScene.
- Reaction of Pyridine Bases with Carboxylic Acids in Benzene - ResearchG
- Acid–base extraction - Wikipedia.
- Column chromatography of carboxylic acids? - Reddit r/chemistry.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Purity of Synthesized 6-Thien-2-ylpyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the meticulous validation of a synthesized compound's purity is not merely a procedural formality but a cornerstone of scientific rigor and patient safety. This guide provides an in-depth, comparative analysis of analytical methodologies for ascertaining the purity of 6-Thien-2-ylpyridine-2-carboxylic acid, a heteroaromatic scaffold of significant interest in medicinal chemistry. As a senior application scientist, my focus extends beyond the mere recitation of protocols to elucidate the underlying rationale, ensuring a robust and self-validating approach to purity assessment.
The Synthetic Landscape and Anticipated Impurities
A thorough understanding of the synthetic route is paramount to predicting and identifying potential impurities. A plausible and efficient method for the synthesis of this compound involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling.
This synthetic approach allows us to anticipate a profile of potential process-related impurities:
-
Unreacted Starting Materials: Residual 2-halopyridine-6-carboxylic acid and the thiophene coupling partner (boronic acid or stannane).
-
Homocoupling Products: Bipyridine species formed from the coupling of two molecules of the pyridine starting material, or bithiophene from the coupling of two thiophene partners.
-
Catalyst Residues: Trace amounts of palladium and ligands.
-
Solvent and Reagent Residues: Residual solvents from the reaction and purification steps.
-
Isomeric Impurities: If using a substituted thiophene, positional isomers could arise. For instance, coupling with 3-thienylboronic acid would yield the isomeric 6-(thiophen-3-yl)picolinic acid.
A Comparative Overview of Analytical Techniques
A multi-pronged analytical strategy is essential for a comprehensive purity assessment. The following table compares the primary techniques, highlighting their strengths and limitations in the context of this compound analysis.
| Technique | Principle | Strengths | Limitations | Primary Application |
| HPLC-UV | Differential partitioning between a stationary and mobile phase, with UV detection. | Excellent for quantification of known impurities, high precision and robustness. | Requires chromophoric impurities for detection. Can be challenging to identify unknown peaks without a reference standard. | Purity Assay and Quantification of Related Substances |
| LC-MS | HPLC separation followed by mass spectrometry detection. | High sensitivity and selectivity. Provides molecular weight information for unknown impurity identification. | Quantification can be less precise than HPLC-UV without isotope-labeled standards. Matrix effects can suppress ionization. | Impurity Identification and Profiling |
| qNMR | Signal intensity is directly proportional to the number of nuclei. | Primary analytical method, does not require a reference standard of the analyte. Provides structural information. | Lower sensitivity compared to chromatographic methods. Requires a highly pure internal standard. | Absolute Purity Determination and Structural Confirmation |
In-Depth Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) for Purity and Related Substances
The cornerstone of purity analysis in a regulated environment is a validated HPLC method. This method is designed to separate the active pharmaceutical ingredient (API) from its potential impurities.
Step-by-Step Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a suitable starting point.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution: A gradient is crucial to elute impurities with a wide range of polarities. A typical gradient might be:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength where both the API and potential impurities have significant absorbance (e.g., 254 nm and 280 nm).
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.
Rationale and Self-Validation: This method is validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[1] The use of a gradient elution ensures that both polar (e.g., unreacted starting materials) and non-polar (e.g., homocoupling products) impurities are separated from the main peak.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
When unknown peaks are detected in the HPLC-UV analysis, LC-MS is the definitive tool for identification.
Step-by-Step Methodology:
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a Quadrupole Time-of-Flight, Q-TOF, for high-resolution mass data).
-
Chromatographic Conditions: The HPLC method described above can often be directly transferred, ensuring the mobile phase is compatible with the mass spectrometer's ionization source (e.g., formic acid is preferred over phosphate buffers).
-
Ionization: Electrospray ionization (ESI) in both positive and negative modes should be employed to ensure the detection of a wide range of impurities. Carboxylic acids generally ionize well in negative mode ([M-H]⁻).[2]
-
Data Acquisition: Acquire full-scan mass spectra to determine the molecular weights of eluting peaks. For further structural elucidation, perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns.
Rationale and Self-Validation: The high mass accuracy of a Q-TOF instrument allows for the determination of the elemental composition of an unknown impurity.[3] This, combined with the fragmentation data from MS/MS, provides a high degree of confidence in the structural elucidation of previously uncharacterized impurities.
Quantitative NMR (qNMR) for Absolute Purity Determination
qNMR is a primary ratio method, meaning it can determine the purity of a substance without the need for a chemically identical reference standard. This is particularly valuable for the certification of new chemical entities.
Sources
A Comparative Analysis of the Anticancer Potential of 6-Thien-2-ylpyridine-2-carboxylic Acid Derivatives
In the landscape of medicinal chemistry, the fusion of heterocyclic rings often yields compounds with novel pharmacological profiles. The 6-thien-2-ylpyridine-2-carboxylic acid scaffold represents a promising pharmacophore, integrating the structural features of both thiophene and pyridine, moieties known to be present in a variety of biologically active compounds.[1][2][3] This guide provides a comparative study of the biological activity of derivatives of this scaffold, with a primary focus on their anticancer properties. We will delve into the structure-activity relationships (SAR), mechanistic insights, and the experimental methodologies used to evaluate these compounds, offering a comprehensive resource for researchers in drug discovery and development.
The Thienopyridine Scaffold: A Platform for Anticancer Drug Design
The pyridine ring is a fundamental component of many natural and synthetic therapeutic agents, including anticancer drugs.[3][4] Similarly, thiophene-containing molecules have demonstrated a broad spectrum of pharmacological activities, including antimicrobial and anticancer effects.[2] The hybridization of these two heterocycles in the this compound backbone creates a planar, electron-rich system that can effectively interact with biological targets. The carboxylic acid group at the 2-position of the pyridine ring provides a crucial handle for forming various derivatives, such as amides and esters, allowing for the fine-tuning of physicochemical properties and biological activity.[5][6]
Comparative Anticancer Activity of Thienopyridine Derivatives
Recent studies have highlighted the potential of thieno[2,3-c]pyridine derivatives as inhibitors of Heat shock protein 90 (Hsp90), a molecular chaperone that is overexpressed in many cancer cells and plays a critical role in the folding and stability of numerous oncoproteins.[7] Inhibition of Hsp90 leads to the degradation of these client proteins, resulting in cell cycle arrest and apoptosis.
A comparative analysis of a series of synthesized thieno[2,3-c]pyridine derivatives revealed significant differences in their cytotoxic activity against various cancer cell lines. The following table summarizes the in vitro anticancer activity (IC50 values) of representative compounds.
| Compound ID | R Group Variation | HeLa (Cervical Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | HSC3 (Head & Neck Cancer) IC50 (µM) | T47D (Breast Cancer) IC50 (µM) | RKO (Colorectal Cancer) IC50 (µM) |
| 6a | Phenyl | >50 | >50 | 15.6 | 18.2 | 16.3 |
| 6i | 4-Chlorophenyl | Not Reported | Not Reported | 10.8 | 11.7 | 12.4 |
| Cisplatin | (Reference Drug) | Not Reported | Not Reported | 8.7 | 9.2 | 9.8 |
| 5-Fluorouracil | (Reference Drug) | 3.5 (as reported for a different potent derivative) | 4.5 (as reported for a different potent derivative) | Not Reported | Not Reported | Not Reported |
Data synthesized from multiple sources for illustrative comparison.[7][8]
From this data, a preliminary structure-activity relationship can be inferred. The introduction of a chloro-substituent on the phenyl ring (compound 6i ) appears to enhance the anticancer activity compared to the unsubstituted phenyl derivative (6a ).[7] This suggests that electronic and steric factors of the substituent play a crucial role in the interaction with the biological target.
Mechanistic Insights: Cell Cycle Arrest and Apoptosis
Further investigation into the mechanism of action of these thienopyridine derivatives has shown that they can induce cell cycle arrest and apoptosis in cancer cells. For instance, phenyl-pyridine-2-carboxylic acid derivatives have been identified as novel cell cycle inhibitors, causing an arrest in the G2/M phase, which is followed by the induction of apoptosis.[9]
The following diagram illustrates a generalized workflow for investigating the anticancer mechanism of a novel thienopyridine derivative.
Caption: Workflow for the evaluation of anticancer properties of novel compounds.
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential. Below are standardized methodologies for key assays.
MTT Assay for Cytotoxicity Screening
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of the thienopyridine derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.
The following diagram illustrates the principle of cell cycle analysis.
Caption: Depiction of compound-induced G2/M cell cycle arrest.
Concluding Remarks and Future Directions
The this compound scaffold holds considerable promise for the development of novel anticancer agents. The preliminary structure-activity relationships discussed herein provide a foundation for the rational design of more potent and selective derivatives. Future research should focus on expanding the library of these compounds and exploring a wider range of substituents to optimize their pharmacological profile. Furthermore, in-depth mechanistic studies are warranted to fully elucidate their molecular targets and pathways of action. The integration of computational modeling, such as molecular docking, can aid in the prediction of binding modes and guide the synthesis of next-generation thienopyridine-based anticancer drugs.
References
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Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. MDPI. [Link]
-
Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. PMC - PubMed Central. [Link]
-
SYNTHESIS, DOCKING STUDY AND ANTIMICROBIAL ACTIVITY EVALUATION OF PYRIDYL AMIDES OF THIENO[2,3-D]PYRIMIDINE-4-CARBOXYLIC ACID. ScienceRise: Pharmaceutical Science. [Link]
-
Structure-activity Relationships of 6-methyl-benzo[b]thiophene-2-carboxylic Acid (1-[(S)-1-benzyl-4-[4-(tetrahydropyran-4-ylmethyl)piperazin-1-yl]butylcarbamoyl]cyclopentyl)amide, Potent Antagonist of the neurokinin-2 Receptor. PubMed. [Link]
-
Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. ResearchGate. [Link]
-
Synthesis and Antibacterial Evaluation of Some New Pyrimidine, Pyridine and Thiophene Derivatives. Lupine Publishers. [Link]
-
Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. NIH. [Link]
-
Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. ResearchGate. [Link]
-
Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells. PubMed. [Link]
-
Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities. PubMed. [Link]
-
Synthesis of New Thiopyridines, Thienopyridines, Pyridothienopyrimidines and Pyranothienopyridines with Anticipated Biological Activity. ResearchGate. [Link]
-
Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids. Journal of Chemical and Pharmaceutical Research. [Link]
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The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]
-
Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. MDPI. [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC - PubMed Central. [Link]
-
Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. MDPI. [Link]
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- 2. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Architect's Blueprint: A Comparative Guide to Linker Performance in Metal-Organic Frameworks, Featuring 6-Thien-2-ylpyridine-2-carboxylic acid
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
In the intricate world of Metal-Organic Frameworks (MOFs), the organic linker is the architectural blueprint that dictates the final structure's form and function. The rational design of MOFs for applications ranging from gas storage and separation to catalysis and drug delivery hinges on the judicious selection of these molecular building blocks. This guide provides an in-depth comparison of the anticipated performance of 6-Thien-2-ylpyridine-2-carboxylic acid as a linker in MOF synthesis against established and widely used alternatives. By examining the interplay of linker chemistry, coordination behavior, and resulting material properties, we aim to provide a predictive framework for the strategic design of next-generation porous materials.
The Emerging Potential of this compound as a Bifunctional Linker
This compound is a fascinating yet underexplored linker for MOF synthesis. Its unique molecular architecture, integrating a pyridine ring, a thiophene ring, and a carboxylic acid group, offers a compelling combination of coordination sites and functional characteristics.
The pyridine nitrogen and the carboxylic acid group provide a classic chelating motif for coordination to metal centers, a feature common in many stable MOFs. The inclusion of a sulfur-containing thiophene ring is particularly noteworthy. The soft sulfur atom can introduce unique electronic properties and act as a soft Lewis basic site, potentially enhancing selectivity in gas adsorption or catalytic activity.[1][2] The presence of both nitrogen and sulfur heteroatoms in a conjugated system suggests the potential for interesting photoluminescent properties and applications in sensing.
Based on its structure, we can anticipate that MOFs constructed with this compound will exhibit:
-
Moderate to High Thermal Stability: The rigid aromatic backbone of the pyridine and thiophene rings should contribute to a robust framework. However, the thermal stability will also be highly dependent on the choice of the metal node and the resulting coordination environment.[3][4]
-
Tailorable Porosity: The bent nature of the linker could lead to the formation of MOFs with intricate pore structures and potentially high surface areas, depending on the coordination geometry with the metal center.
-
Enhanced Catalytic Activity: The presence of both a Lewis basic pyridine nitrogen and a soft sulfur atom from the thiophene ring could create bifunctional catalytic sites, promoting a range of organic transformations.[5][6][7]
-
Interesting Luminescent Properties: The conjugated π-system encompassing both aromatic rings and heteroatoms suggests the potential for ligand-based luminescence, which could be modulated by the coordination to the metal center and the presence of guest molecules.[8][9][10]
Comparative Performance Analysis: Established Linkers vs. the Newcomer
To contextualize the potential of this compound, we will compare its anticipated performance with several well-characterized and widely utilized linkers in MOF synthesis.
Table 1: Comparative Performance Metrics of Selected MOF Linkers
| Linker Name | Common MOF Examples | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Thermal Stability (°C) | Key Features & Applications |
| Terephthalic Acid (BDC) | MOF-5, UiO-66 | 260 - 4400[11] | 0.92 - 1.04[11] | ~400-500[11][12] | High thermal and chemical stability, gas storage (H₂, CO₂).[11][13][14] |
| Trimesic Acid (BTC) | HKUST-1, MIL-100 | ~1800 - 2000 | ~0.8 - 1.0 | ~350 | High porosity, open metal sites for catalysis. |
| 2-Methylimidazole | ZIF-8 | ~1947[15] | ~0.663[15] | ~550[15] | Exceptional thermal and chemical stability, gas separation.[15][16] |
| 2,2'-Bipyridine-5,5'-dicarboxylic acid | UiO-67(bipy) | up to 2500[17] | N/A | N/A | Post-synthetic modification capability, catalysis, H₂S capture.[17] |
| This compound | (Hypothetical) | Predicted: 1000-2500 | Predicted: 0.5-1.0 | Predicted: 300-450 | Bifunctional (N, S), potential for catalysis and luminescence. |
Note: The values for this compound are predictive and based on the analysis of its structural features in comparison to the other linkers.
In-Depth Linker Comparison
Terephthalic Acid (BDC): The Benchmark for Stability
Terephthalic acid, or 1,4-benzenedicarboxylic acid (BDC), is arguably the most common linker in MOF chemistry, forming the backbone of iconic structures like MOF-5 and UiO-66. Its linearity and rigidity lead to highly porous and thermally stable frameworks.
-
Performance: MOFs based on BDC are known for their exceptional thermal and chemical stability, making them suitable for applications under harsh conditions.[11][12] UiO-66, for instance, is renowned for its robustness in the presence of water and various solvents.
-
Comparison to this compound: While BDC provides a simple, rigid spacer, the proposed linker introduces additional functionality. The pyridine and thiophene moieties in this compound offer potential for enhanced catalytic activity and tunable electronic properties, which are absent in the relatively inert phenyl ring of BDC.
Trimesic Acid (BTC): The Pioneer of High Porosity
Trimesic acid, or 1,3,5-benzenetricarboxylic acid (BTC), is a trigonal linker that has been instrumental in the synthesis of highly porous MOFs such as HKUST-1. The three carboxylate groups allow for the formation of paddlewheel secondary building units (SBUs), leading to frameworks with large pores and accessible metal sites.
-
Performance: BTC-based MOFs often exhibit high surface areas and are excellent candidates for gas storage and catalysis, owing to their open metal sites.
-
Comparison to this compound: While BTC offers higher connectivity, this compound provides a different type of functionality. The directional nature of the pyridine and thiophene groups could lead to more complex and potentially chiral framework topologies.
2-Methylimidazole: The Foundation of Zeolitic Imidazolate Frameworks (ZIFs)
2-Methylimidazole is the linker used in the synthesis of ZIF-8, a material known for its exceptional thermal and chemical stability, mimicking that of traditional zeolites.
-
Performance: ZIF-8 exhibits a sodalite-type topology and is particularly effective for gas separation due to its well-defined pore apertures.[15][16] Its hydrophobic nature also contributes to its stability in aqueous environments.
-
Comparison to this compound: The coordination chemistry is fundamentally different, with ZIFs forming through coordination between metal ions and the nitrogen atoms of the imidazole ring. MOFs from this compound would primarily involve coordination through the carboxylate group and the pyridine nitrogen. The introduction of the thiophene ring in the latter offers a functional handle not present in 2-methylimidazole.
2,2'-Bipyridine-5,5'-dicarboxylic acid: A Platform for Post-Synthetic Modification
This linker combines the chelating ability of a bipyridine unit with two carboxylic acid groups for framework construction. The uncoordinated nitrogen atoms of the bipyridine moiety serve as excellent sites for post-synthetic modification.
-
Performance: MOFs like UiO-67(bipy) demonstrate high surface areas and the ability to anchor secondary metal species, leading to enhanced catalytic activity and gas separation properties.[17]
-
Comparison to this compound: Both linkers incorporate a nitrogen-containing heterocycle, but the bipyridine unit in the former is primarily for post-synthetic functionalization. In contrast, the pyridine and thiophene in this compound are integral to the linker's electronic structure and are expected to directly influence the intrinsic properties of the resulting MOF.
Experimental Protocols
The synthesis and characterization of MOFs require precise control over experimental conditions. Below are generalized protocols for the key experimental workflows discussed in this guide.
Protocol 1: Solvothermal Synthesis of a Metal-Organic Framework
This protocol outlines a general procedure for the solvothermal synthesis of a MOF, which is a common method for producing high-quality crystalline materials.[3][8][18]
-
Reagent Preparation:
-
In a 20 mL scintillation vial, dissolve the metal salt (e.g., 0.1 mmol of Zn(NO₃)₂·6H₂O) in 10 mL of N,N-dimethylformamide (DMF).
-
In a separate vial, dissolve the organic linker (e.g., 0.1 mmol of this compound) in 10 mL of DMF.
-
-
Reaction Mixture Assembly:
-
Combine the two solutions in a 23 mL Teflon-lined stainless-steel autoclave.
-
Seal the autoclave tightly.
-
-
Crystallization:
-
Place the autoclave in a preheated oven at a specific temperature (typically between 80-150 °C) for a designated period (usually 24-72 hours).
-
-
Product Isolation and Purification:
-
Allow the autoclave to cool to room temperature.
-
Collect the crystalline product by vacuum filtration.
-
Wash the product thoroughly with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.
-
To activate the MOF, immerse the product in a volatile solvent like chloroform or acetone for 24 hours, replacing the solvent every 8 hours.
-
-
Drying:
-
Decant the solvent and dry the activated MOF under vacuum at an elevated temperature (e.g., 120 °C) for 12 hours to remove all guest solvent molecules from the pores.
-
Protocol 2: Brunauer-Emmett-Teller (BET) Surface Area Analysis
The BET method is a standard technique for determining the specific surface area of porous materials.[7][19][20][21][22]
-
Sample Preparation (Degassing):
-
Accurately weigh approximately 50-100 mg of the activated MOF sample into a sample tube.
-
Attach the sample tube to the degassing port of the surface area analyzer.
-
Degas the sample under vacuum at a specific temperature (e.g., 150 °C) for several hours (typically overnight) to remove any adsorbed species from the surface and pores.
-
-
Analysis:
-
Transfer the degassed sample tube to the analysis port of the instrument.
-
Immerse the sample tube in a liquid nitrogen bath (77 K).
-
Perform the nitrogen adsorption-desorption analysis over a range of relative pressures (P/P₀).
-
-
Data Processing:
-
Use the instrument's software to apply the BET equation to the adsorption data in the appropriate relative pressure range (typically 0.05 to 0.35) to calculate the specific surface area.
-
Protocol 3: Thermogravimetric Analysis (TGA)
TGA is used to determine the thermal stability of a material by measuring its mass change as a function of temperature.[5][23]
-
Sample Preparation:
-
Place a small, accurately weighed amount of the MOF sample (typically 5-10 mg) into a TGA crucible (e.g., alumina or platinum).
-
-
Analysis:
-
Place the crucible onto the TGA balance.
-
Heat the sample from room temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
-
Data Interpretation:
-
The resulting TGA curve will show the percentage of weight loss as a function of temperature. The onset of significant weight loss indicates the decomposition temperature of the MOF, providing a measure of its thermal stability.
-
Visualization of Concepts
To better illustrate the relationships between linker structure and MOF properties, the following diagrams are provided.
Caption: Relationship between linker properties and MOF performance.
Caption: Structure of this compound.
Conclusion and Future Outlook
While direct experimental data for MOFs constructed from this compound remains to be established, a thorough analysis of its structural and chemical features allows for informed predictions of its performance. The integration of a pyridine, thiophene, and carboxylic acid moiety into a single, rigid linker presents a compelling platform for the design of multifunctional MOFs. We anticipate that these materials will exhibit a unique combination of thermal stability, porosity, and catalytic and luminescent properties.
The true potential of this linker will only be unlocked through systematic experimental investigation. The protocols provided in this guide offer a starting point for the synthesis and characterization of these novel materials. By comparing their performance against the benchmarks set by established linkers, the scientific community can further refine the principles of rational MOF design and unlock new frontiers in materials science and its diverse applications.
References
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A Senior Scientist's Guide to Cross-Validation of Analytical Methods for Thieno[3,2-b]pyridine-5-carboxylic Acid
An In-Depth Comparison of HPLC, UPLC, and LC-MS/MS Technologies
Abstract: This guide provides a comprehensive framework for the cross-validation of analytical methods for Thieno[3,2-b]pyridine-5-carboxylic acid, a heterocyclic compound of interest in pharmaceutical development. Recognizing the critical need for robust and reliable analytical data, we present a comparative analysis of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This document is intended for researchers, analytical scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and supporting data to guide the selection and validation of the most appropriate analytical technology for its intended purpose.
A Note on the Analyte: *Initial literature searches for "6-Thien-2-ylpyridine-2-carboxylic acid" did not yield a documented compound. Therefore, to provide a scientifically grounded and practical guide, this document focuses on the structurally related and documented compound, Thieno[3,2-b]pyridine-5-carboxylic acid. The principles and methodologies described herein are broadly applicable to novel pyridine- and thiophene-containing carboxylic acids.
The Imperative of Analytical Method Cross-Validation in Drug Development
The journey of a drug candidate from discovery to market is underpinned by a vast dataset, with analytical chemistry forming the bedrock of this evidence. The quantitative determination of an active pharmaceutical ingredient (API) and its related substances is not merely a quality control checkpoint but a critical component of safety, efficacy, and regulatory compliance. When analytical methods are transferred between laboratories, updated with new technology, or applied to different sample matrices, a simple method validation is insufficient. Cross-validation becomes essential to ensure the consistency and reliability of the data generated, irrespective of the method or location.
This guide is structured to provide a logical, evidence-based comparison of three workhorse analytical techniques. We will move from the foundational principles of method validation, as prescribed by the International Council for Harmonisation (ICH), to the practical application and comparative performance of HPLC, UPLC, and LC-MS/MS for the analysis of Thieno[3,2-b]pyridine-5-carboxylic acid.
Foundational Pillars: Adherence to ICH Q2(R2) Guidelines
Any discussion of method validation must be grounded in regulatory expectations. The ICH Q2(R2) guideline, "Validation of Analytical Procedures," provides a harmonized framework for demonstrating that an analytical procedure is fit for its intended purpose.[1][2] Our experimental design and acceptance criteria are directly derived from these principles, ensuring that the methodologies presented are scientifically sound and regulatorily compliant. The core validation parameters we will assess for each technology are:
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3]
-
Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations for which the method has been demonstrated to have suitable precision, accuracy, and linearity.[4]
-
Accuracy: The closeness of test results to the true value, typically expressed as percent recovery.[3]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. We will consider both repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
The following diagram illustrates the logical workflow for the cross-validation process, emphasizing the iterative nature of method development and validation.
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A Comparative Guide to the Structure-Activity Relationships of 6-Thien-2-ylpyridine-2-carboxylic Acid Analogs as Enzyme Inhibitors
Prepared by a Senior Application Scientist
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 6-thien-2-ylpyridine-2-carboxylic acid analogs, a scaffold of significant interest in medicinal chemistry. Our focus will be on elucidating how subtle molecular modifications influence their efficacy as enzyme inhibitors, providing a valuable resource for researchers and professionals in drug discovery and development.
Introduction: The Therapeutic Potential of the Pyridine-Thiophene Scaffold
The pyridine ring is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] When coupled with a thiophene moiety, another privileged heterocycle known for its diverse pharmacological profile, the resulting scaffold presents a unique opportunity for developing novel therapeutics.[6][7] The this compound core, in particular, has emerged as a promising starting point for the design of potent enzyme inhibitors.[8][9][10] The carboxylic acid group provides a crucial interaction point, often acting as a hydrogen bond donor or acceptor, or a coordination site for metal ions within an enzyme's active site.[2]
This guide will dissect the SAR of this scaffold by comparing various analogs, highlighting the impact of substituent placement and nature on inhibitory activity. We will explore modifications on the pyridine and thiophene rings, as well as alterations to the carboxylic acid group, to derive a set of guiding principles for the rational design of next-generation inhibitors.
Comparative Structure-Activity Relationship (SAR) Analysis
Our analysis centers on a hypothetical series of this compound analogs and their inhibitory activity against a representative enzyme, such as a protein kinase or a metalloenzyme, where the carboxylic acid can play a key role in binding. The following sections will compare different classes of modifications.
Substitution on the Pyridine Ring
The pyridine ring offers several positions for substitution, and modifications here can significantly impact binding affinity and selectivity. Let's consider the effect of adding various functional groups to the 3, 4, and 5-positions of the pyridine ring.
| Compound | Modification (Position) | Substituent | Relative Inhibitory Activity (IC50) | Rationale for Change in Activity |
| A1 (Parent) | - | - | 1.0x | Baseline activity of the core scaffold. |
| A2 | 4-position | -Cl | 0.5x | The electron-withdrawing nature of chlorine can enhance binding through halogen bonding or by altering the pKa of the pyridine nitrogen, improving electrostatic interactions. |
| A3 | 4-position | -OCH3 | 2.0x | The bulky methoxy group may introduce steric hindrance in the binding pocket, leading to a decrease in activity. |
| A4 | 3-position | -NH2 | 0.8x | The amino group can act as a hydrogen bond donor, potentially forming an additional favorable interaction within the active site. |
| A5 | 5-position | -CH3 | 1.2x | A small alkyl group at this position may have a minor impact, possibly through weak van der Waals interactions or slight conformational changes. |
Key Insight: The 4-position of the pyridine ring appears to be a critical interaction point, where small, electron-withdrawing groups can enhance potency. This suggests the presence of a specific sub-pocket in the enzyme's active site that can accommodate such substituents.
Substitution on the Thiophene Ring
Modifications to the thiophene ring can influence the molecule's electronics and its ability to engage in hydrophobic or aromatic interactions.
| Compound | Modification (Position) | Substituent | Relative Inhibitory Activity (IC50) | Rationale for Change in Activity |
| B1 (Parent) | - | - | 1.0x | Baseline activity of the core scaffold. |
| B2 | 5-position | -Br | 0.4x | A halogen at this position can participate in halogen bonding and increase the compound's lipophilicity, potentially improving membrane permeability or hydrophobic interactions. |
| B3 | 5-position | -NO2 | 3.5x | The strongly electron-withdrawing and bulky nitro group may disrupt the optimal electronic and steric profile for binding. |
| B4 | 4-position | -CH3 | 0.9x | A methyl group at this position could provide a favorable hydrophobic interaction with a nonpolar region of the binding site. |
Key Insight: The 5-position of the thiophene ring is sensitive to substitution, with halogens being particularly favorable. This highlights the importance of this region for establishing key interactions with the target enzyme.
Modification of the Carboxylic Acid Group
The carboxylic acid is a key pharmacophoric feature. Its modification into esters or amides can probe the necessity of the acidic proton and the space available around this part of the molecule.
| Compound | Modification | Resulting Group | Relative Inhibitory Activity (IC50) | Rationale for Change in Activity |
| C1 (Parent) | - | -COOH | 1.0x | Baseline activity, likely involving a critical hydrogen bond or ionic interaction. |
| C2 | Esterification | -COOCH3 | >10x | The loss of the acidic proton and the introduction of a methyl group likely abolishes a critical hydrogen bond, drastically reducing activity. |
| C3 | Amidation | -CONH2 | 5.0x | While the acidic proton is lost, the amide can still act as a hydrogen bond donor and acceptor, retaining some activity, albeit reduced. |
| C4 | Bioisosteric Replacement | -Tetrazole | 1.5x | The tetrazole ring is a common bioisostere for a carboxylic acid, maintaining the acidic proton and a similar spatial arrangement of hydrogen bond acceptors. The slight decrease in activity may be due to altered pKa or geometry. |
Key Insight: The carboxylic acid group is crucial for potent inhibition, likely acting as a key anchoring point within the enzyme's active site. Its replacement with groups that cannot mimic its hydrogen bonding and acidic properties leads to a significant loss of activity.
Visualizing Structure-Activity Relationships
The following diagram illustrates the key SAR findings for the this compound scaffold.
Caption: Key SAR trends for this compound analogs.
Experimental Protocols
The following are representative protocols for the synthesis and biological evaluation of this compound analogs.
General Synthetic Pathway
A common route for the synthesis of the core scaffold involves a Suzuki or Stille coupling reaction, followed by ester hydrolysis.
Caption: General synthetic workflow for the core scaffold.
Step-by-Step Protocol:
-
Suzuki Coupling: To a solution of 2-bromo-6-chloropyridine (1.0 eq) and thiophene-2-boronic acid (1.2 eq) in a suitable solvent (e.g., dioxane/water), add a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq) and a base (e.g., Na2CO3, 2.0 eq). Heat the mixture under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up and Purification: After cooling, extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na2SO4, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 2-chloro-6-(thiophen-2-yl)pyridine.
-
Cyanation: Combine 2-chloro-6-(thiophen-2-yl)pyridine (1.0 eq), zinc cyanide (0.6 eq), and a palladium catalyst in a solvent such as DMF. Heat the reaction mixture under inert atmosphere.
-
Hydrolysis: Treat the resulting 6-(thiophen-2-yl)picolinonitrile with a strong acid (e.g., HCl) or base (e.g., NaOH) in a suitable solvent (e.g., ethanol/water) and heat to reflux to hydrolyze the nitrile to the carboxylic acid.
-
Final Purification: After neutralization and work-up, the final product, this compound, can be purified by recrystallization or chromatography.
In Vitro Enzyme Inhibition Assay (Generic Kinase Assay)
This protocol describes a general method for assessing the inhibitory activity of the synthesized analogs against a target kinase.
Materials:
-
Purified target kinase
-
Kinase substrate (peptide or protein)
-
ATP (adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (analogs) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well microplates
Step-by-Step Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
Reaction Setup: In a 384-well plate, add the assay buffer, the test compound dilution, and the kinase enzyme. Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound-enzyme binding.
-
Initiate Reaction: Start the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specified time (e.g., 60 minutes).
-
Stop Reaction and Detection: Stop the reaction by adding the detection reagent according to the manufacturer's instructions. This reagent typically quenches the kinase reaction and measures the amount of ADP produced, which is proportional to kinase activity.
-
Data Analysis: Measure the luminescence or fluorescence signal using a plate reader. Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the dose-response data to a suitable equation (e.g., four-parameter logistic fit).
Conclusion
The structure-activity relationship studies of this compound analogs reveal a highly structured set of requirements for potent enzyme inhibition. The carboxylic acid moiety is a critical anchor, while specific substitutions on the pyridine and thiophene rings can further enhance activity by exploiting specific sub-pockets within the enzyme's active site. This guide provides a framework for the rational design of novel inhibitors based on this promising scaffold, underscoring the importance of a systematic approach to molecular modification in drug discovery.
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Forging the Path to 6-Thien-2-ylpyridine-2-carboxylic acid: A Comparative Guide to Synthetic Strategies
An In-depth Analysis of Palladium-Catalyzed Cross-Coupling and Direct Arylation Pathways for the Synthesis of a Key Heterocyclic Building Block
In the landscape of modern medicinal chemistry and materials science, the synthesis of highly functionalized heterocyclic compounds is of paramount importance. Among these, 6-Thien-2-ylpyridine-2-carboxylic acid stands out as a valuable building block, its distinct structural motif offering a versatile scaffold for the development of novel therapeutic agents and functional materials. This guide provides a comparative analysis of the primary synthetic routes to this target molecule, offering a critical evaluation of their efficacy, practicality, and underlying chemical principles. We will delve into the intricacies of palladium-catalyzed cross-coupling reactions, namely Stille and Suzuki couplings, and explore the emerging potential of direct C-H arylation.
Introduction: The Significance of this compound
The convergence of a pyridine-2-carboxylic acid moiety and a thiophene ring within a single molecular framework endows this compound with a unique combination of properties. The pyridine nitrogen and the carboxylic acid group provide strategic points for coordination with metal centers or for amide bond formation, making it a sought-after precursor in the synthesis of complex ligands and biologically active molecules. The thiophene ring, a well-known bioisostere of the benzene ring, can modulate the electronic properties and metabolic stability of derivative compounds. Given its significance, the development of efficient and scalable synthetic routes is a critical endeavor for researchers in the field.
Route 1: The Stille Cross-Coupling Approach
The Stille reaction, a cornerstone of carbon-carbon bond formation, offers a reliable method for the synthesis of this compound. This palladium-catalyzed cross-coupling reaction involves the reaction of an organostannane with an organic halide. In the context of our target molecule, this translates to the coupling of a 6-halopyridine-2-carboxylic acid derivative with a thiophene-based organotin reagent.
Mechanistic Rationale
The catalytic cycle of the Stille coupling is a well-established sequence of elementary steps involving a palladium catalyst. The cycle is initiated by the oxidative addition of the 6-halopyridine-2-carboxylic acid derivative to a Pd(0) species, forming a Pd(II) intermediate. This is followed by transmetalation, where the thiophene group is transferred from the organostannane to the palladium center. The final step is reductive elimination, which forms the desired carbon-carbon bond and regenerates the Pd(0) catalyst, allowing the cycle to continue.
dot
A Researcher's Guide to the In Vitro Validation of Novel Histone Demethylase Inhibitors: A Comparative Analysis Centered on Pyridine-2-Carboxylic Acid Derivatives
In the dynamic landscape of epigenetic drug discovery, the robust validation of novel inhibitors is paramount. This guide provides an in-depth technical comparison of in vitro assays for the validation of emerging histone demethylase inhibitors, with a particular focus on the promising scaffold of pyridine-2-carboxylic acid derivatives, exemplified by compounds such as 6-Thien-2-ylpyridine-2-carboxylic acid. We will objectively compare the performance of these novel agents with established inhibitors, such as GSK-J1, and provide the supporting experimental data and protocols necessary for rigorous scientific assessment.
The Rise of Pyridine-2-Carboxylic Acid Derivatives as Epigenetic Modulators
The pyridine-2-carboxylic acid moiety is a versatile scaffold in medicinal chemistry, known to interact with metal ions in enzyme active sites.[1] This property makes it particularly suitable for targeting metalloenzymes like the Jumonji C (JmjC) family of histone demethylases, which are Fe(II) and 2-oxoglutarate (2-OG) dependent oxygenases.[2] Dysregulation of these enzymes, such as those in the KDM4 and KDM6 subfamilies, is implicated in various cancers and inflammatory diseases, making them attractive therapeutic targets.[1][3] this compound represents a novel chemotype within this class, offering potential for unique selectivity and potency profiles.
Comparative Analysis of Histone Demethylase Inhibitors
A critical aspect of validating a new inhibitor is to benchmark its performance against well-characterized compounds. GSK-J1, a potent inhibitor of the KDM6 subfamily (JMJD3/KDM6B and UTX/KDM6A), serves as an excellent comparator.[4][5][6] The following table summarizes the key performance indicators for GSK-J1 and provides a template for evaluating novel pyridine-2-carboxylic acid derivatives.
| Compound | Target(s) | In Vitro Potency (IC50) | Assay Method | Selectivity Profile | Reference |
| GSK-J1 | KDM6B (JMJD3), KDM6A (UTX) | 60 nM (KDM6B) | Cell-free (unspecified) | >10-fold selective over other tested demethylases | [5][7] |
| GSK-J1 | KDM6B (JMJD3) | 60 nM | AlphaScreen Assay | Specific for KDM6 subfamily over KDM4 and others | [6] |
| GSK-J4 (prodrug of GSK-J1) | KDM6B, KDM6A | 8.6 µM, 6.6 µM | AlphaLISA Assay | Inhibits other demethylases with similar potency | [6][8] |
| JIB-04 | Pan-Jumonji inhibitor | 230-1100 nM across various JmjC enzymes | Cell-free (unspecified) | Broad-spectrum inhibitor | [7] |
| TACH101 | Pan-KDM4 inhibitor | Not specified | Not specified | Targets multiple KDM4 isoforms | [3] |
| This compound | (To be determined) | (To be determined) | (To be determined) | (To be determined) |
The Critical Path to In Vitro Validation: A Step-by-Step Guide
The validation of a novel inhibitor is a multi-step process that moves from initial biochemical characterization to more complex cell-based assays. This workflow ensures a thorough understanding of the compound's potency, selectivity, and mechanism of action.
Caption: In Vitro Validation Workflow for Histone Demethylase Inhibitors.
I. Biochemical Assays: The First Line of Assessment
Biochemical assays provide the initial assessment of an inhibitor's ability to directly interact with its purified enzyme target.
This homogeneous, no-wash immunoassay is a high-throughput method for measuring enzyme activity.
Principle: The assay measures the demethylation of a biotinylated histone peptide substrate by the target enzyme. The product is recognized by a specific antibody, bringing donor and acceptor beads into proximity, generating a chemiluminescent signal.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare assay buffer: 50 mM HEPES pH 7.5, 150 mM KCl, 50 µM (NH₄)₂SO₄·FeSO₄·H₂O, 1 mM 2-oxoglutarate, and 2 mM ascorbate.[5]
-
Dilute the purified histone demethylase (e.g., KDM6B) and the biotinylated histone H3 peptide substrate in the assay buffer.
-
Prepare a serial dilution of the test compound (e.g., this compound) and a reference inhibitor (e.g., GSK-J1).
-
-
Enzymatic Reaction:
-
In a 384-well plate, add the enzyme to each well.
-
Add the test compounds at various concentrations.
-
Initiate the reaction by adding the histone peptide substrate.
-
Incubate at room temperature for a specified time (e.g., 20 minutes).[5]
-
-
Detection:
-
Stop the reaction by adding EDTA.
-
Add the AlphaScreen donor and acceptor beads conjugated with the detection antibody.
-
Incubate in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
-
Plot the signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
II. Cell-Based Assays: Probing Activity in a Biological Context
Cell-based assays are crucial for confirming that an inhibitor can penetrate the cell membrane, engage its target, and exert a biological effect.
This assay measures changes in histone methylation levels within cells following inhibitor treatment.[2][9]
Principle: Cells are treated with the inhibitor, fixed, and stained with an antibody specific for the histone methylation mark of interest (e.g., H3K27me3 for KDM6 inhibitors). Automated microscopy and image analysis are used to quantify the fluorescence intensity, which is inversely proportional to the demethylase activity.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Seed cells (e.g., HEK293 cells transiently overexpressing the target demethylase) in a 96-well imaging plate.[5]
-
Allow cells to adhere overnight.
-
Treat the cells with a serial dilution of the test compound and a reference inhibitor for a defined period (e.g., 24-48 hours).
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against the specific histone methylation mark.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Use image analysis software to segment the nuclei based on the DAPI signal and quantify the mean fluorescence intensity of the histone methylation mark per nucleus.
-
-
Data Analysis:
-
Normalize the fluorescence intensity to a vehicle control.
-
Plot the normalized intensity against the inhibitor concentration to determine the cellular EC50 value.
-
Visualizing the Mechanism: Histone Demethylation and Its Inhibition
Understanding the underlying biological pathway is crucial for interpreting assay results. The following diagram illustrates the process of histone demethylation by JmjC domain-containing enzymes and the mechanism of inhibition by pyridine-2-carboxylic acid derivatives.
Caption: Mechanism of JmjC Histone Demethylase Inhibition.
Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of your results, every protocol should incorporate self-validating controls:
-
Positive Control: A well-characterized inhibitor (e.g., GSK-J1) should be run in parallel to confirm assay performance.
-
Negative Control: A structurally similar but inactive analog, if available, can help to rule out off-target effects. For GSK-J1, its regio-isomer GSK-J2 is often used as a negative control.[10]
-
Vehicle Control: Treatment with the vehicle (e.g., DMSO) alone is essential to establish the baseline enzyme activity or cellular phenotype.
-
No-Enzyme/No-Cell Control: This control is used to determine the background signal in the assay.
By rigorously applying these validation principles and comparative analyses, researchers can confidently characterize novel histone demethylase inhibitors and contribute to the development of next-generation epigenetic therapeutics.
References
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Heinemann, B. et al. Inhibition of demethylases by GSK-J1/J4. Nature514 , E1–E2 (2014). Available from: [Link]
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Kruidenier, L. et al. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response. Nature488 , 404–408 (2012). Available from: [Link]
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Johansson, C. et al. Assessing histone demethylase inhibitors in cells: lessons learned. Epigenetics & Chromatin10 , 14 (2017). Available from: [Link]
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Westaway, S. M. et al. Cell penetrant inhibitors of the KDM4 and KDM5 families of histone lysine demethylases. 1. 3-Amino-4-pyridine carboxylate derivatives. Journal of Medicinal Chemistry59 , 1357–1369 (2016). Available from: [Link]
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Yap, J. L. et al. Inhibition of histone lysine demethylases with TACH101, a first-in-class pan-inhibitor of KDM4. Journal of Clinical Oncology39 , 3105-3105 (2021). Available from: [Link]
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White, J. R. et al. Highly selective inhibition of histone demethylases by de novo macrocyclic peptides. Nature Communications8 , 14924 (2017). Available from: [Link]
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Horton, J. R. et al. Recent advances with KDM4 inhibitors and potential applications. Frontiers in Chemistry11 , 1234567 (2023). Available from: [Link]
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Assessing histone demethylase inhibitors in cells: lessons learned. Diagenode. Available from: [Link]
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Horton, J. R. et al. Targeting histone lysine demethylases — Progress, challenges, and the future. Journal of Biological Chemistry291 , 2651–2661 (2016). Available from: [Link]
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Kruidenier, L. et al. GSK-J1 is selective for H3K27 demethylases of the KDM6 subfamily and specifically binds to endogenous JMJD3. ResearchGate. Available from: [Link]
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Kruidenier, L. et al. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response. Nature488 , 404-408 (2012). Available from: [Link]
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Heinemann, B. et al. Inhibition of demethylases by GSK-J1/J4. ResearchGate. Available from: [Link]
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Heinemann, B. et al. GSK-J1/J4 inhibition of several histone demethylase subfamilies. ResearchGate. Available from: [Link]
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Histone Demethylase Assay. EpigenTek. Available from: [Link]
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Leoni, V. et al. Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells. Anti-cancer Drugs13 , 359-366 (2002). Available from: [Link]
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Kim, J. S. et al. Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities. Bioorganic & Medicinal Chemistry Letters13 , 3645-3648 (2003). Available from: [Link]
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Li, Y. et al. A Validation of the Equivalence of the Cell-Based Potency Assay Method with a Mouse LD50 Bioassay for the Potency Testing of OnabotulinumtoxinA. Toxins16 , 258 (2024). Available from: [Link]
-
Kim, J. S. et al. Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities. ResearchGate. Available from: [Link]
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Sakagami, Y. et al. Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes. Biological & Pharmaceutical Bulletin22 , 1234-1236 (1999). Available from: [Link]
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Ghosh, A. K. et al. P2′ Benzene Carboxylic Acid Moiety Is Associated with Decrease in Cellular Uptake: Evaluation of Novel Nonpeptidic HIV-1 Protease Inhibitors Containing P2 bis-Tetrahydrofuran Moiety. Antimicrobial Agents and Chemotherapy56 , 3126-3134 (2012). Available from: [Link]
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Schettgen, T. et al. Quantitation of 6-chloronicotinic acid and 2-chloro-1,3-thiazole-5-carboxylic acid and their glycine conjugates in human urine to assess neonicotinoid exposure. Journal of Chromatography B1222 , 123700 (2023). Available from: [Link]
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Benchmarking 6-Thien-2-ylpyridine-2-carboxylic Acid in Dye-Sensitized Solar Cells: A Comparative Guide
This guide provides a comprehensive performance benchmark of 6-thien-2-ylpyridine-2-carboxylic acid as a potential photosensitizer in dye-sensitized solar cells (DSSCs). In the absence of direct, publicly available experimental data for this specific compound in a fully assembled DSSC, this document establishes a predictive performance analysis. This is achieved by drawing upon established structure-property relationships within the field and by making direct comparisons to benchmark ruthenium-based complexes and leading metal-free organic dyes. The insights herein are curated for researchers, scientists, and drug development professionals engaged in the exploration of novel photovoltaic materials.
Introduction: The Rationale for Thienyl-Pyridine Scaffolds in Photovoltaics
The quest for efficient and cost-effective solar energy conversion has led to the intensive investigation of various molecular architectures for use as photosensitizers in DSSCs. The fundamental principle of a DSSC relies on a dye molecule that absorbs light, leading to electron injection into a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). The efficiency of this process is intrinsically linked to the chemical structure of the dye.
The molecule this compound presents a compelling scaffold for a DSSC sensitizer. It incorporates a pyridine ring, a known electron-accepting and anchoring group to the TiO₂ surface, and a thiophene moiety, which can act as an electron-donating component. This "push-pull" architecture is a well-established design principle for efficient intramolecular charge transfer upon photoexcitation, a critical prerequisite for successful electron injection into the semiconductor's conduction band. The carboxylic acid group serves as the essential anchoring moiety, ensuring strong electronic coupling with the TiO₂ surface.
Comparative Performance Analysis
To contextualize the potential performance of this compound, a comparison with benchmark and alternative dyes is essential. The most widely used reference is the ruthenium-based complex N719, known for its high efficiency and stability. Additionally, a comparison with high-performing metal-free organic dyes is crucial, as they represent a cost-effective and highly tunable alternative.
| Dye Class | Power Conversion Efficiency (PCE) | Short-Circuit Current Density (Jsc) | Open-Circuit Voltage (Voc) | Fill Factor (FF) |
| Ruthenium Complexes (e.g., N719) | ~11-13%[1] | High[1] | Moderate[1] | Good[1] |
| Metal-Free Organic Dyes | ~5-14%[1] | Variable[1] | High[1] | Variable[1] |
| Porphyrin Dyes | ~12-13%[1] | High[1] | Moderate[1] | Good[1] |
| Natural Dyes | < 2%[1] | Low[1] | Low[1] | Low[1] |
| This compound (Predicted) | Moderate to High | Moderate | Moderate to High | Good |
Justification for Predicted Performance:
The predicted performance of this compound is based on the following rationale:
-
Jsc (Short-Circuit Current Density): The presence of the thiophene ring is expected to contribute to a good molar extinction coefficient and broaden the absorption spectrum into the visible region, which would lead to efficient light harvesting and a moderate Jsc.
-
Voc (Open-Circuit Voltage): The pyridine and carboxylic acid moieties can effectively anchor the dye to the TiO₂ surface. A well-aligned energy level of the dye's highest occupied molecular orbital (HOMO) with the redox potential of the electrolyte, a characteristic of many pyridine-based dyes, could lead to a moderate to high Voc by minimizing recombination.
-
FF (Fill Factor) and PCE (Power Conversion Efficiency): The rigid and planar structure of the thienyl-pyridine core should facilitate efficient charge transport and collection, contributing to a good fill factor. The combination of a respectable Jsc and Voc would likely result in a moderate to high overall power conversion efficiency.
The Underlying Mechanism: A Visual Guide
The operation of a dye-sensitized solar cell is a multi-step process involving light absorption, charge separation, and charge transport. The following diagram illustrates the key steps.
Caption: Workflow of a Dye-Sensitized Solar Cell.
Experimental Protocols: A Blueprint for Benchmarking
To empirically validate the performance of this compound, a standardized fabrication and characterization protocol is essential. The following provides a detailed methodology for constructing and evaluating a DSSC.
Photoanode Preparation
-
Substrate Cleaning: Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and ethanol.
-
TiO₂ Paste Deposition: A transparent layer of TiO₂ nanoparticles is deposited on the FTO substrate using the doctor-blade technique.
-
Sintering: The TiO₂-coated substrate is gradually heated to 500°C and maintained at this temperature for 30 minutes to ensure good particle necking and adhesion to the FTO.
-
Dye Sensitization: After cooling to room temperature, the TiO₂ film is immersed in a solution of this compound (typically 0.3-0.5 mM in a suitable solvent like ethanol) for 24 hours.
Counter Electrode Preparation
A thin layer of a platinum catalyst is deposited on a separate FTO glass substrate, typically by drop-casting a solution of chloroplatinic acid followed by heating at 400°C for 20 minutes.
DSSC Assembly
The dye-sensitized photoanode and the platinum-coated counter electrode are sealed together using a thermoplastic sealant. The space between the electrodes is filled with a liquid electrolyte, commonly containing an iodide/triiodide (I⁻/I₃⁻) redox couple, through a pre-drilled hole in the counter electrode. The hole is then sealed.
Characterization
The photovoltaic performance of the assembled DSSC is evaluated under simulated solar illumination (AM 1.5G, 100 mW/cm²). The key parameters to be measured are:
-
Current-Voltage (I-V) Characteristics: To determine the short-circuit current density (Jsc), open-circuit voltage (Voc), fill factor (FF), and power conversion efficiency (PCE).
-
Incident Photon-to-Current Conversion Efficiency (IPCE): To measure the quantum efficiency of the device at different wavelengths of light.
-
Electrochemical Impedance Spectroscopy (EIS): To investigate the charge transfer and recombination processes within the cell.
Conclusion and Future Outlook
While direct experimental validation is pending, the molecular structure of this compound positions it as a promising candidate for use as a photosensitizer in dye-sensitized solar cells. Its inherent "push-pull" architecture, coupled with a robust anchoring group, suggests the potential for moderate to high power conversion efficiencies.
The next critical step is the empirical validation of its performance through the fabrication and characterization of DSSCs as outlined in this guide. A direct comparison with benchmark dyes under identical experimental conditions will provide a definitive assessment of its viability. Further molecular engineering, such as the introduction of additional electron-donating or -withdrawing groups, could further optimize its photovoltaic properties. The exploration of this and similar thienyl-pyridine scaffolds will undoubtedly contribute to the development of next-generation, cost-effective solar energy technologies.
References
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comparative analysis of the coordination properties of thienyl versus phenyl substituted pyridine carboxylic acids
For researchers, scientists, and professionals in drug development, the nuanced selection of ligands in the design of metal complexes is a critical determinant of the final compound's properties and efficacy. Pyridine carboxylic acids are a versatile class of ligands, and their functionalization allows for the fine-tuning of the electronic and steric environment of the metal center. This guide provides an in-depth comparative analysis of two common substituents: the thienyl and phenyl groups, when appended to a pyridine carboxylic acid scaffold. We will explore how the subtle yet significant differences between these two aromatic moieties influence the coordination chemistry, structure, and potential applications of the resulting metal complexes.
Introduction: The Significance of Ligand Substitution
The coordination of metal ions by organic ligands is a fundamental principle in the development of new therapeutic agents, catalysts, and materials. The ligand framework not only dictates the geometry and stability of the metal complex but also modulates its reactivity and biological interactions. Pyridine carboxylic acids are particularly valuable in this regard due to their versatile coordination modes, involving both the pyridine nitrogen and the carboxylate oxygen atoms.[1]
The introduction of a substituent, such as a thienyl or phenyl group, onto the pyridine ring can dramatically alter the ligand's properties. This guide will focus on a comparative analysis of 6-(thiophen-2-yl)picolinic acid and 6-phenylpicolinic acid as representative examples to elucidate the distinct coordination behaviors imparted by these two substituents.
Electronic Effects: A Tale of Two Aromatic Systems
The electronic nature of the substituent group directly influences the electron density on the coordinating atoms of the pyridine carboxylic acid, thereby affecting the strength and nature of the metal-ligand bonds.
The Phenyl Group: The phenyl group is a classic aromatic system. Its primary electronic influence is through resonance and inductive effects. While it is generally considered to be weakly electron-withdrawing, its overall effect can be modulated by the presence of other substituents on the phenyl ring itself.
The Thienyl Group: The thienyl group, a five-membered sulfur-containing heterocycle, exhibits more complex electronic behavior. The presence of the sulfur atom with its lone pairs of electrons leads to a more electron-rich aromatic system compared to benzene. This results in a greater extent of electron delocalization within the thienyl ring.[2] Studies have shown that the thienyl group can be more effective at delocalizing electrons than a phenyl group, which can lead to a bathochromic shift (a shift to longer wavelengths) in the absorption spectra of its complexes.[2]
This enhanced electron-donating ability of the thienyl group can lead to stronger metal-ligand bonds compared to its phenyl-substituted counterpart, assuming other factors are equal. This can have implications for the stability and reactivity of the resulting metal complexes.
Steric Considerations: The Impact of Size and Shape
Steric hindrance plays a crucial role in determining the coordination geometry and the accessibility of the metal center to other molecules.
The Phenyl Group: The phenyl group is considered a relatively bulky substituent.[3] Its size can impose significant steric constraints around the metal center, influencing the coordination number and the overall topology of the resulting coordination polymer.[4] This steric bulk can be strategically employed to control the dimensionality of the coordination network or to create specific binding pockets.
The Thienyl Group: While also an aromatic ring, the five-membered thienyl group is generally less sterically demanding than the six-membered phenyl group. This reduced steric hindrance can allow for more flexibility in the coordination sphere of the metal ion, potentially leading to different coordination numbers or geometries compared to the analogous phenyl-substituted ligand. However, the orientation of the thienyl ring and the position of the sulfur atom can also influence the local steric environment.
The interplay between these electronic and steric effects is what ultimately dictates the unique coordination properties of each ligand.
Comparative Analysis of Coordination Properties
To illustrate the practical implications of these differences, we will now compare the coordination properties of thienyl- and phenyl-substituted pyridine carboxylic acids with a common metal ion, such as Zinc(II).
Coordination Modes
Both 6-(thiophen-2-yl)picolinic acid and 6-phenylpicolinic acid typically act as bidentate chelating ligands, coordinating to the metal center through the pyridine nitrogen and one of the carboxylate oxygen atoms.[5] However, the subtle electronic and steric differences can influence the prevalence of other coordination modes, such as bridging, which can lead to the formation of polynuclear or polymeric structures.
Caption: Fig. 1: Common coordination modes.
Crystal Structures and Bond Parameters
A comparative analysis of the single-crystal X-ray diffraction data for Zn(II) complexes of both ligands would be highly instructive. Key parameters to compare include:
-
M-N and M-O bond lengths: The stronger electron-donating nature of the thienyl group may result in shorter M-N and M-O bond lengths compared to the phenyl-substituted analogue, indicating a stronger metal-ligand interaction.
-
Bond angles: The steric bulk of the phenyl group may lead to greater distortion in the coordination geometry around the metal center, as reflected in the bond angles.
-
Supramolecular interactions: The presence of the sulfur atom in the thienyl group can introduce additional non-covalent interactions, such as S···π or C-H···S interactions, which can influence the crystal packing and overall solid-state architecture.
Table 1: Comparative Crystallographic Data for Hypothetical Zn(II) Complexes
| Parameter | Zn-[6-(thiophen-2-yl)picolinate]₂ | Zn-[6-phenylpicolinate]₂ |
| Zn-N bond length (Å) | Shorter (e.g., 2.10-2.15) | Longer (e.g., 2.15-2.20) |
| Zn-O bond length (Å) | Shorter (e.g., 1.95-2.00) | Longer (e.g., 2.00-2.05) |
| N-Zn-O bite angle (°) | Closer to ideal | More distorted |
| Intermolecular Interactions | Potential S-containing interactions | Primarily C-H···π and π-π stacking |
Note: The values in this table are hypothetical and serve to illustrate the expected trends. Actual values would be derived from experimental data.
Spectroscopic Properties
The electronic differences between the thienyl and phenyl substituents are also manifested in their spectroscopic signatures.
-
UV-Vis Spectroscopy: As mentioned earlier, the extended π-conjugation and electron-rich nature of the thienyl group often lead to a red-shift in the absorption bands of the metal complexes compared to their phenyl counterparts.[2]
-
FT-IR Spectroscopy: The vibrational frequencies of the carboxylate group can provide insights into its coordination mode. A larger separation between the asymmetric (ν_as(COO⁻)) and symmetric (ν_s(COO⁻)) stretching frequencies is typically indicative of a monodentate coordination, while a smaller separation suggests a bidentate or bridging mode. A comparative FT-IR study could reveal differences in the predominant coordination modes of the two ligands.
Thermal Stability
The thermal stability of coordination compounds is a critical parameter for many applications. The strength of the metal-ligand bonds plays a significant role in determining the decomposition temperature. Given the potentially stronger coordination of the thienyl-substituted ligand due to its enhanced electron-donating character, it is plausible that its metal complexes may exhibit higher thermal stability compared to the phenyl-substituted analogues. Thermogravimetric analysis (TGA) would be the definitive technique to investigate this.
Experimental Protocols
To enable researchers to conduct their own comparative studies, we provide the following generalized experimental protocols.
Synthesis of Ligands
Synthesis of 6-phenylpicolinic acid: A common route involves the Suzuki coupling of 6-chloropicolinic acid with phenylboronic acid.[5]
Synthesis of 6-(thiophen-2-yl)picolinic acid: Similarly, this can be synthesized via a Suzuki coupling between 6-chloropicolinic acid and thiophene-2-boronic acid.
Caption: Fig. 2: Synthetic workflow for the ligands.
Synthesis of Metal Complexes
A general procedure for the synthesis of Zn(II) complexes is as follows:
-
Dissolve one equivalent of the respective ligand (6-phenylpicolinic acid or 6-(thiophen-2-yl)picolinic acid) in a suitable solvent (e.g., methanol or ethanol).
-
Add one equivalent of a base (e.g., NaOH or Et₃N) to deprotonate the carboxylic acid.
-
Add a solution of 0.5 equivalents of a zinc(II) salt (e.g., Zn(CH₃COO)₂·2H₂O) in the same solvent.[5]
-
Stir the reaction mixture at room temperature or with gentle heating for several hours.
-
Allow the solution to stand for slow evaporation to obtain single crystals suitable for X-ray diffraction.
-
Collect the resulting precipitate by filtration, wash with the solvent, and dry under vacuum.
Characterization Techniques
A comprehensive characterization of the synthesized complexes would involve:
-
Single-Crystal X-ray Diffraction: To determine the precise molecular structure, bond lengths, bond angles, and crystal packing.
-
FT-IR Spectroscopy: To identify the coordination mode of the carboxylate group.
-
UV-Vis Spectroscopy: To investigate the electronic transitions and compare the effects of the substituents on the absorption spectra.
-
Thermogravimetric Analysis (TGA): To assess and compare the thermal stability of the complexes.
-
Elemental Analysis: To confirm the empirical formula of the synthesized compounds.
Conclusion and Future Perspectives
The choice between a thienyl and a phenyl substituent on a pyridine carboxylic acid ligand offers a subtle yet powerful tool for tuning the properties of metal complexes. The thienyl group, with its greater electron delocalization and potentially lower steric profile, can lead to stronger metal-ligand interactions and altered spectroscopic properties compared to the more sterically demanding phenyl group.
This comparative guide provides a foundational understanding of the key differences and a practical framework for further investigation. Future research could explore a wider range of metal ions and investigate the impact of these substituents on the catalytic activity, biological efficacy, or material properties of the resulting coordination compounds. By systematically exploring these structure-property relationships, researchers can rationally design and synthesize novel metal complexes with tailored functionalities for a diverse array of applications.
References
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- Synthesis and structure of thienyl Fischer carbene complexes of PtII for application in alkyne hydrosilyl
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Thien-2-ylpyridine-2-carboxylic Acid
This document provides a detailed, step-by-step protocol for the proper and safe disposal of 6-Thien-2-ylpyridine-2-carboxylic acid (CAS 887981-86-4). As a bifunctional heterocyclic compound used in advanced research and development, its unique chemical structure necessitates a rigorous and informed approach to waste management. This guide is intended for researchers, scientists, and drug development professionals to ensure operational safety, regulatory compliance, and environmental stewardship.
Part 1: Hazard Identification and Risk Assessment
A thorough understanding of a chemical's properties is the foundation of its safe handling and disposal. This compound is a solid organic compound whose hazard profile is dictated by its constituent functional groups: a pyridine ring, a thiophene ring, and a carboxylic acid moiety.
Based on available safety data, this compound is classified with the signal word "Warning" and presents several hazards.[1] It is harmful if swallowed (H302), causes skin and serious eye irritation (H315, H319), and may cause respiratory irritation (H335).[1] The presence of pyridine suggests potential toxicity, while the carboxylic acid group introduces acidic properties.[2][3] Furthermore, the sulfur-containing thiophene ring means that combustion will likely produce toxic sulfur oxides in addition to carbon and nitrogen oxides.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 887981-86-4 | [1] |
| Molecular Formula | C₁₀H₇NO₂S | [1] |
| Molecular Weight | 205.23 g/mol | [1] |
| Appearance | Off-white to white solid | [1] |
| Boiling Point | ~412°C at 760 mmHg | [1] |
| Flash Point | ~203°C | [1] |
Part 2: Immediate Safety and Personal Protective Equipment (PPE)
Before handling or preparing for disposal, it is imperative to establish a safe working environment. The potential for respiratory irritation and skin/eye contact dictates the mandatory use of engineering controls and appropriate PPE.
-
Engineering Controls : All handling of this compound, both in its pure form and in solution, must be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[2] An emergency eyewash station and safety shower must be readily accessible.[2][5]
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Chemical splash goggles or safety glasses with side-shields are required.[6]
-
Hand Protection : Chemical-resistant gloves, such as butyl rubber or Viton®, should be worn to prevent skin contact.[6] Nitrile gloves may offer limited protection and should be changed immediately upon contamination.[2]
-
Body Protection : A standard laboratory coat must be worn and fully fastened.[2]
-
Respiratory Protection : If dust is generated outside of a fume hood, a NIOSH-approved respirator is necessary.
-
Part 3: Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste from the point of generation to its final disposition, in compliance with federal regulations such as the Resource Conservation and Recovery Act (RCRA) and any applicable local or institutional policies.[7]
Step 1: Waste Classification All quantities of unused this compound, solutions containing the compound, and any materials contaminated with it (e.g., pipette tips, weighing paper, absorbent pads, contaminated PPE) must be classified as hazardous waste.[6][8] Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain.[9]
Step 2: Waste Segregation Proper segregation is critical to prevent dangerous chemical reactions. This compound is an organic acid and must be stored separately from incompatible materials.[9]
-
DO NOT MIX with bases, strong oxidizing agents, or cyanides.[9]
-
Store this waste stream separately from other organic or inorganic waste unless compatibility has been verified.
Step 3: Container Selection Waste must be collected in a container that is chemically compatible and in good condition.
-
Container Material : Use a high-density polyethylene (HDPE) or glass container. Do not use metal containers for acidic waste.[7][9]
-
Container Integrity : The container must have a secure, leak-proof, screw-top cap.[9] Ensure the cap and container show no signs of cracks or deterioration.[9]
-
Fill Level : Do not fill the container beyond 90% capacity to allow for expansion and prevent spills.[7]
Step 4: Labeling Proper labeling is a regulatory requirement and essential for safety. As soon as the first drop of waste is added, the container must be labeled.[2]
-
The label must clearly state the words "Hazardous Waste" .[10]
-
List the full chemical name: "this compound" and its CAS number "887981-86-4" .
-
Indicate the associated hazards: "Harmful," "Irritant." [10]
Step 5: Accumulation and Storage Waste should be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[9][10]
-
The SAA must be under the direct supervision of laboratory personnel.[7]
-
Keep the waste container securely capped at all times, except when adding waste.[9]
-
Store the container in a secondary containment bin to mitigate potential leaks or spills.
Step 6: Final Disposal Once the waste container is full or is no longer being used, it must be transferred to your institution's Environmental Health and Safety (EHS) department or designated Central Accumulation Area (CAA) for collection by a licensed hazardous waste vendor.[10] The ultimate disposal method will likely be high-temperature incineration, which is effective for pyridine-containing compounds.[8][11]
Caption: Disposal workflow for this compound.
Part 4: Emergency Procedures (Spill Management)
In the event of a spill, prompt and correct action is crucial to minimize exposure and environmental contamination.
-
Small Solid Spill :
-
Small Liquid Spill (Solution) :
-
Large Spill (Any Form) :
By adhering to this comprehensive guide, laboratory professionals can manage and dispose of this compound waste in a manner that ensures the highest standards of safety, compliance, and environmental responsibility.
References
- Benchchem. (n.d.). Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Laboratory Professionals.
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- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
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- U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
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Personal protective equipment for handling 6-Thien-2-ylpyridine-2-carboxylic acid
<[IMMEDIATE SAFETY BRIEFING]
The primary hazards are anticipated to be skin and eye irritation or corrosion, respiratory tract irritation if inhaled as a dust, and potential systemic toxicity through absorption.[2][3][4] Pyridine and its derivatives can be harmful if inhaled, swallowed, or absorbed through the skin, potentially affecting the liver, kidneys, and central nervous system.[2][5] Thiophene compounds also warrant careful handling to avoid inhalation and skin contact.[6][7] Carboxylic acid functionalities can cause severe skin burns and eye damage.[3]
Therefore, a multi-layered approach to personal protection is mandatory.[1] All handling of the solid compound must be conducted in a certified chemical fume hood to minimize inhalation risk.[1][8][9][10] The minimum required Personal Protective Equipment (PPE) includes a lab coat, chemical-resistant gloves, and chemical safety goggles. For tasks with a higher risk of dust generation or splashing, additional protection such as a face shield and respiratory protection will be necessary.[11][12]
Hazard Identification and Risk Assessment
The safe handling of any chemical begins with a thorough understanding of its potential hazards. For 6-Thien-2-ylpyridine-2-carboxylic acid, we must infer these from its structural components.
-
Pyridine Moiety : Pyridine and its derivatives are known to be hazardous.[10] They can be absorbed through the skin and are often associated with systemic toxicity, affecting organs such as the liver and kidneys.[2][5] They can also cause irritation to the skin, eyes, and respiratory system.[2][5]
-
Thiophene Moiety : Thiophenes are another class of heterocyclic compounds that require careful handling. The primary routes of exposure are inhalation and dermal contact, which should be minimized.[7] Handling procedures should focus on preventing the generation of dust and aerosols.[1][13]
-
Carboxylic Acid Moiety : The carboxylic acid group imparts corrosive properties. Similar pyridine-carboxylic acids are classified as causing severe skin burns and eye damage, as well as respiratory irritation.[3]
Given these factors, a risk assessment concludes that this compound should be treated as a hazardous substance with the potential to cause skin and eye damage, respiratory irritation, and possible systemic effects upon exposure. All work must be planned to minimize any possibility of contact or inhalation.
Engineering Controls: The First Line of Defense
Before selecting PPE, appropriate engineering controls must be in place. These are designed to remove the hazard at the source, providing the primary layer of protection.
-
Chemical Fume Hood : All weighing, transferring, and dissolution of this compound powder must be performed inside a properly functioning and certified chemical fume hood.[1][8][9][10] This is critical to prevent the inhalation of fine particulates.[1]
-
Ventilation : The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[8][10]
-
Safety Equipment : An emergency eyewash station and safety shower must be readily accessible within a 10-second travel distance from the workstation.[9][14]
Personal Protective Equipment (PPE) Protocol
PPE is the final barrier between you and the chemical hazard. The selection of appropriate PPE is governed by the specific task being performed.[15][16][17][18]
Eye and Face Protection
-
Minimum Requirement : Chemical safety goggles that meet the ANSI Z87.1 standard are mandatory at all times when handling the compound.[11][12] Safety glasses alone do not provide adequate protection from splashes or airborne dust.
-
Enhanced Protection : When there is a significant risk of splashing (e.g., transferring solutions) or dust generation (e.g., handling larger quantities), a face shield must be worn in addition to safety goggles.[11][12]
Hand Protection
Selecting the correct gloves is critical, as pyridine and related compounds can permeate many common glove materials.[7][10]
-
General Handling (Splash Protection) : For incidental contact, double-gloving with nitrile gloves is a common practice.[11] Always inspect gloves for tears or holes before use.[12]
-
Prolonged Contact or Immersion : For situations involving extended contact or potential immersion, more robust gloves are required. A combination of a laminate film glove (e.g., Silver Shield®) worn under a heavier nitrile or neoprene glove provides excellent broad-spectrum chemical resistance.[11][19]
-
Glove Change Protocol : Contaminated gloves must be removed and disposed of immediately. Wash hands thoroughly after removing gloves.[1][9]
The following table provides a general guide for glove selection. Always consult the glove manufacturer's specific chemical resistance data for the most accurate information.[20][21][22]
| Glove Material | Splash Protection | Extended Contact | Rationale |
| Nitrile | Good | Poor to Fair | Suitable for incidental contact, but breakthrough can occur. Change frequently.[1][10] |
| Neoprene | Good | Good | Offers better resistance to a broader range of chemicals than nitrile. |
| Butyl Rubber | Excellent | Excellent | Provides superior resistance to many organic solvents and corrosives. |
| Laminate Film (e.g., Silver Shield®) | Excellent | Excellent | Offers the broadest range of chemical protection but has poor dexterity. Best used as an under-glove.[19] |
Body Protection
-
A flame-retardant lab coat, fully buttoned, is the minimum requirement to protect skin and clothing from minor spills and dust.[11][12]
-
For larger-scale operations or when handling highly concentrated solutions, a chemical-resistant apron or suit may be necessary.[1]
-
Long pants and closed-toe shoes are mandatory in the laboratory at all times.[11][12]
Respiratory Protection
Respiratory protection is generally not required if all work is conducted within a certified chemical fume hood.[4] However, it may be necessary in specific situations:
-
Emergency Situations : In the event of a large spill outside of a fume hood.
-
Maintenance or Decontamination : When cleaning equipment or areas where dust may be present.
-
If Engineering Controls Fail : If a fume hood is not available or is malfunctioning.
If a respirator is required, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95 or P100) for solids, or an organic vapor cartridge for solutions, must be used.[1] Note that personnel must be medically cleared, trained, and fit-tested to wear a respirator, in accordance with OSHA's 29 CFR 1910.134 standard.[9][15]
Procedural Workflow and Disposal Plan
Step-by-Step Safe Handling Procedure
-
Preparation : Before starting, ensure the chemical fume hood is functioning correctly.[8] Designate a specific area for the handling of the compound.[9]
-
Donning PPE : Put on all required PPE in the correct order: lab coat, inner gloves, outer gloves, and finally, eye/face protection.
-
Handling the Solid : Carefully transfer the solid compound within the fume hood to minimize dust formation.[1][6] Use tools like a spatula and a weigh boat. Keep the container tightly closed when not in use.[3][10]
-
Cleaning Up : After handling, decontaminate all work surfaces and equipment.[1]
-
Doffing PPE : Remove PPE carefully to avoid self-contamination. Remove outer gloves first, followed by the lab coat, eye/face protection, and finally inner gloves.
-
Hygiene : Wash hands thoroughly with soap and water immediately after work is completed.[1][12] Do not eat, drink, or smoke in the laboratory.[1][7]
Spill and Emergency Plan
-
Small Spills (in fume hood) : Use an absorbent material like sand or vermiculite to contain the spill.[8] Collect the material into a sealed, labeled hazardous waste container.[8]
-
Large Spills (outside fume hood) : Evacuate the area immediately.[2] Alert your supervisor and follow your facility's emergency spill response procedures. Only trained personnel with appropriate respiratory protection should attempt to clean up a large spill.[9]
-
Exposure :
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5][10] Seek medical attention.[10]
-
Eye Contact : Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[9][10] Seek immediate medical attention.[9][10]
-
Waste Disposal Plan
All waste contaminated with this compound, including excess reagent, contaminated gloves, and absorbent materials, must be treated as hazardous waste.[1][2]
-
Segregation : Collect all waste in a designated, sealed, and clearly labeled hazardous waste container.[1][9]
-
Storage : Store the waste container in a cool, well-ventilated area away from incompatible materials like strong oxidizers.[9]
-
Disposal : Dispose of the chemical waste through your institution's approved hazardous waste disposal program, following all local, state, and federal regulations.[1][8] Never pour this chemical or its solutions down the drain.[8]
Visualizations
// Nodes A [label="Start: Assess Task & Scale", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Work inside a\nCertified Chemical Fume Hood?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; C [label="STOP!\nDo Not Proceed.\nConsult EHS.", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Select Core PPE", shape=box, fillcolor="#F1F3F4", fontcolor="#202124", "tooltip"="Lab Coat, Safety Goggles (ANSI Z87.1), Double Nitrile Gloves"]; E [label="Task involves\nSplash Hazard or\nLarge Quantities?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Add Enhanced Protection", shape=box, fillcolor="#F1F3F4", fontcolor="#202124", "tooltip"="Face Shield over Goggles, Chemical Apron, Consider Laminate/Neoprene Gloves"]; G [label="Proceed with Caution", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Proceed with Enhanced Caution", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B; B -> D [label=" Yes", color="#34A853", fontcolor="#34A853"]; B -> C [label="No", color="#EA4335", fontcolor="#EA4335"]; D -> E; E -> F [label="Yes", color="#4285F4", fontcolor="#4285F4"]; E -> G [label="No", color="#5F6368", fontcolor="#5F6368"]; F -> H; } } Caption: PPE Selection Workflow for Handling this compound.
References
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- Benchchem. (2025). Safeguarding Your Research: A Comprehensive Guide to Handling 3-(6-Methoxyhexyl)thiophene.
- Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories.
- Washington State University. Pyridine Standard Operating Procedure.
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- Colorado Emergency Preparedness Partnership. Chemical Safety | CEPP. Retrieved from Colorado Emergency Preparedness Partnership.
- Ossila. (2022, December 12). Thieno[3,2-b]thiophene - SAFETY DATA SHEET.
- ECHEMI. Thiophene SDS, 110-02-1 Safety Data Sheets.
- New Jersey Department of Health. Hazard Summary: Thiophene.
- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
- Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.
- New Jersey Department of Health. (2002, March). Hazard Summary: Pyridine.
- Sigma-Aldrich. (2025, September 27). 6-CHLOROPYRIDINE-2-CARBOXYLIC ACID SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2025, September 10). 2,3-Pyridinedicarboxylic acid SAFETY DATA SHEET.
- Actylis Lab Solutions. (2010, June 10). Pyridine MSDS.
- Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine.
- Occupational Safety and Health Administration. Laboratory Safety Guidance.
- TCI Chemicals. (2023, March 5). Pyridine-2-carboxylic Acid SAFETY DATA SHEET.
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- Centers for Disease Control and Prevention. Occupational Health Guidelines for Chemical Hazards (81-123) | NIOSH.
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- Ansell. CHEMICAL GLOVE RESISTANCE GUIDE.
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- CP Lab Safety. Ansell Barrier Gloves, Chemical Resistant Flat-Film Laminate Glove.
- Scribd. Ansell Chemical Glove Resistance Guide.
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- National Center for Biotechnology Information. 6-[6-(6-Carboxypyridin-2-YL)pyridin-2-YL]pyridine-2-carboxylic acid.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
